Product packaging for CRAC intermediate 1(Cat. No.:)

CRAC intermediate 1

Katalognummer: B1139442
Molekulargewicht: 223.18 g/mol
InChI-Schlüssel: UMBVHXNGQIFPCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This core structure is found in potent inhibitors of Calcium Release-Activated Calcium (CRAC) channels, such as the research compounds GSK-7975A and GSK-5503A . CRAC channels, formed by Orai proteins regulated by the endoplasmic reticulum calcium sensor STIM1, are a primary pathway for store-operated calcium entry in non-excitable cells . By targeting this pathway, research compounds based on this scaffold inhibit the downstream calcium-dependent signaling that is crucial for immune cell activation . Studies on close analogues have demonstrated their value as research tools for investigating store-operated calcium entry in various cell types, with applications in immunology and inflammation research . These compounds are characterized by their selective inhibition of Orai1 and Orai3 currents and are noted for their slow rate of onset and prolonged effect after washout, distinguishing them from other channel blockers like La3+ . Mechanistic studies suggest that these blockers act downstream of STIM1 oligomerization and STIM1-Orai1 coupling, potentially exerting an allosteric effect on the channel's selectivity filter . Consequently, this benzamide-pyrazole structure serves as a key template for developing research chemicals used to explore CRAC channel function and its role in physiological processes and disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2N3O B1139442 CRAC intermediate 1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVHXNGQIFPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to CRAC Channel Signaling Pathways in Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Calcium Release-Activated Calcium (CRAC) channel signaling pathways, with a specific focus on their critical role in the immune response. We delve into the molecular components, activation mechanisms, downstream signaling cascades, and the physiological consequences of CRAC channel function in immune cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on immunology and ion channel therapeutics.

Core Principles of CRAC Channel Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including proliferation, differentiation, and effector functions in immune cells.[1][2] A primary mechanism for elevating intracellular Ca²⁺ levels in lymphocytes following antigen receptor stimulation is through store-operated Ca²⁺ entry (SOCE), a process mediated by CRAC channels.[1][3]

The fundamental components of the CRAC channel machinery are:

  • ORAI Proteins: These are the pore-forming subunits of the CRAC channel located in the plasma membrane.[3][4] The ORAI family consists of three homologs: ORAI1, ORAI2, and ORAI3.[3] In human T cells, ORAI1 is the predominant isoform responsible for CRAC channel function.[3]

  • STIM Proteins: Stromal interaction molecules (STIM1 and STIM2) are the endoplasmic reticulum (ER) Ca²⁺ sensors.[3][5] They are single-pass transmembrane proteins that monitor the Ca²⁺ concentration within the ER lumen.[3]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of Ca²⁺ from the ER stores.[5][6] This process, known as store-operated Ca²⁺ entry (SOCE), ensures a sustained influx of Ca²⁺ necessary for downstream signaling events.[1]

The STIM1-ORAI1 Signaling Cascade

The activation of CRAC channels is a dynamic process involving the following key steps:

  • Antigen Receptor Engagement: Stimulation of the T cell receptor (TCR) or B cell receptor (BCR) initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7]

  • IP₃ Generation and ER Ca²⁺ Release: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ binds to its receptors (IP₃Rs) on the ER membrane, triggering the release of Ca²⁺ from the ER lumen into the cytoplasm.[1][7]

  • STIM1 Activation: The decrease in ER luminal Ca²⁺ concentration is sensed by the EF-hand domains of STIM1.[6] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions.[6][9]

  • ORAI1 Activation: At the ER-PM junctions, activated STIM1 directly interacts with and activates ORAI1 channels.[6][9] This interaction is crucial for the opening of the ORAI1 pore.

  • Sustained Ca²⁺ Influx: The opening of ORAI1 channels allows for a sustained influx of extracellular Ca²⁺ into the cell, a hallmark of CRAC channel activity.[1] This sustained Ca²⁺ signal is essential for the activation of various downstream signaling pathways that control immune cell function.[1]

CRAC_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ ORAI1_open ORAI1 (Open) Ca_ext->ORAI1_open Influx TCR TCR PLC PLC TCR->PLC Antigen Stimulation PIP2 PIP₂ PLC->PIP2 Hydrolyzes ORAI1 ORAI1 (Closed) IP3 IP₃ PIP2->IP3 Ca_cyto ↑ [Ca²⁺]i ORAI1_open->Ca_cyto IP3R IP₃R IP3->IP3R Binds Downstream Downstream Signaling (NFAT, NF-κB, AP-1) Ca_cyto->Downstream STIM1_inactive STIM1 (Inactive) Ca_er Ca²⁺ Store IP3R->Ca_er Releases Ca²⁺ STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change STIM1_active->ORAI1 Binds & Activates Ca_er->STIM1_inactive Depletion Sensed by

Figure 1. CRAC Channel Activation Pathway.

Downstream Signaling Pathways

The sustained Ca²⁺ influx through CRAC channels activates several key transcription factors that are essential for the immune response.

  • Calcineurin-NFAT Pathway: The rise in intracellular Ca²⁺ activates the phosphatase calcineurin.[1][10] Calcineurin then dephosphorylates the Nuclear Factor of Activated T cells (NFAT), leading to its translocation from the cytoplasm to the nucleus.[1][10] In the nucleus, NFAT collaborates with other transcription factors to induce the expression of a wide range of genes, including cytokines like Interleukin-2 (IL-2).[1][10]

  • NF-κB and AP-1 Activation: CRAC channel-mediated Ca²⁺ signals also contribute to the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][11] These transcription factors work in concert with NFAT to regulate the expression of genes crucial for T cell activation, proliferation, and differentiation.[1][11]

Downstream_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_influx Ca²⁺ Influx (via CRAC channels) Calcineurin Calcineurin Ca_influx->Calcineurin Activates PKC PKC Ca_influx->PKC Activates Ras_MAPK Ras-MAPK Pathway Ca_influx->Ras_MAPK Activates NFAT_p NFAT (P) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IKK IKK PKC->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB IκB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Release NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation AP1 AP-1 Ras_MAPK->AP1 AP1_n AP-1 AP1->AP1_n Translocation Gene_expression Gene Expression (Cytokines, etc.) NFAT_n->Gene_expression Cooperative Transcription NFkappaB_n->Gene_expression Cooperative Transcription AP1_n->Gene_expression Cooperative Transcription

Figure 2. Downstream Signaling of CRAC Channels.

Quantitative Data on CRAC Channel Properties and Inhibition

A thorough understanding of the biophysical properties of CRAC channels and the efficacy of their inhibitors is crucial for drug development.

Biophysical Properties of CRAC Channels
PropertyValueReferences
Single-channel Ca²⁺ conductance ~2-25 fS[12]
Single-channel Na⁺ conductance ~0.7-1 pS[4]
Ca²⁺ Selectivity (PCa/PNa) >1000[12]
Reversal Potential (Erev) > +50 mV[13]
Activation Time Seconds to minutes[14]
Fast Ca²⁺-dependent Inactivation (CDI) Milliseconds[3]
Pharmacological Inhibitors of CRAC Channels

Several small molecule inhibitors targeting CRAC channels have been developed and characterized.

InhibitorTargetIC₅₀References
BTP2 (YM-58483) ORAI1~10 nM (pre-incubation)
RO2959 ORAI1 > ORAI2/3~25 nM (SOCE), 402 nM (ICRAC)[3]
GSK-5498A ORAI1~1 µM
GSK-5503A ORAI1/ORAI3~4 µM
GSK-7975A ORAI1/ORAI3~4 µM
Pyr6 SOCE0.49 µM[3]
Synta66 ORAI1.4 µM
MRS1845 ORAI11.7 µM[3]
SKF-96365 SOCE/TRPC~12 µM (ICRAC)
CRAC inhibitor 1 CRAC channels200 nM[10]

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to advancing our understanding of CRAC channel biology.

Whole-Cell Patch-Clamp Recording of CRAC Currents (ICRAC)

This technique allows for the direct measurement of the ion currents flowing through CRAC channels.

Objective: To record and characterize ICRAC in immune cells (e.g., Jurkat T cells or primary T lymphocytes).

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope with micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture reagents

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 CsCl, 10 CaCl₂, 2 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 130 Cesium glutamate, 5 CaCl₂, 5 MgCl₂, 1 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

  • Thapsigargin (SERCA pump inhibitor) to deplete ER Ca²⁺ stores.

Procedure:

  • Cell Preparation: Plate cells on poly-L-lysine coated coverslips in the recording chamber.

  • Store Depletion: Perfuse the cells with a Ca²⁺-free extracellular solution containing 1 µM thapsigargin for 5-10 minutes to passively deplete ER Ca²⁺ stores and activate CRAC channels.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps to elicit and measure ICRAC.

  • Data Analysis: Analyze the recorded currents to determine current-voltage (I-V) relationships, current density, and inactivation kinetics.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Plate on coated coverslips) start->cell_prep store_depletion Store Depletion (Thapsigargin in Ca²⁺-free solution) cell_prep->store_depletion pipette_prep Pipette Fabrication (3-5 MΩ resistance) store_depletion->pipette_prep gigaseal Gigaseal Formation (>1 GΩ) pipette_prep->gigaseal whole_cell Establish Whole-Cell Configuration gigaseal->whole_cell recording Voltage-Clamp Recording (Apply voltage protocols) whole_cell->recording analysis Data Analysis (I-V curves, kinetics) recording->analysis end End analysis->end

Figure 3. Workflow for Patch-Clamp Recording.
Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular Ca²⁺ concentration in a population of cells or at the single-cell level.

Objective: To measure SOCE by monitoring intracellular Ca²⁺ levels in response to store depletion and subsequent re-addition of extracellular Ca²⁺.

Materials:

  • Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm).

  • Digital camera and imaging software.

  • Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

  • Thapsigargin.

Procedure:

  • Cell Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the coverslip on the microscope stage and perfuse with Ca²⁺-free HBSS. Record the baseline Fura-2 fluorescence ratio (F340/F380).

  • Store Depletion: Add 1 µM thapsigargin to the Ca²⁺-free HBSS to deplete ER Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺ due to release from the ER.

  • Measurement of SOCE: After the Ca²⁺ level returns to near baseline, perfuse the cells with HBSS containing a physiological concentration of Ca²⁺ (e.g., 2 mM). The subsequent increase in the F340/F380 ratio represents SOCE.

  • Data Analysis: Analyze the change in the fluorescence ratio over time to quantify the magnitude and kinetics of SOCE.

Calcium_Imaging_Workflow start Start cell_loading Cell Loading with Fura-2 AM start->cell_loading washing Wash to Remove Extracellular Dye cell_loading->washing baseline Baseline Fluorescence Measurement (Ca²⁺-free buffer) washing->baseline store_depletion Induce Store Depletion (Thapsigargin) baseline->store_depletion soc_measurement Measure SOCE (Re-add extracellular Ca²⁺) store_depletion->soc_measurement analysis Data Analysis (Quantify fluorescence ratio change) soc_measurement->analysis end End analysis->end

Figure 4. Workflow for Calcium Imaging.
Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-ORAI1 Interaction

FRET microscopy is a powerful technique to study protein-protein interactions in living cells.

Objective: To visualize and quantify the interaction between STIM1 and ORAI1 upon store depletion.

Materials:

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP and YFP).

  • Cells co-transfected with STIM1 tagged with a donor fluorophore (e.g., CFP) and ORAI1 tagged with an acceptor fluorophore (e.g., YFP).

  • Reagents for store depletion (e.g., thapsigargin).

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids encoding STIM1-CFP and ORAI1-YFP.

  • Image Acquisition: Acquire images in three channels: donor (CFP excitation, CFP emission), acceptor (YFP excitation, YFP emission), and FRET (CFP excitation, YFP emission).

  • Baseline Imaging: Image the cells under resting conditions (full ER Ca²⁺ stores).

  • Induce Interaction: Treat the cells with a store-depleting agent (e.g., thapsigargin) to induce the interaction between STIM1 and ORAI1.

  • Post-Stimulation Imaging: Acquire images again after store depletion.

  • FRET Analysis: Calculate the FRET efficiency. An increase in FRET efficiency upon store depletion indicates the close proximity and interaction of STIM1 and ORAI1.[7]

Conclusion

The CRAC channel signaling pathway is a cornerstone of immune cell activation and function. A detailed understanding of its molecular components, intricate regulatory mechanisms, and downstream effects is paramount for the development of novel therapeutic strategies for a wide range of immune-related disorders, including autoimmune diseases, allergies, and immunodeficiencies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the core principles, quantitative data, and key experimental methodologies in the study of CRAC channels. The continued exploration of this vital signaling pathway holds immense promise for the future of immunology and medicine.

References

The Lynchpin of Autoimmunity: A Technical Guide to CRAC Channels in Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental regulator of immune cell function, orchestrating processes from activation and differentiation to cytokine production and proliferation. At the heart of this intricate signaling network lies the Calcium Release-Activated Ca²⁺ (CRAC) channel, the primary conduit for store-operated Ca²⁺ entry (SOCE) in lymphocytes and other immune cells. Dysregulation of CRAC channel activity is increasingly recognized as a critical factor in the pathogenesis of numerous autoimmune diseases. This technical guide provides an in-depth exploration of the core role of CRAC channels in autoimmunity, detailing their molecular composition, activation mechanisms, and downstream signaling pathways. We present a comprehensive summary of quantitative data on CRAC channel expression and function in various autoimmune conditions, alongside detailed experimental protocols for their investigation. Furthermore, this guide offers visual representations of key signaling cascades and experimental workflows to facilitate a deeper understanding of CRAC channels as a pivotal therapeutic target for a new generation of immunomodulatory drugs.

The Molecular Architecture and Function of CRAC Channels

CRAC channels are highly Ca²⁺-selective ion channels located in the plasma membrane of immune cells.[1] Their molecular identity was a long-standing mystery until the discovery of two essential protein families: the ORAI proteins, which form the pore of the channel, and the Stromal Interaction Molecules (STIM), which act as the endoplasmic reticulum (ER) Ca²⁺ sensors.[1][2]

  • ORAI Proteins: The ORAI family consists of three homologs: ORAI1, ORAI2, and ORAI3.[3] ORAI1 is the principal isoform in immune cells, and its mutations are linked to severe combined immunodeficiency (SCID) with autoimmune manifestations.[4][5] Functional CRAC channels are thought to be formed by the assembly of four ORAI1 subunits.[2]

  • STIM Proteins: STIM1 and STIM2 are single-pass transmembrane proteins located in the ER membrane.[2] They possess an EF-hand motif in their luminal N-terminus that senses the Ca²⁺ concentration within the ER.[2]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of ER Ca²⁺ stores, a phenomenon known as store-operated calcium entry (SOCE).[6]

The CRAC Channel Signaling Cascade in Immune Cells

The engagement of antigen receptors on T and B lymphocytes triggers a signaling cascade that leads to the activation of CRAC channels and a sustained influx of Ca²⁺, which is essential for their activation, proliferation, and effector functions.[2][6]

CRAC_Signaling_Pathway

This sustained Ca²⁺ influx activates several downstream signaling pathways, with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway being one of the most critical.[3] Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes essential for immune responses, including cytokines like IL-2, IL-4, and IFN-γ.[3]

CRAC Channels in the Pathogenesis of Autoimmune Diseases

Aberrant CRAC channel function has been implicated in a growing number of autoimmune disorders. Enhanced SOCE can lead to the hyperactivation of autoreactive lymphocytes, promoting inflammation and tissue damage.

Rheumatoid Arthritis (RA)

In RA, autoreactive T cells and B cells contribute to chronic inflammation of the synovium.[7] Studies have shown that T cells from RA patients exhibit enhanced Ca²⁺ influx. Pharmacological inhibition of CRAC channels has been shown to ameliorate disease in animal models of RA.[5]

Multiple Sclerosis (MS)

MS is an autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration. Autoreactive Th1 and Th17 cells play a crucial role in the pathology of MS. The function of these pathogenic T cells is highly dependent on CRAC channel-mediated Ca²⁺ signaling.[8] Genetic deletion or pharmacological blockade of CRAC channels has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS.[9]

Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. B cells play a central role in SLE pathogenesis by producing these autoantibodies. Recent studies have revealed that B cells from patients with lupus nephritis (LN), a severe complication of SLE, show enhanced CRAC channel-mediated Ca²⁺ signaling.[10] Inhibition of CRAC channels in a mouse model of lupus reduced autoantibody production and ameliorated kidney damage.[10]

DiseaseImmune Cell TypeObservationReference(s)
Rheumatoid Arthritis T cellsEnhanced Ca²⁺ influx in patient T cells.[5]
Multiple Sclerosis Th1/Th17 cellsCRAC channel inhibition reduces disease severity in EAE models.[9]
Lupus Nephritis B cellsIncreased expression of ORAI1, ORAI2, and STIM2 in naive B cells from patients.[10]
Enhanced Ca²⁺ influx in B cells from patients.[10]
CRAC channel inhibitor YM-58483 ameliorated disease progression in MRL/lpr lupus mice.[10]

Experimental Protocols for Studying CRAC Channels

Investigating the role of CRAC channels in autoimmune diseases requires a combination of sophisticated techniques to measure channel activity, expression, and downstream effects.

Electrophysiology for Measuring CRAC Channel Currents (ICRAC)

The whole-cell patch-clamp technique is the gold standard for directly measuring the ionic currents flowing through CRAC channels.[11][12]

Electrophysiology_Workflow

Detailed Methodology:

  • Cell Preparation: Isolate primary lymphocytes (e.g., from peripheral blood) or use an appropriate immune cell line (e.g., Jurkat T cells).

  • Pipette Solution: The internal pipette solution should contain a high concentration of a Ca²⁺ chelator like BAPTA or EGTA to passively deplete ER Ca²⁺ stores upon achieving the whole-cell configuration.[11]

  • Bath Solution: Initially, cells are perfused with a Ca²⁺-free bath solution to prevent premature channel activation. To elicit ICRAC, the bath solution is switched to one containing a high concentration of Ca²⁺ (e.g., 20 mM).[11] To record larger currents, a divalent-free solution with Na⁺ as the primary charge carrier can be used.[11]

  • Voltage Protocol: CRAC currents are typically recorded using voltage ramps (e.g., -100 mV to +100 mV over 50 ms) applied at regular intervals (e.g., every 2 seconds).[13] This allows for the generation of current-voltage (I-V) relationships.

  • Data Analysis: The amplitude of the inward current at negative potentials (e.g., -100 mV) is plotted over time to visualize the activation and potential inhibition of ICRAC.[13]

Calcium Imaging for Assessing Store-Operated Calcium Entry (SOCE)

Fluorescence microscopy using Ca²⁺-sensitive dyes is a widely used method to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) and assess SOCE in a population of cells.[1][14]

Detailed Methodology:

  • Cell Loading: Load cells with a ratiometric Ca²⁺ indicator dye such as Fura-2 AM or Indo-1 AM.[14][15]

  • Imaging Setup: Use an inverted microscope equipped with a fluorescence imaging system capable of alternating excitation wavelengths (for Fura-2) or measuring dual emissions (for Indo-1).

  • Experimental Procedure:

    • Initially, perfuse cells with a Ca²⁺-free buffer to establish a baseline [Ca²⁺]i.

    • Induce ER Ca²⁺ store depletion by applying an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin (e.g., 1 µM).[16] This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.

    • Once the [Ca²⁺]i returns to baseline, re-add a buffer containing extracellular Ca²⁺ (e.g., 1-2 mM CaCl₂).[16] The subsequent rise in [Ca²⁺]i represents SOCE.

  • Data Analysis: The ratio of fluorescence intensities at the two wavelengths (or emission channels) is calculated for each cell over time. The magnitude of SOCE can be quantified by measuring the peak increase in the ratiometric signal after the re-addition of extracellular Ca²⁺.[1]

Molecular and Cellular Assays
  • Generation of Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA technology to specifically delete or silence the expression of ORAI1, STIM1, or STIM2 in immune cell lines to study their specific contributions to SOCE and cellular function.[17]

  • Flow Cytometry: Analyze the expression of cell surface markers to characterize different T cell subsets (e.g., Th1, Th2, Th17, Treg) and assess the effects of CRAC channel modulation on their differentiation and activation status.[18][19][20]

  • Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key cytokines (e.g., IL-2, IFN-γ, IL-17) by immune cells following stimulation and treatment with CRAC channel inhibitors.[21][22][23][24][25]

Animal Models of Autoimmune Disease
  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most common model for MS. EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides in complete Freund's adjuvant (CFA).[9][26][27][28][29] The efficacy of CRAC channel inhibitors can be assessed by monitoring clinical scores (e.g., paralysis), CNS inflammation, and demyelination.

  • Collagen-Induced Arthritis (CIA): A widely used model for RA, induced by immunizing susceptible mouse strains (e.g., DBA/1) with type II collagen in CFA.[30][31][32][33][34] Therapeutic effects of CRAC channel modulation can be evaluated by measuring paw swelling, arthritis scores, and joint histology.

  • MRL/lpr Mouse Model of Lupus: These mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the development of lupus nephritis.[35][36][37][38][39] This model is valuable for testing the effects of CRAC channel inhibitors on autoantibody production, proteinuria, and kidney pathology.

Therapeutic Targeting of CRAC Channels

The critical role of CRAC channels in driving autoimmune responses makes them an attractive target for therapeutic intervention. Several small molecule inhibitors of CRAC channels are in various stages of development.[4] The goal is to develop selective inhibitors that can dampen the activity of pathogenic autoreactive lymphocytes without causing broad immunosuppression.

Inhibitor ClassExample(s)Mechanism of ActionStatus
Pyrazoles BTP-2 (YM-58483)Blocks ORAI1 channel porePreclinical
Carboxamides Synta66Blocks ORAI1 channelPreclinical
Others RO2959Selective ORAI1 inhibitorPreclinical

Conclusion and Future Directions

CRAC channels have emerged as central players in the control of immune cell function and the pathogenesis of autoimmune diseases. Their dysregulation contributes to the persistent activation of autoreactive lymphocytes that drive chronic inflammation and tissue destruction. The development of specific and potent CRAC channel inhibitors holds great promise for the treatment of a wide range of autoimmune disorders. Future research will focus on elucidating the precise roles of different ORAI and STIM isoforms in various immune cell subsets, understanding the long-term consequences of CRAC channel inhibition, and advancing the clinical development of novel CRAC channel-targeted therapies. This in-depth understanding of CRAC channel biology, facilitated by the experimental approaches detailed in this guide, is paramount to realizing the full therapeutic potential of modulating this critical signaling pathway.

References

The Genesis of a Signal: An In-depth Technical Guide to the Discovery and History of Calcium Release-Activated Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of Calcium Release-Activated Channels (CRAC), a pivotal component of cellular calcium signaling. We will delve into the key experiments, quantitative data, and molecular players that have shaped our understanding of this essential pathway, offering a detailed resource for professionals in the field.

The Conceptual Framework: Early Observations of Store-Operated Calcium Entry

The story of CRAC channels begins not with the channels themselves, but with a fundamental observation in cell biology: the refilling of intracellular calcium stores. In the mid-1980s, James Putney and his colleagues observed that the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER), triggered the influx of calcium from the extracellular environment. This process, termed "capacitative calcium entry" or "store-operated calcium entry" (SOCE), suggested a communication pathway between the ER and the plasma membrane. A key tool in these early investigations was the plant-derived compound thapsigargin , which specifically inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the passive depletion of ER calcium stores without the involvement of intracellular messengers like inositol trisphosphate (IP3).[1][2]

The Electrophysiological Signature: First Glimpses of I-CRAC

The physiological concept of SOCE was given an electrical identity in the early 1990s through the pioneering work of Reinhold Penner and Erwin Neher. Using the patch-clamp technique on mast cells, they identified a unique, highly calcium-selective current that was activated upon depletion of intracellular calcium stores. They named this current I-CRAC , for "calcium release-activated current".[1] This current exhibited several hallmark biophysical properties that distinguished it from other known calcium channels.

Key Biophysical Characteristics of Native I-CRAC

The initial characterization of I-CRAC revealed a set of defining features that became the gold standard for identifying this current in various cell types.

PropertyDescriptionTypical ValuesReferences
High Ca2+ Selectivity The channel is exceptionally selective for Ca2+ over other cations like Na+.P(Ca2+)/P(Na+) > 1000[2]
Inward Rectification The inward flow of Ca2+ is much larger than the outward flow at corresponding opposite membrane potentials.-[3]
Reversal Potential (Vrev) The membrane potential at which the net flow of ions through the channel is zero.> +50 mV in physiological Ca2+[3]
Single-Channel Conductance Extremely low conductance for Ca2+, making direct single-channel recordings challenging.9–24 fS in 2–110 mM Ca2+[2]
Anomalous Mole Fraction Effect In mixtures of divalent and monovalent cations, the current is smaller than with either ion alone.-[2]
Pharmacology Blockade by trivalent cations like Lanthanum (La3+) and Gadolinium (Gd3+), and complex modulation by 2-aminoethoxydiphenyl borate (2-APB).La3+ IC50 in low µM range[2][4]

The Molecular Era: Unmasking the Key Players, STIM and ORAI

For over a decade after the initial description of I-CRAC, the molecular components of the CRAC channel remained elusive. The breakthrough came in the mid-2000s with the convergence of genetic screening approaches in human patients and RNA interference (RNAi) screens in Drosophila cells.

The Discovery of STIM1: The ER Calcium Sensor

In 2005, two independent research groups identified STIM1 (Stromal Interaction Molecule 1) as a critical component of SOCE.[5][6] STIM1 is a single-pass transmembrane protein primarily localized to the ER membrane. Its N-terminus, located in the ER lumen, contains an EF-hand domain that acts as a calcium sensor. When ER calcium levels are high, STIM1 is diffusely distributed throughout the ER. Upon store depletion, the dissociation of Ca2+ from the EF-hand triggers a conformational change, leading to STIM1 oligomerization and its translocation to ER-plasma membrane junctions.[7]

The Identification of ORAI1: The Pore-Forming Subunit

A year later, in 2006, the pore-forming subunit of the CRAC channel was identified as ORAI1 .[5][6] This discovery was made through studies of patients with a severe combined immunodeficiency (SCID) syndrome, who were found to have mutations in the ORAI1 gene, and through genome-wide RNAi screens.[6][8] ORAI1 is a small plasma membrane protein with four predicted transmembrane domains. Co-expression of STIM1 and ORAI1 in heterologous systems was sufficient to reconstitute robust I-CRAC currents with all the biophysical hallmarks of the native channel.[2]

The STIM-ORAI Signaling Pathway: A Detailed Look at CRAC Channel Activation

The discovery of STIM1 and ORAI1 revolutionized the field, allowing for a detailed dissection of the CRAC channel activation mechanism. The current model involves a direct physical interaction between STIM1 and ORAI1.

CRAC_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_resting STIM1 (monomeric) [Ca2+] high STIM1_active STIM1 (oligomeric) [Ca2+] low STIM1_resting->STIM1_active ER Ca2+ depletion ORAI1_closed ORAI1 Channel (Closed) STIM1_active->ORAI1_closed Translocation & STIM1-ORAI1 binding SERCA SERCA Pump Ca_ER Ca2+ SERCA->Ca_ER pumps Ca2+ into ER ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Conformational change Ca_cyto [Ca2+]i increase ORAI1_open->Ca_cyto Ca_extra Extracellular Ca2+ Ca_extra->ORAI1_open Ca2+ influx Thapsigargin Thapsigargin Thapsigargin->SERCA inhibits Patch_Clamp_Workflow start Start cell_prep Prepare cells on coverslip start->cell_prep pipette_prep Prepare intracellular and extracellular solutions cell_prep->pipette_prep establish_wc Establish whole-cell configuration pipette_prep->establish_wc hold_potential Hold cell at 0 mV establish_wc->hold_potential apply_ramps Apply voltage ramps (-100 to +100 mV) hold_potential->apply_ramps monitor_current Monitor current development over time apply_ramps->monitor_current analyze_data Analyze I-V relationship, reversal potential, and current density monitor_current->analyze_data end End analyze_data->end

References

Genetic Mutations in CRAC Channel Components: A Technical Guide to Associated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene expression and proliferation to muscle contraction and immune responses. A key pathway for calcium influx in non-excitable cells is Store-Operated Calcium Entry (SOCE), which is orchestrated by the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[1] The core components of this channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca²⁺ sensor, and ORAI1, the pore-forming subunit in the plasma membrane.[2] Genetic mutations in the genes encoding these two proteins can lead to a spectrum of debilitating human diseases, collectively known as CRAC channelopathies.[3]

This technical guide provides an in-depth overview of the diseases arising from genetic mutations in STIM1 and ORAI1. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the clinical manifestations, underlying molecular mechanisms, and the experimental methodologies used to study these conditions. The guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed experimental protocols, and utilizes visualizations to illustrate complex signaling pathways and workflows.

Mutations in ORAI1 and STIM1 can be broadly categorized as either loss-of-function (LoF) or gain-of-function (GoF). LoF mutations, typically inherited in an autosomal recessive manner, lead to impaired or abolished SOCE. This results in a rare and severe form of combined immunodeficiency (SCID)-like disease, characterized by recurrent infections, autoimmunity, muscular hypotonia, and ectodermal dysplasia.[4][3] Conversely, autosomal dominant GoF mutations cause constitutive activation of CRAC channels, leading to excessive Ca²⁺ influx. This results in a group of overlapping disorders including Tubular Aggregate Myopathy (TAM), Stormorken syndrome, and York platelet syndrome, which are primarily characterized by muscle weakness, myalgia, and platelet abnormalities.[4] The study of these genetic disorders has been instrumental in elucidating the critical role of finely tuned Ca²⁺ homeostasis in human health and disease.

Pathophysiology and Clinical Manifestations

Loss-of-Function Mutations: CRAC Channelopathy

Recessive, biallelic LoF mutations in ORAI1 or STIM1 result in a significant reduction or complete loss of SOCE, leading to a multi-systemic disorder known as CRAC channelopathy.[4]

  • Severe Combined Immunodeficiency (SCID)-like Disease: Patients with CRAC channelopathy present with a profound immunodeficiency, making them highly susceptible to recurrent and life-threatening bacterial, viral, and fungal infections.[5] While lymphocyte development is often normal, T-cell activation is severely impaired due to the critical role of Ca²⁺ signaling in this process.[5]

  • Autoimmunity: A paradoxical feature of this immunodeficiency is the presence of autoimmune manifestations, such as autoimmune hemolytic anemia and thrombocytopenia.[6]

  • Muscular Hypotonia: Patients often exhibit congenital, non-progressive muscular hypotonia, highlighting the importance of SOCE in skeletal muscle function.[3]

  • Ectodermal Dysplasia: This is characterized by anhidrosis (inability to sweat) and defects in dental enamel formation (amelogenesis imperfecta).[3]

Gain-of-Function Mutations: Tubular Aggregate Myopathies and Stormorken Syndrome

Dominant, heterozygous GoF mutations in ORAI1 or STIM1 lead to a constitutive influx of Ca²⁺, resulting in a spectrum of overlapping clinical disorders.[7]

  • Tubular Aggregate Myopathy (TAM): This is a primary feature, characterized by progressive muscle weakness, cramps, and myalgia.[8] Muscle biopsies reveal the presence of tubular aggregates, which are abnormal accumulations of sarcoplasmic reticulum membranes.[9]

  • Stormorken Syndrome: This is a more severe, multi-systemic disorder that includes TAM along with a constellation of other symptoms such as miosis (constricted pupils), thrombocytopenia (low platelet count) with a bleeding diathesis, hyposplenism, ichthyosis (dry, scaly skin), short stature, and dyslexia.[4][10]

  • York Platelet Syndrome: This syndrome shares features with Stormorken syndrome, particularly the platelet abnormalities.[7]

Quantitative Data on CRAC Channel Mutations

The following tables summarize the quantitative effects of various ORAI1 and STIM1 mutations on CRAC channel function.

ORAI1 Mutation Mutation Type Disease Phenotype Effect on I_CRAC_ Current Density Ion Selectivity (P_Ca_/P_Na_) Basal [Ca²⁺]i Reference(s)
R91WLoss-of-FunctionCRAC Channelopathy (SCID-like)AbolishedNot applicableNormal[11]
G98SGain-of-FunctionTubular Aggregate MyopathyConstitutively activeReducedElevated[12]
V107MGain-of-FunctionTubular Aggregate MyopathyConstitutively activeReducedElevated[13]
L138FGain-of-FunctionTubular Aggregate MyopathyConstitutively activeNot reportedElevated[13]
T184MGain-of-FunctionTubular Aggregate MyopathyIncreased SOCENot reportedNormal[12]
E106DExperimentalN/AReducedSignificantly reducedNot reported[2][14]
E190QExperimentalN/AReducedSignificantly reducedNot reported[14]
STIM1 Mutation Mutation Type Disease Phenotype Effect on SOCE STIM1 Clustering Basal [Ca²⁺]i Reference(s)
R304WGain-of-FunctionStormorken SyndromeConstitutively activeConstitutiveElevated[10]
D84GGain-of-FunctionTubular Aggregate MyopathyConstitutively activeConstitutiveElevated[4]
I115FGain-of-FunctionYork Platelet SyndromeConstitutively activeConstitutiveElevated
G81DGain-of-FunctionTubular Aggregate MyopathyIncreasedNot reportedElevated[15]
R429CLoss-of-FunctionCRAC ChannelopathyAbolishedConstitutive but non-functionalNormal

Signaling Pathways and Experimental Workflows

CRAC Channel Activation Signaling Pathway

The activation of CRAC channels is a tightly regulated process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum.

CRAC_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Ca2+ Ca²⁺ ORAI1_active ORAI1 (Open) Extracellular Ca2+->ORAI1_active 9. Ca²⁺ Influx ORAI1_inactive ORAI1 (Closed) ORAI1_inactive->ORAI1_active 8. Gating Cytosolic Ca2+ Ca²⁺ PLC PLC PIP2 PIP₂ PLC->PIP2 3. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R 4. Binding Downstream Downstream Signaling (e.g., NFAT activation) Cytosolic Ca2+->Downstream 10. Activation STIM1_inactive STIM1 Dimer (Ca²⁺-bound) STIM1_active STIM1 Oligomer (Unfolded) STIM1_inactive->STIM1_active 6. Ca²⁺ Dissociation & Unfolding STIM1_active->ORAI1_inactive 7. Translocation & Binding ER Ca2+ Ca²⁺ IP3R->ER Ca2+ 5. Ca²⁺ Release Receptor Receptor Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Workflow: Whole-Cell Patch Clamp Recording of I_CRAC_

This workflow outlines the key steps for measuring CRAC channel currents (I_CRAC_) using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow start Start prep_cells Prepare Cells (e.g., patient-derived T-lymphocytes) start->prep_cells prep_solutions Prepare Solutions (Bath and Pipette) start->prep_solutions form_seal Form Gigaseal (>1 GΩ) prep_cells->form_seal pull_pipette Pull Patch Pipette (2-5 MΩ resistance) prep_solutions->pull_pipette pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell deplete_stores Deplete ER Ca²⁺ Stores (e.g., with Thapsigargin or BAPTA) whole_cell->deplete_stores record_current Record I_CRAC_ (Voltage clamp) deplete_stores->record_current analyze_data Analyze Data (Current density, I-V relationship) record_current->analyze_data end End analyze_data->end

Caption: Workflow for electrophysiological recording of CRAC currents.

Experimental Protocols

Whole-Cell Patch Clamp Recording of CRAC Currents (I_CRAC_)

This protocol is adapted for recording I_CRAC_ from human T lymphocytes.

Materials and Reagents:

  • Bath Solution (in mM): 115 NaCl, 10 CsCl, 1.2 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH 7.4 with NaOH). For divalent-free (DVF) conditions, omit CaCl₂ and add 1 mM EGTA.

  • Pipette Solution (in mM): 115 Cs-glutamate, 8 NaCl, 10 HEPES, 20 BAPTA (or 10 EGTA), 3 MgCl₂ (pH 7.2 with CsOH).

  • Store Depletion Agents: Thapsigargin (1 µM) or Ionomycin (1 µM).

  • Cells: Isolated human T lymphocytes or cultured T-cell lines.

  • Coverslips: Coated with poly-L-lysine.

  • Patch Clamp Setup: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).

Procedure:

  • Cell Preparation: Plate T lymphocytes on poly-L-lysine coated coverslips and allow them to adhere for at least 20 minutes at 37°C.

  • Solution Preparation: Prepare fresh bath and pipette solutions and filter them.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

  • Recording:

    • Mount the coverslip with cells onto the recording chamber on the microscope stage.

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

    • Approach a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of 0 mV.

    • To elicit I_CRAC_, deplete ER Ca²⁺ stores either passively by dialysis with the BAPTA-containing pipette solution or actively by perfusing the cell with a bath solution containing thapsigargin.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to monitor current development.

    • Once a stable inward current is observed, switch to different bath solutions (e.g., DVF) to assess ion selectivity.

  • Data Analysis:

    • Measure the peak inward current at a specific negative potential (e.g., -80 mV).

    • Normalize the current to the cell capacitance to obtain current density (pA/pF).

    • Plot the current-voltage (I-V) relationship from the voltage ramps to determine the reversal potential.

Fura-2 AM Calcium Imaging

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents:

  • Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 1% BSA.

  • Cells: Adherent cells (e.g., fibroblasts) grown on glass coverslips.

  • Fluorescence Imaging System: Inverted microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.

Procedure:

  • Dye Loading:

    • Prepare the Fura-2 AM loading solution by diluting the stock solution in loading buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Wash the cells grown on coverslips twice with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, and collecting the emission at ~510 nm.

    • Record a baseline [Ca²⁺]i for a few minutes.

    • To measure SOCE, first perfuse the cells with a Ca²⁺-free HBSS containing a store-depleting agent (e.g., 1 µM thapsigargin).

    • After store depletion is complete (indicated by a transient rise in [Ca²⁺]i followed by a return to baseline), reintroduce a Ca²⁺-containing solution and measure the subsequent rise in [Ca²⁺]i, which represents SOCE.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The F340/F380 ratio is proportional to the [Ca²⁺]i. Calibration can be performed using ionophores and solutions of known Ca²⁺ concentrations to convert the ratio to absolute [Ca²⁺]i values.

Western Blotting for STIM1 and ORAI1 Expression

This protocol outlines the detection of STIM1 and ORAI1 protein levels in cell lysates.

Materials and Reagents:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-STIM1 and mouse anti-ORAI1.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Loading Control Antibody: Anti-β-actin or anti-GAPDH.

  • SDS-PAGE gels and buffers.

  • PVDF or nitrocellulose membranes.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction:

    • Lyse cultured cells on ice with lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against STIM1 and ORAI1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the expression of STIM1 and ORAI1 to the loading control.

Conclusion

The discovery of STIM1 and ORAI1 as the core components of the CRAC channel has revolutionized our understanding of Ca²⁺ signaling and has provided a molecular basis for a growing number of human diseases. The study of patients with LoF and GoF mutations has been invaluable in delineating the critical roles of SOCE in the immune system, skeletal muscle, and other tissues. The technical approaches detailed in this guide, from electrophysiology and calcium imaging to molecular biology techniques, are essential tools for researchers and clinicians working to unravel the complexities of CRAC channelopathies. A deeper understanding of the molecular consequences of these mutations will pave the way for the development of targeted therapies aimed at restoring normal Ca²⁺ homeostasis and alleviating the debilitating symptoms of these disorders. Future research will likely focus on developing small molecule modulators of CRAC channels and exploring gene-based therapies for these monogenic diseases.

References

An In-depth Technical Guide to a Key Intermediate in the Synthesis of Pyrazole-Based CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "CRAC Intermediate 1" is not a standardized chemical name within publicly accessible scientific literature. This guide describes the synthesis and properties of a representative key building block, 1-methyl-5-halo-3-(trifluoromethyl)-1H-pyrazole , which serves as a crucial intermediate in the synthesis of a prominent class of pyrazole-thiophene carboxamide CRAC channel inhibitors. For the purpose of this guide, this molecule will be referred to as "Representative Intermediate 1."

Introduction

Calcium Release-Activated Calcium (CRAC) channels are critical regulators of intracellular calcium signaling, playing a pivotal role in immune cell function and other physiological processes. Their involvement in various autoimmune and inflammatory diseases has made them a significant target for drug development. A major class of potent and selective CRAC channel inhibitors is based on a pyrazole-thiophene carboxamide scaffold. The synthesis of these inhibitors relies on the strategic assembly of key heterocyclic building blocks. This document provides a detailed overview of the synthesis pathway and chemical properties of "Representative Intermediate 1" (1-methyl-5-halo-3-(trifluoromethyl)-1H-pyrazole), a cornerstone for the construction of these inhibitors.

Synthesis Pathway

The synthesis of "Representative Intermediate 1" is a multi-step process that begins with readily available starting materials. The core pyrazole ring is constructed, followed by a regioselective halogenation at the C5 position, which is crucial for subsequent cross-coupling reactions.

The overall pathway can be summarized in two main stages:

  • Formation of the Pyrazole Core: Cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

  • Halogenation: Conversion of the pyrazolol to a halopyrazole (e.g., chloro or bromo derivative) followed by a second halogenation (iodination) at the C5 position if required for specific coupling chemistries. A more direct approach involves the regioselective iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

G

Caption: Synthesis pathway for a pyrazole-based CRAC channel inhibitor.

Chemical Properties of "Representative Intermediate 1"

The chemical properties of 1-methyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole make it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are commonly used to form the core structure of the final CRAC channel inhibitors.

PropertyDataReference / Notes
Molecular Formula C₅H₄F₃IN₂-
Molecular Weight 276.00 g/mol -
Appearance Off-white to yellow solid or oilDependent on purity.
Solubility Soluble in common organic solvents (THF, Dioxane, DMF, Toluene). Insoluble in water.Typical for halogenated aromatic intermediates used in cross-coupling.
Reactivity The C-I bond is highly reactive towards oxidative addition in Pd(0) catalytic cycles. The pyrazole ring is generally stable to oxidation and reduction.[1][2] The trifluoromethyl group is electron-withdrawing, influencing the ring's electronic properties.[2]Ideal for Suzuki-Miyaura, Stille, Sonogashira, and other cross-coupling reactions.[2] The acidity of the C(5)-H proton in the precursor allows for regioselective lithiation and subsequent iodination.[2]
Spectroscopic Data Specific ¹H, ¹³C, ¹⁹F NMR, and MS data would be found in experimental reports.Characterization is crucial to confirm regioselectivity of iodination.

Experimental Protocols

Detailed experimental procedures are critical for the successful and safe synthesis of "Representative Intermediate 1" and its subsequent use.

This protocol is adapted from procedures for the cyclocondensation of β-ketoesters.

  • Reaction Setup: A reaction vessel is charged with ethyl 4,4,4-trifluoroacetoacetate and a suitable solvent such as water or acetic acid.[3]

  • Reagent Addition: The solution is cooled (e.g., to 10°C), and an aqueous solution of methylhydrazine is added dropwise over a period of 1-2 hours, maintaining the temperature.[3]

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for 1 hour and then heated to 80-90°C for several hours (e.g., 2-5 hours) to drive the cyclization to completion.[3]

  • Workup and Isolation: The reaction mixture is cooled, and the product often crystallizes directly from the solution. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4]

This protocol is based on the regioselective lithiation and iodination of trifluoromethylated pyrazoles.[2]

  • Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to a low temperature (e.g., -78°C).

  • Lithiation: Add n-butyllithium (n-BuLi) dropwise to the solution. The reaction is typically rapid, and the mixture is stirred at low temperature for approximately 30-60 minutes to ensure complete deprotonation at the C5 position.

  • Iodination: A solution of iodine (I₂) in THF is added dropwise to the lithium pyrazolide solution at -78°C.

  • Quenching and Workup: After stirring for 1-2 hours, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-methyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole.[2]

This protocol describes a general procedure for coupling the intermediate with a thiophene boronic acid derivative.

  • Reaction Setup: In a reaction vessel, combine "Representative Intermediate 1" (1.0 eq), the desired thiophene boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).[5][6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[5][6]

  • Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-100°C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the coupled product, 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid (or its ester), which is the direct precursor to the final amide inhibitors.[5]

Signaling Pathways and Logical Relationships

The ultimate purpose of synthesizing "Representative Intermediate 1" is to produce inhibitors that modulate the CRAC channel signaling pathway. The logical relationship flows from chemical synthesis to biological application.

Caption: Logical flow from intermediate synthesis to biological inhibition.

References

Molecular physiology of CRAC channels in non-excitable cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Physiology of CRAC Channels in Non-Excitable Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium (Ca²⁺) is a universal second messenger crucial for a vast array of cellular functions in non-excitable cells, including gene expression, proliferation, and secretion.[1][2] A primary mechanism for Ca²⁺ entry in these cells is Store-Operated Calcium Entry (SOCE), a process mediated by the highly Ca²⁺-selective ion channels known as Calcium Release-Activated Ca²⁺ (CRAC) channels.[3][4][5] The molecular architecture of the CRAC channel, consisting of the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM (Stromal Interaction Molecule), and the plasma membrane pore-forming subunit, Orai, has been elucidated, providing critical insights into its function.[6][7] Dysregulation of CRAC channel activity is linked to a range of human diseases, termed "CRAC channelopathies," which include immunodeficiency, myopathy, and inflammatory conditions, highlighting their significance as therapeutic targets.[2][5][8] This guide provides a comprehensive overview of the molecular physiology of CRAC channels, detailing their core components, activation mechanisms, biophysical properties, and key experimental protocols for their study, with a focus on their relevance to drug discovery and development.

The Core Molecular Components: STIM and Orai

The CRAC channel machinery is fundamentally a two-component system:

  • STIM (Stromal Interaction Molecule): STIM1 and STIM2 are the Ca²⁺ sensors located in the membrane of the endoplasmic reticulum (ER).[6][9] STIM1 is the predominant and most studied isoform. It is a single-pass transmembrane protein with its key functional domains:

    • Luminal EF Hand: A canonical Ca²⁺-binding motif that senses the Ca²⁺ concentration within the ER lumen.[9][10]

    • Sterile Alpha Motif (SAM): Located adjacent to the EF hand, this domain is involved in STIM1 oligomerization upon Ca²⁺ unbinding.[11]

    • Cytosolic Domains: These include coiled-coil domains and a highly conserved C-terminal region known as the CRAC activation domain (CAD) or STIM-Orai activating region (SOAR), which is responsible for direct interaction with and activation of Orai channels.[11][12][13]

  • Orai (CRACM1): Orai1, Orai2, and Orai3 are the pore-forming subunits of the CRAC channel located in the plasma membrane.[4][14] Orai1 is the archetypal and best-characterized member. It is a protein with four transmembrane segments, with both its N- and C-termini located in the cytoplasm.[12][13] These cytosolic regions are critical for binding to STIM1 and for channel gating.[13][14] The functional CRAC channel is believed to be a hexamer of Orai1 subunits, forming a central ion pore.[13]

The CRAC Channel Activation Mechanism

The activation of CRAC channels is a sophisticated and spatially organized process that links the Ca²⁺ content of the ER to Ca²⁺ influx across the plasma membrane.[3][9] The sequence of events is as follows:

  • ER Store Depletion: The process begins with the depletion of Ca²⁺ from the ER. This can be initiated physiologically by G-protein coupled receptor (GPCR) or tyrosine kinase receptor activation, which generates inositol 1,4,5-trisphosphate (IP₃).[3][14] IP₃ binds to its receptors on the ER membrane, causing Ca²⁺ to be released into the cytoplasm.[14][15] Experimentally, this step is often induced using SERCA pump inhibitors like thapsigargin.[5]

  • STIM1 Sensing and Conformational Change: The drop in luminal ER Ca²⁺ concentration is detected by the EF-hand domain of STIM1.[9][10] The dissociation of Ca²⁺ from the EF-hand triggers a major conformational change in STIM1.[9]

  • STIM1 Oligomerization and Translocation: The conformational change exposes previously hidden domains, causing STIM1 proteins to oligomerize into higher-order clusters.[1][9] These STIM1 oligomers then translocate within the ER membrane to accumulate at specific regions called ER-plasma membrane (PM) junctions.[9][12]

  • STIM1-Orai1 Coupling: At these junctions, the cytosolic CAD/SOAR domain of the clustered STIM1 proteins binds directly to the C- and N-termini of Orai1 channels in the overlying plasma membrane.[10][14] This physical interaction "traps" Orai1 channels, causing them to accumulate in puncta opposite the STIM1 clusters.[9]

  • Orai1 Channel Gating: The binding of STIM1 induces a conformational change in the Orai1 channel complex, leading to the opening of its ion-selective pore.[3][10]

  • Ca²⁺ Influx: The open Orai1 pore is exquisitely selective for Ca²⁺, allowing a sustained influx of Ca²⁺ into the cell, which is essential for refilling ER stores and for downstream signaling events.[3][7]

CRAC Channel Activation Pathway CRAC Channel Activation Signaling Pathway receptor 1. GPCR / Tyrosine Kinase Receptor Activation ip3 2. IP₃ Generation receptor->ip3 er_release 3. Ca²⁺ Release from ER ip3->er_release stim_sense 4. STIM1 Senses Low ER [Ca²⁺] er_release->stim_sense stim_oligo 5. STIM1 Oligomerization & Translocation to ER-PM Junctions stim_sense->stim_oligo stim_orai 6. STIM1 Binds to Orai1 stim_oligo->stim_orai orai_open 7. Orai1 Channel Gating (Open) stim_orai->orai_open ca_influx 8. Sustained Ca²⁺ Influx orai_open->ca_influx downstream Downstream Signaling (e.g., NFAT Activation) ca_influx->downstream

Caption: A diagram of the CRAC channel activation signaling pathway.

Downstream Signaling: NFAT Activation

In many non-excitable cells, particularly lymphocytes, the sustained Ca²⁺ signal generated by CRAC channels is critical for controlling gene expression.[16][17] A primary target is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.

  • Calcineurin Activation: The local Ca²⁺ microdomain near the open CRAC channel pore binds to and activates calmodulin. The Ca²⁺/calmodulin complex then activates the serine/threonine phosphatase, calcineurin.[16]

  • NFAT Dephosphorylation: Calcineurin dephosphorylates the serine-rich region (SRR) and SP-repeats in the regulatory domain of NFAT proteins.[17]

  • Nuclear Translocation: This dephosphorylation exposes a nuclear localization signal (NLS), causing NFAT to translocate from the cytoplasm into the nucleus.[3]

  • Gene Expression: Inside the nucleus, NFAT partners with other transcription factors (e.g., AP-1) to bind to DNA and drive the expression of a wide range of genes, including those for cytokines like Interleukin-2 (IL-2), which are essential for an immune response.[16][17]

NFAT Signaling Pathway Downstream Signaling: CRAC-NFAT Pathway crac Ca²⁺ Influx via CRAC Channel calmodulin Calmodulin Activation crac->calmodulin calcineurin Calcineurin Activation calmodulin->calcineurin nfat NFAT (Active) [Cytoplasm] nfat_p NFAT-P (Inactive) [Cytoplasm] nfat_p->nfat Dephosphorylation  Calcineurin translocation Nuclear Translocation nfat->translocation nfat_nuc NFAT (Active) [Nucleus] translocation->nfat_nuc gene Gene Expression (e.g., Cytokines) nfat_nuc->gene SOCE Measurement Workflow Experimental Workflow for Measuring SOCE culture 1. Cell Culture (e.g., on glass-bottom dish) loading 2. Load Cells with Ca²⁺ Indicator (e.g., Fura-2) culture->loading baseline 3. Measure Baseline Fluorescence in Ca²⁺-containing buffer loading->baseline deplete 4. Deplete ER Stores (e.g., Thapsigargin in Ca²⁺-free buffer) baseline->deplete readd 5. Re-add Extracellular Ca²⁺ deplete->readd acquire 6. Acquire & Analyze Data (Measure rise in fluorescence) readd->acquire

References

Methodological & Application

Application Notes: Recording Calcium Release-Activated Calcium (CRAC) Currents (Icrac) using Patch-Clamp Electrophysiology

Application Notes and Protocols for the Synthesis and Evaluation of CRAC Channel Inhibitors from "CRAC intermediate 1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are crucial regulators of intracellular calcium signaling, playing a pivotal role in a multitude of cellular processes, including gene expression, proliferation, and immune responses. The dysregulation of CRAC channel activity has been implicated in various autoimmune diseases, allergic reactions, and certain cancers, making them a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of potent CRAC channel inhibitors starting from the key building block, "CRAC intermediate 1," and methodologies for their subsequent biological evaluation.

"this compound," identified as 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide, is a crucial precursor in the synthesis of a series of pyrazole carboxamide-based CRAC channel inhibitors, as detailed in patent WO 2010122089 A1[1][2][3]. While the full patent provides extensive details, this application note will focus on a representative synthetic route and the essential techniques for characterizing the resulting inhibitors.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium into the cell. This influx is critical for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which drive cellular responses.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1_open Orai1 (Open) Ca_ext->Orai1_open Influx Orai1_closed Orai1 (Closed) Orai1_closed->Orai1_open Ca_influx ↑ [Ca²⁺]i PLC PLC IP3 IP₃ PLC->IP3 Generates Receptor Receptor Receptor->PLC Ligand Binding IP3R IP₃R IP3->IP3R Binds Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_p NFAT (P) Calcineurin->NFAT_p Dephosphorylates NFAT_active NFAT (Active) NFAT_p->NFAT_active Gene_expression Gene Expression NFAT_active->Gene_expression Translocates to Nucleus STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Activates STIM1_active->Orai1_closed Binds & Activates Ca_er Ca²⁺ Store Ca_er->STIM1_inactive Depletion IP3R->Ca_er Releases Ca²⁺

Caption: CRAC Channel Activation and Downstream Signaling.

Synthesis of CRAC Channel Inhibitors

The following is a representative synthetic protocol for a pyrazole carboxamide-based CRAC channel inhibitor, utilizing "this compound" as a key starting material. While the specific details for the synthesis of inhibitors like GSK-5498A directly from "this compound" are proprietary and detailed within patent WO 2010122089 A1, the following scheme illustrates a common synthetic strategy for this class of compounds.

Step 1: Synthesis of "this compound" (2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide)

A plausible synthetic route to "this compound" involves the amidation of 2,6-difluorobenzoic acid with 3-aminopyrazole.

Reaction Scheme:

Protocol:

  • To a solution of 2,6-difluorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 3-aminopyrazole (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford "this compound".

Step 2: Synthesis of a Representative Pyrazole Carboxamide Inhibitor

The following is a generalized procedure for the arylation of the pyrazole nitrogen of "this compound" followed by functionalization to yield a final inhibitor.

Reaction Scheme:

Protocol:

  • Combine "this compound" (1 equivalent) and an appropriate aryl halide (e.g., a substituted bromopyridine or bromobenzene) (1.1 equivalents) in a suitable solvent such as dioxane or toluene.

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

  • Degas the reaction mixture and heat to 80-110 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude N-aryl pyrazole intermediate by flash column chromatography.

  • This intermediate can then undergo further synthetic transformations, such as deprotection, amidation, or substitution reactions, to introduce the desired functional groups and yield the final CRAC channel inhibitor.

Quantitative Data of Representative CRAC Channel Inhibitors

The following table summarizes the inhibitory potency of two well-characterized CRAC channel inhibitors, GSK-5498A and RO2959, which belong to the class of compounds accessible through synthetic routes involving pyrazole intermediates.

CompoundTargetAssayIC50Reference
GSK-5498A CRAC ChannelElectrophysiology (ICRAC)1 µM[4][5][6][7][8]
CRAC ChannelCa2+ Influx (Fluo-4)pIC50: 6.3[4]
RO2959 CRAC ChannelElectrophysiology402 nM[5]
Orai1/STIM1SOCE25 nM[5]
Orai3SOCE530 nM
CD4+ T-cellsSOCE265 nM

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This protocol allows for the direct measurement of the Ca2+ current through CRAC channels (ICRAC).

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Cell_Culture Cell Culture (e.g., Jurkat, RBL) Seal_Formation Approach Cell & Form Gigaseal Cell_Culture->Seal_Formation Solution_Prep Prepare Extracellular & Intracellular Solutions Solution_Prep->Seal_Formation Pipette_Prep Pull & Polish Patch Pipettes Pipette_Prep->Seal_Formation Whole_Cell Rupture Membrane (Whole-Cell Mode) Seal_Formation->Whole_Cell Store_Depletion Passive Store Depletion (EGTA/IP₃ in pipette) Whole_Cell->Store_Depletion Voltage_Ramp Apply Voltage Ramps (-100 to +100 mV) Store_Depletion->Voltage_Ramp Data_Acquisition Record Inward Current (I_CRAC) Voltage_Ramp->Data_Acquisition Inhibitor_App Apply Inhibitor Data_Acquisition->Inhibitor_App Record_Inhibition Record I_CRAC Inhibition Inhibitor_App->Record_Inhibition

Caption: Workflow for Whole-Cell Patch-Clamp Recording of ICRAC.

Materials:

  • Cells: RBL or Jurkat cells, or HEK293 cells stably expressing STIM1 and Orai1.

  • Extracellular (bath) solution: 120 mM NaCl, 10 mM TEA-Cl, 2.8 mM KCl, 2 mM MgCl₂, 10 mM CaCl₂, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH).

  • Intracellular (pipette) solution: 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH). To induce passive store depletion, include 20 mM BAPTA and optionally 10 µM IP₃.

  • Patch pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips coated with a suitable adhesion factor (e.g., poly-L-lysine) and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the intracellular solution.

  • Seal Formation: Under microscopic observation, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal") with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Store Depletion and ICRAC Development: The high concentration of the Ca2+ chelator BAPTA in the pipette solution will passively deplete the ER Ca2+ stores, leading to the activation of ICRAC. This typically develops over 5-10 minutes.

  • Data Recording: Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., from +100 mV to -100 mV over 50 ms) every 2 seconds to elicit the characteristic inwardly rectifying ICRAC.

  • Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak inward current at -80 mV or -100 mV. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Fluorescence-Based Calcium Imaging (FLIPR Assay)

This high-throughput assay measures changes in intracellular calcium concentration in response to CRAC channel activation and inhibition.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay on FLIPR Cell_Plating Plate Cells in 96/384-well Plate Dye_Loading Load Cells with Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline_Read Measure Baseline Fluorescence Dye_Loading->Baseline_Read Add_Inhibitor Add Inhibitor Baseline_Read->Add_Inhibitor Add_Thapsigargin Add Thapsigargin (in Ca²⁺-free buffer) Add_Inhibitor->Add_Thapsigargin Read_Depletion Measure Fluorescence (Store Depletion) Add_Thapsigargin->Read_Depletion Add_Ca Add Extracellular Ca²⁺ Read_Depletion->Add_Ca Read_Influx Measure Fluorescence (Ca²⁺ Influx) Add_Ca->Read_Influx

Caption: Workflow for a FLIPR-Based Calcium Assay.

Materials:

  • Cells: Jurkat T-cells or other suitable cell lines.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. Prepare both Ca2+-containing and Ca2+-free versions.

  • Fluorescent Ca2+ Indicator: Fluo-4 AM or a similar dye.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

  • Thapsigargin (TG): A SERCA pump inhibitor to induce store depletion.

  • Test Compounds: CRAC channel inhibitors.

  • Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the assay buffer containing the Ca2+ indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with Ca2+-free assay buffer. Add the test compounds at various concentrations to the wells and incubate for 10-20 minutes.

  • Store Depletion: Place the plate in the FLIPR instrument. Initiate the assay by adding thapsigargin (final concentration 1-2 µM) in Ca2+-free buffer to all wells to deplete ER Ca2+ stores. This will cause a transient increase in cytosolic Ca2+.

  • Ca2+ Influx: After the signal from store depletion returns to baseline, add Ca2+-containing assay buffer (to a final concentration of 1-2 mM Ca2+) to initiate Ca2+ influx through the activated CRAC channels.

  • Data Acquisition and Analysis: The FLIPR instrument will record the fluorescence intensity over time. The second peak in fluorescence corresponds to store-operated Ca2+ entry. Calculate the inhibition by comparing the amplitude or area under the curve of the second peak in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

The synthesis of selective and potent CRAC channel inhibitors from "this compound" offers a promising avenue for the development of novel therapeutics for a range of immune and inflammatory disorders. The detailed protocols provided herein for the synthesis, and more importantly, for the functional characterization of these inhibitors using patch-clamp electrophysiology and fluorescence-based calcium assays, will serve as a valuable resource for researchers in the field of drug discovery and development. These methodologies enable the precise quantification of inhibitor potency and provide a robust framework for structure-activity relationship studies.

References

Application Notes and Protocols for High-Throughput Screening Assays of CRAC Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are key players in store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types.[1][2] These channels, primarily composed of ORAI1 pore-forming subunits in the plasma membrane and STIM1 calcium sensors in the endoplasmic reticulum, are implicated in a variety of physiological processes, including immune responses, muscle function, and cell proliferation.[1][2] Dysregulation of CRAC channel activity is associated with various pathologies, making them attractive therapeutic targets for autoimmune diseases, inflammatory conditions, and some cancers.[3][4] The development of high-throughput screening (HTS) assays is crucial for the identification and characterization of novel CRAC channel modulators. This document provides detailed application notes and protocols for two primary HTS methodologies: fluorescence-based calcium assays and automated patch clamp electrophysiology.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins, which then translocate and cluster at ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1 channels, leading to a sustained influx of extracellular calcium into the cell. This influx is critical for downstream signaling events, such as the activation of transcription factors like NFAT.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active/Clustered) STIM1_inactive->STIM1_active Conformational Change & Translocation ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Binds to & Activates Ca_store Ca2+ Store Depletion Ca_store->STIM1_inactive Senses ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open Gating Ca_influx Ca2+ Influx ORAI1_open->Ca_influx Mediates Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Initiates

Caption: CRAC Channel Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS campaign for CRAC channel modulators follows a multi-stage process, beginning with a primary screen to identify initial hits, followed by secondary and tertiary assays for hit confirmation and detailed characterization.

HTS_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Screening & Hit Confirmation cluster_Tertiary Hit Characterization Primary_Screen Fluorescence-based Ca2+ Assay (e.g., FLIPR) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Compound_Library Compound Library Compound_Library->Primary_Screen Dose_Response Dose-Response & Potency (IC50/EC50) Fluorescence or Automated Patch Clamp Hit_Identification->Dose_Response Confirmed Hits Selectivity_Assay Counter-screening & Selectivity Profiling Dose_Response->Selectivity_Assay Manual_Patch_Clamp Manual Patch Clamp (Gold Standard) Selectivity_Assay->Manual_Patch_Clamp Validated Hits Mechanism_of_Action Mechanism of Action Studies Manual_Patch_Clamp->Mechanism_of_Action

Caption: HTS Workflow for CRAC Modulators.

Data Presentation: Potency of Known CRAC Channel Modulators

The following table summarizes the inhibitory concentrations (IC50) of several known CRAC channel modulators identified through various screening assays.

CompoundAssay TypeCell LineActivation MethodIC50 (µM)Reference(s)
SKF-96365Automated Patch ClampRBL-2H3Thapsigargin4.7 ± 1.1[5][6]
2-APBAutomated Patch ClampRBL-2H3Thapsigargin7.5 ± 0.7[5][6]
BTP2 (Pyr2)FluorescenceHuman T cellsThapsigargin~0.01[3]
Synta 66ElectrophysiologyRBL cellsThapsigargin1.4[3]
Carboxyamidotriazole (CAI)ElectrophysiologyHEK293Thapsigargin~0.5[3]
1-Phenyl-3-(1-phenylethyl)ureaFluorescenceHEK293 (STIM1/ORAI1)Thapsigargin3.25 ± 0.17[3]

Experimental Protocols

Fluorescence-Based Calcium Assay for Primary HTS

This protocol describes a no-wash, fluorescence-based assay using a calcium-sensitive dye to measure changes in intracellular calcium concentration upon CRAC channel activation. This method is well-suited for primary screening of large compound libraries.

Materials:

  • Cell Line: HEK293 cells stably co-expressing human ORAI1 and STIM1, or a cell line with endogenous CRAC channel expression (e.g., RBL-2H3, Jurkat).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (if applicable).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium-sensitive dye: Fluo-4 AM, Calcium 6, or similar.

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, calcium-free.

  • CRAC Channel Activator: Thapsigargin or Ionomycin.

  • Compound Plates: Pre-prepared with test compounds at desired concentrations.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or equivalent with automated liquid handling.

Protocol:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest cells and seed into 384-well assay plates at a density of 20,000-40,000 cells per well in 25 µL of culture medium.

    • Incubate plates at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in calcium-free assay buffer containing 0.04% Pluronic F-127.

    • Add 25 µL of the dye loading solution to each well of the assay plate.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Place the assay plate and the compound plate into the fluorescence plate reader.

    • The instrument will add a specified volume (e.g., 12.5 µL) of the test compounds from the compound plate to the assay plate.

    • Incubate for 10-20 minutes at room temperature.

  • CRAC Channel Activation and Signal Detection:

    • Prepare a solution of the CRAC channel activator (e.g., 2 µM Thapsigargin) in assay buffer containing calcium.

    • The instrument will add the activator solution to the assay plate.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.

    • Normalize the data to positive (known inhibitor) and negative (vehicle) controls.

    • Identify hits based on a predefined activity threshold (e.g., >50% inhibition).

Automated Patch Clamp Electrophysiology for Secondary Screening

Automated patch clamp systems provide a higher throughput alternative to manual patch clamping for confirming hits from primary screens and determining their potency.[5][6] This protocol outlines a general procedure for assessing CRAC channel modulators using a planar patch clamp system.

Materials:

  • Cell Line: RBL-2H3 or HEK293 cells with stable ORAI1/STIM1 expression.

  • Cell Detachment Solution: Accutase or a gentle, non-enzymatic cell dissociation buffer.

  • Internal Solution (Pipette Solution): Containing a calcium chelator (e.g., EGTA or BAPTA) to passively deplete ER calcium stores and activate CRAC channels. Example composition (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA, adjusted to pH 7.2 with CsOH.

  • External Solution (Bath Solution): Containing calcium. Example composition (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Test Compounds: Diluted in external solution.

  • Instrumentation: QPatch, Patchliner, or a similar automated patch clamp system with appropriate planar patch chips.

Protocol:

  • Cell Preparation:

    • Culture cells to 50-80% confluency.

    • Wash cells with PBS and incubate with a cell detachment solution until cells are rounded and easily dislodged.

    • Gently triturate to create a single-cell suspension.

    • Centrifuge the cells and resuspend in external solution at a concentration of 1-5 x 10^6 cells/mL.

    • Allow cells to recover for at least 30 minutes at room temperature.

  • Automated Patch Clamp Run:

    • Prime the instrument with internal and external solutions according to the manufacturer's instructions.

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform the following steps for each well:

      • Cell capture and sealing to form a giga-ohm seal.

      • Establishment of the whole-cell configuration.

      • Application of a voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV) to measure baseline current.

      • Perfusion of the test compound at various concentrations.

      • Continued application of the voltage protocol to measure the effect of the compound on the CRAC current (ICRAC).

  • Data Analysis:

    • The instrument software will record and analyze the current traces.

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify ICRAC.

    • Calculate the percentage of inhibition for each compound concentration relative to the baseline current.

    • Generate dose-response curves and calculate IC50 values using appropriate pharmacological software.[7][8][9]

Conclusion

The fluorescence-based calcium assay and automated patch clamp electrophysiology are powerful and complementary techniques for the discovery and characterization of CRAC channel modulators. The fluorescence assay is ideal for high-throughput primary screening of large compound libraries, while the automated patch clamp provides higher-content data for hit confirmation, potency determination, and initial mechanism of action studies. By employing the protocols and workflows outlined in these application notes, researchers can efficiently identify and advance novel candidates for the therapeutic modulation of CRAC channels.

References

Application Notes: CRAC Channel Blockers in In Vivo Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of cellular processes, including gene expression, proliferation, and immune responses.[1][2] A primary mechanism for Ca²⁺ entry into non-excitable cells, such as lymphocytes, is through store-operated Ca²⁺ entry (SOCE).[2] The predominant pathway for SOCE is mediated by Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][2] These channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER), which act as Ca²⁺ sensors, and Orai proteins that form the channel pore in the plasma membrane.[2][3][4] Upon depletion of ER Ca²⁺ stores, STIM proteins activate Orai channels, leading to a sustained influx of Ca²⁺.[3][4]

Aberrant CRAC channel activity has been implicated in a wide range of pathologies, including autoimmune and inflammatory disorders, cancer, and neurodegenerative diseases.[1][5][6][7] This has positioned CRAC channels as promising therapeutic targets.[6][8] The development of small molecule inhibitors that can modulate CRAC channel function offers a targeted approach to treating these conditions. These application notes provide an overview of the use of CRAC channel blockers in various preclinical in vivo disease models, summarize key quantitative findings, and detail relevant experimental protocols.

CRAC Channel Activation Signaling Pathway

The activation of CRAC channels is a well-defined process initiated by cell surface receptor stimulation, leading to the depletion of intracellular calcium stores and culminating in calcium influx that drives downstream cellular responses.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation IP3 IP₃ PLC->IP3 3. Generates Orai1 Orai1 Channel (Closed) Orai1_Open Orai1 Channel (Open) Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->Orai1_Open 9. Ca²⁺ Influx IP3R IP₃R IP3->IP3R 4. Binds Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P 11. Dephosphorylates NFAT_act NFAT (Active) NFAT_P->NFAT_act 12. Nuclear Translocation Ca_in->Calcineurin 10. Activates ER_Ca ER Ca²⁺ Store IP3R->ER_Ca 5. Ca²⁺ Release STIM1 STIM1 (Inactive) STIM1_act STIM1 (Active) STIM1->STIM1_act 7. Oligomerization STIM1_act->Orai1 8. Gating ER_Ca->STIM1 6. Store Depletion Sensed Gene Gene Transcription (e.g., Cytokines) NFAT_act->Gene

Caption: Canonical CRAC channel activation pathway.[3][9]

Applications in Inflammatory and Autoimmune Diseases

CRAC channels are fundamental for the function of various immune cells, including T cells, B cells, and mast cells.[2][5] Dysregulation of Ca²⁺ signaling in these cells can lead to hyperactive immune responses, contributing to the pathology of diseases like inflammatory bowel disease (IBD), psoriasis, lupus, and asthma.[5][10][11] Pharmacological inhibition of CRAC channels has been shown to ameliorate disease in several animal models by suppressing pathogenic immune cell function and cytokine production.[5][10]

Table 1: In Vivo Efficacy of CRAC Channel Blockers in Inflammatory/Autoimmune Disease Models

CRAC Channel BlockerDisease ModelAnimalKey Quantitative OutcomesReference(s)
CM4620 Adoptive T cell transfer model of IBDMouseReduced intestinal inflammation and subsequent damage. More potent than BTP2.[10][12][13]
BTP2 (YM-58483) Murine IBD modelMouseReduced IBD severity and weight loss; suppressed production of IFN-γ, IL-2, and IL-17 by T cells.[13][14]
BTP2 (YM-58483) Lupus Nephritis (MRL/lpr & NZM2328 mice)MouseReduced anti-dsDNA antibodies, decreased glomerular immune deposition, and improved renal function.[11][15]
Unnamed Blockers Mouse model of psoriasisMouseReduced serum cytokine levels and psoriatic plaques.[10]
BTP2 Contact hypersensitivity modelMouseInhibited dermatitis-inducing allergen response.[10]
Synta66, RP3128 Allergic asthma modelsRat, Guinea PigDecreased cytokine release and reduced eosinophil and mast cell infiltration.[10]

Applications in Cancer

Altered Ca²⁺ signaling is a hallmark of many cancers, influencing processes like proliferation, migration, invasion, and apoptosis resistance.[6][16][17] The core components of CRAC channels, STIM1 and Orai1, are often overexpressed in various cancer types, including pancreatic, breast, and esophageal cancers.[6][17] Targeting CRAC channels has emerged as a viable therapeutic strategy to suppress tumor growth and metastasis.[6][16][17]

Table 2: In Vivo Efficacy of CRAC Channel Blockers in Cancer Models

CRAC Channel BlockerDisease ModelAnimalKey Quantitative OutcomesReference(s)
RP4010 Pancreatic Ductal Adenocarcinoma (PDAC) PDX ModelMouseReduced tumor growth as a single agent; enhanced anti-tumor activity when combined with gemcitabine/nab-paclitaxel.[6][16][17]
RP4010 Esophagus Squamous Cell Carcinoma XenograftMouseDecreased tumor growth in vivo.[6]
SKF-96365 Breast Cancer ModelMouseReduced tumor metastasis.[6][18]
SKF-96365 Cervical Cancer XenograftMouseDecreased tumor growth and angiogenesis.[6]
SKF-96365 Esophageal Cancer XenograftMouseRetarded tumor growth.[6][18]

Applications in Neurodegenerative Diseases

Neuroinflammation, mediated by microglial cells, is a significant feature of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7][19] CRAC channels are required for initiating neurotoxic inflammatory processes in microglia.[19] Therefore, selective inhibition of these channels presents a novel therapeutic strategy to suppress neurotoxicity and potentially slow disease progression.[7][19] Research in this area is in earlier stages, but preclinical models are being used to validate microglial CRAC channels as a therapeutic target.[19]

Protocols: In Vivo Application of CRAC Channel Blockers

The following protocols provide a generalized framework and a specific example for testing the efficacy of CRAC channel blockers in preclinical disease models.

General Experimental Workflow for In Vivo Drug Efficacy Testing

A typical in vivo study follows a structured workflow from model selection and drug administration to endpoint analysis and interpretation. This ensures that the proof-of-concept for a therapeutic candidate is robustly investigated.[20][21]

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Disease Model Selection (e.g., PDX, T-cell transfer) B 2. Animal Acclimatization & Baseline Measurements A->B C 3. Disease Induction or Tumor Implantation B->C D 4. Randomization into Groups (Vehicle, Blocker Doses) C->D E 5. Drug Administration (Route, Dosing, Schedule) D->E F 6. In-Life Monitoring (Body Weight, Clinical Scores, Tumor Volume) E->F F->E Daily/Weekly G 7. Euthanasia & Tissue Collection (e.g., Tumors, Colon, Spleen, Serum) F->G H 8. Ex Vivo Analysis (Histopathology, Cytokine ELISA, Flow Cytometry) G->H I 9. Data Analysis & Interpretation H->I Autoimmunity_Logic A Autoimmune Trigger (e.g., Self-Antigen Presentation) B T-Cell Receptor (TCR) Stimulation A->B C CRAC Channel Activation & Ca²⁺ Influx B->C D Calcineurin-NFAT Signaling C->D E Transcription of Pro-inflammatory Genes (IFN-γ, IL-2, IL-17) D->E F Pathogenic T-Cell Proliferation & Effector Function E->F G Inflammation & Tissue Damage F->G H CRAC Channel Blocker I Inhibition H->I I->C

References

Application Notes and Protocols for In Vitro Efficacy Testing of Novel CRAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are crucial regulators of intracellular calcium (Ca²⁺) signaling in numerous cell types, particularly in non-excitable cells like lymphocytes.[1][2] These channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) membrane and the Orai proteins that form the pore in the plasma membrane.[1][3][4] The activation of CRAC channels, leading to store-operated calcium entry (SOCE), is a fundamental process that governs a wide array of cellular functions, including gene expression, proliferation, and immune responses.[1][3][5] Dysregulation of CRAC channel activity has been implicated in various pathologies such as autoimmune diseases, inflammatory conditions, and some cancers, making them a promising target for therapeutic intervention.[6][7][8]

These application notes provide detailed protocols for a suite of in vitro assays designed to assess the efficacy of novel CRAC channel inhibitors. The described methods range from direct measurement of channel activity to the analysis of downstream cellular consequences of CRAC channel blockade.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[1][3] This process is sensed by STIM1, an ER-resident protein, which then translocates to ER-plasma membrane junctions.[4] At these junctions, STIM1 interacts directly with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.[1][3][4] This elevation in intracellular Ca²⁺ concentration activates downstream signaling cascades, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which in turn modulates gene expression and cellular responses like cytokine production.[3][9][10]

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ligand Ligand Receptor Receptor PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 Orai1 Orai1 (CRAC Channel) Ca_cyt Ca²⁺ Orai1->Ca_cyt 8. Ca²⁺ Influx Ca_ext Ca²⁺ IP3R IP3 Receptor IP3->IP3R 4. Binding Calcineurin Calcineurin Ca_cyt->Calcineurin 9. Activation NFAT_P NFAT-P Calcineurin->NFAT_P 10. Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression 11. Nuclear Translocation Ca_er Ca²⁺ Store IP3R->Ca_er 5. Ca²⁺ Release STIM1 STIM1 STIM1->Orai1 7. Activation Ca_er->STIM1 6. Store Depletion Sensed

Caption: CRAC Channel Signaling Pathway.

Experimental Protocols

A multi-faceted approach is recommended to thoroughly characterize the efficacy and mechanism of action of novel CRAC inhibitors. The following protocols describe key in vitro assays.

Electrophysiological Recording of ICRAC

Electrophysiology, specifically the whole-cell patch-clamp technique, provides a direct measure of CRAC channel activity (ICRAC).[5]

Objective: To directly measure the inhibition of ICRAC by novel compounds.

Materials:

  • Cell line expressing CRAC channels (e.g., RBL, Jurkat, or HEK293 cells overexpressing STIM1 and Orai1).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES (pH 7.4).

  • Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2).

  • Store depletion agent (e.g., 1 µM Thapsigargin (TG) or 25 µM IP₃ in the internal solution).

  • Test compounds (novel CRAC inhibitors).

Protocol:

  • Culture cells on glass coverslips to sub-confluent levels.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution containing a store-depleting agent.

  • Establish a whole-cell recording configuration on a selected cell.

  • Clamp the cell at a holding potential of 0 mV.

  • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.[5]

  • Allow ICRAC to develop fully (typically 5-10 minutes) as the store-depleting agent diffuses into the cell.

  • Once a stable ICRAC is established, perfuse the external solution containing the test compound at various concentrations.

  • Record the inhibition of ICRAC at each concentration.

  • Calculate the percentage of inhibition relative to the stable baseline current.

Electrophysiology_Workflow A Prepare Cells and Solutions B Pull and Fill Patch Pipette A->B C Establish Whole-Cell Recording B->C D Apply Voltage Ramps C->D E Allow ICRAC Development D->E F Establish Stable Baseline E->F G Perfuse with Test Compound F->G H Record Inhibited Current G->H I Data Analysis (IC50) H->I

Caption: Electrophysiology Workflow for ICRAC Measurement.

Calcium Imaging Assay

This high-throughput-compatible method measures changes in intracellular Ca²⁺ concentration in response to store depletion and subsequent inhibition by test compounds.[11]

Objective: To quantify the inhibition of store-operated calcium entry (SOCE).

Materials:

  • Cell line expressing CRAC channels (e.g., Jurkat T cells or RBL cells).[12]

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM, or Rhod-3 AM).[12][13]

  • Pluronic F-127.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope.

  • Calcium-free buffer (e.g., HBSS without Ca²⁺).

  • Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺).

  • Store depletion agent (e.g., 1 µM Thapsigargin).

  • Test compounds.

Protocol:

  • Seed cells into the wells of a microplate and allow them to adhere.

  • Load cells with a fluorescent Ca²⁺ indicator (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in calcium-free buffer for 30-60 minutes at 37°C.[12]

  • Wash the cells twice with calcium-free buffer to remove excess dye.[12]

  • Add the test compound at various concentrations to the wells and incubate for a specified period.

  • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

  • Induce store depletion by adding thapsigargin and continue recording.

  • After the ER stores are depleted (indicated by a transient rise and subsequent plateau of fluorescence), add Ca²⁺-containing buffer to initiate SOCE.

  • Record the rise in fluorescence, which corresponds to Ca²⁺ influx through CRAC channels.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve after Ca²⁺ addition.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

NFAT Activation Reporter Assay

This assay measures the activity of the NFAT transcription factor, a key downstream effector of CRAC channel signaling.[14][15]

Objective: To assess the functional consequence of CRAC channel inhibition on a downstream signaling pathway.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct.

  • Cell culture medium.

  • 96-well white, clear-bottom plates.

  • Store depletion agent (e.g., 1 µM Thapsigargin) and a phorbol ester (e.g., 100 ng/mL PMA) to co-stimulate the pathway.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the NFAT-reporter Jurkat cells into a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with TG and PMA for 6-8 hours to induce NFAT activation and luciferase expression.

  • After the incubation period, add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of luciferase activity for each compound concentration relative to the stimulated vehicle control.

Cytokine Release Assay

This assay measures the production and release of cytokines, a critical immunological function regulated by CRAC channels in immune cells.[16][17]

Objective: To evaluate the effect of CRAC inhibitors on a key physiological response in immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat T cells).[18][19]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies, or PHA).

  • Test compounds.

  • ELISA or multiplex bead array kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α).[19]

  • Plate reader for ELISA or flow cytometer for multiplex array.

Protocol:

  • Isolate PBMCs from healthy donor blood or culture the immune cell line.

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with a dilution series of the test compound for 1 hour.

  • Stimulate the cells with the appropriate activating agent.

  • Incubate for 24-48 hours to allow for cytokine production and release.

  • Collect the cell culture supernatant.

  • Quantify the concentration of secreted cytokines using ELISA or a multiplex bead array according to the manufacturer's instructions.

  • Determine the effect of the compound on cytokine release and calculate the IC₅₀.

Data Presentation and Analysis

Quantitative data from the assays should be analyzed to determine the potency of the inhibitors, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[20][21]

Calculation of IC₅₀

The IC₅₀ value is the concentration of an inhibitor that is required to reduce the response (e.g., ICRAC amplitude, Ca²⁺ influx, NFAT activation, or cytokine release) by 50%.[20] This is typically determined by fitting the concentration-response data to a four-parameter logistic model.

Comparative Efficacy of Known CRAC Channel Inhibitors

The following table summarizes the reported IC₅₀ values for several well-characterized CRAC channel inhibitors across different assays. This provides a benchmark for evaluating novel compounds.

InhibitorTarget/AssayCell TypeIC₅₀Reference
YM-58483 (BTP2)SOCEJurkat T cells100-150 nM[22]
Synta66ICRACRBL cells1.4 µM[23]
GSK-5498AICRACHEK293 (STIM1/Orai1)~1 µM[23]
GSK-7975AICRACHEK293 (STIM1/Orai1/3)~4 µM[23]
Pyr6SOCERBL cells0.49 µM[24]
RO2959SOCEOrai1/Stim125 nM[24]
Zegocractin (CM-4620)Orai1/STIM1-119 nM[24]
RP4010ProliferationMiaPaCa-218.7 µM[25]

High-Throughput Screening Workflow

For the discovery of novel CRAC inhibitors, a high-throughput screening (HTS) cascade can be implemented.

HTS_Workflow A Primary Screen: High-Throughput Calcium Imaging Assay B Hit Identification and Triage A->B C Dose-Response Confirmation B->C D Secondary Assays: - Electrophysiology (ICRAC) - NFAT Reporter Assay C->D E Lead Compound Selection D->E F Tertiary Assays: - Cytokine Release Assay - Selectivity Profiling E->F G Lead Optimization F->G

Caption: High-Throughput Screening Workflow for CRAC Inhibitors.

This workflow begins with a primary screen using a high-throughput compatible assay like calcium imaging to identify initial hits from a compound library. These hits are then confirmed and their potency determined in dose-response studies. Promising compounds are further characterized in more detailed secondary and tertiary assays to confirm their mechanism of action and physiological effects, ultimately leading to the selection and optimization of lead candidates.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of CRAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca2+) signaling, playing a crucial role in the function of both immune and non-immune cells. These channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as Ca2+ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane. The dysregulation of CRAC channel activity has been implicated in a variety of pathological conditions, including autoimmune diseases, allergic responses, and some cancers, making them a prime target for therapeutic intervention. This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several key CRAC channel inhibitors and presents protocols for their preclinical evaluation.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This is sensed by STIM1, which then translocates to ER-plasma membrane junctions and directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca2+ mediates various downstream signaling events, including the activation of transcription factors like the nuclear factor of activated T-cells (NFAT), which is crucial for T-cell activation and cytokine production.

CRAC_Signaling cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Orai1 Orai1 Channel Ca_ext->Orai1 Influx Ca_cyt Ca²⁺ Orai1->Ca_cyt PLC PLC IP3 IP₃ PLC->IP3 Receptor Receptor Receptor->PLC Agonist IP3R IP₃R IP3->IP3R Calcineurin Calcineurin Ca_cyt->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene Gene Expression NFAT->Gene STIM1 STIM1 STIM1->Orai1 Activation Ca_ER Ca²⁺ Ca_ER->STIM1 Depletion Sensed IP3R->Ca_ER Release

CRAC Channel Activation and Downstream Signaling

Pharmacokinetics of CRAC Inhibitors

The development of effective CRAC channel inhibitors requires a thorough understanding of their pharmacokinetic profiles. Below is a summary of available preclinical and clinical PK data for several notable inhibitors.

InhibitorSpecies/StudyRouteCmaxTmaxHalf-life (t1/2)BioavailabilityReference
RP3128 Human (Phase I)OralDose-dependent increase-> 80 h-[1]
GSK-7975A MouseIV Infusion~4.3 µM (low dose), ~13.3 µM (high dose)Steady state within 4h--[2]
RP4010 -Oral----[3][4]
YM-58483 (BTP2) -Oral----[5][6]
Synta66 ------[7][8][9]
RO2959 ------[10][11][12][13]

Data for some compounds are limited in publicly available literature.

Pharmacodynamics of CRAC Inhibitors

The pharmacodynamic effects of CRAC inhibitors are primarily characterized by their potency in blocking CRAC channel function and their impact on downstream cellular responses.

InhibitorTargetAssayCell TypeIC50Reference
YM-58483 (BTP2) CRAC ChannelsIL-2 ProductionHuman Whole Blood~100 nM
Orai1-mediated SOCECa2+ influxMDA-MB-231 cells2.8 µM[14]
Orai1/Orai2ElectrophysiologyORAI-null cellsPotent inhibition[7][8]
Orai3ElectrophysiologyORAI-null cellsPartial inhibition[7][8]
GSK-7975A Orai1/Orai3ElectrophysiologyHEK293 cells~4 µM[14][15]
Endogenous CRACCa2+ influxRBL-2H3 cells0.8 ± 0.1 µM[15]
Orai1/Orai2ElectrophysiologyORAI-null cellsPotent inhibition[7][8]
Orai3ElectrophysiologyORAI-null cellsPartial inhibition[7][8]
Synta66 Orai1ElectrophysiologyORAI-null cellsAbrogation[7][8]
Orai2ElectrophysiologyORAI-null cellsPotentiation[7][8]
Orai3ElectrophysiologyORAI-null cellsNo effect[7][8]
RO2959 Endogenous CRACElectrophysiologyRBL-2H3 cells~400 nM[12]
Orai1/STIM1SOCECHO cells25 nM[10][12][13]
Orai3/STIM1SOCECHO cells530 nM[12]
RP4010 CRAC Channels--60 nM[16]

Experimental Protocols

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This protocol allows for the direct measurement of CRAC channel currents (ICRAC).

Patch_Clamp_Workflow A Prepare Cells and Solutions B Pull Patch Pipette (5-6 MΩ) A->B C Establish Gigaseal on Cell B->C D Rupture Membrane (Whole-Cell Mode) C->D E Deplete ER Ca²⁺ Stores (e.g., with BAPTA in pipette) D->E F Apply Voltage Ramps (-100 to +100 mV) E->F G Record Inward ICRAC F->G H Apply CRAC Inhibitor G->H I Record Inhibition of ICRAC H->I Asthma_Model_Workflow A Sensitization Phase: Intranasal HDM administration (Day 0) B Challenge Phase: Intranasal HDM administration (e.g., Days 7-11) A->B C Treatment: Administer CRAC inhibitor (e.g., oral gavage) during challenge phase B->C D Endpoint Analysis (e.g., Day 14) C->D E Bronchoalveolar Lavage (BALF) Analysis: - Inflammatory cell count - Cytokine levels (IL-4, IL-5, IL-13) D->E F Lung Histology: - Inflammation scoring - Mucus production (PAS staining) D->F G Serum Analysis: - HDM-specific IgE D->G

References

Application Notes and Protocols: Utilizing "CRAC Intermediate 1" in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CRAC Channels as a Therapeutic Target

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling in a multitude of cell types, particularly in non-excitable cells like lymphocytes. These channels are composed of two key proteins: the stromal interaction molecule (STIM), a Ca²⁺ sensor in the endoplasmic reticulum (ER), and Orai, the pore-forming subunit in the plasma membrane. Upon depletion of ER Ca²⁺ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they directly interact with and activate Orai channels. This process, known as store-operated calcium entry (SOCE), results in a sustained influx of Ca²⁺ into the cell.

This sustained Ca²⁺ signal is crucial for a variety of cellular functions, including gene expression, proliferation, and cytokine release in immune cells. Dysregulation of CRAC channel activity has been implicated in numerous pathologies, including autoimmune diseases, allergic responses, and certain cancers. Consequently, the development of small molecule inhibitors of CRAC channels represents a promising therapeutic strategy for these conditions.

"CRAC intermediate 1," also known as 5-(S)-Fluorowillardiine, is a key chemical building block for the synthesis of a series of potent and selective CRAC channel inhibitors, as detailed in patent WO 2010122089 A1. This document provides an overview of the medicinal chemistry workflow for utilizing "this compound" to generate novel CRAC channel inhibitors and protocols for their subsequent pharmacological evaluation.

Physicochemical Properties of this compound

A summary of the key properties of "this compound" is provided in the table below.

PropertyValue
Systematic Name (S)-2-amino-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Synonyms 5-(S)-Fluorowillardiine
CAS Number 1249343-86-9
Molecular Formula C₇H₈FN₃O₄
Molecular Weight 217.16 g/mol
Appearance White solid
Solubility Soluble in DMSO

CRAC Channel Signaling Pathway

The activation of CRAC channels is a well-orchestrated process that leads to the activation of downstream signaling cascades, most notably the calcineurin-NFAT pathway in T lymphocytes. Understanding this pathway is critical for designing assays to evaluate the efficacy of newly synthesized inhibitors.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. TCR Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 2. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orai1 Orai1 Channel Ca2+ Ca²⁺ Orai1->Ca2+ 8. Ca²⁺ Influx (SOCE) IP3R IP3 Receptor IP3->IP3R 3. Binding Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive 9. Binding Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P (Phosphorylated) Calcineurin_active->NFAT_p 10. Dephosphorylation NFAT NFAT NFAT_p->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression 11. Nuclear Translocation ER_Ca2+ ER Ca²⁺ Store IP3R->ER_Ca2+ STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 6. STIM1 Activation & Oligomerization STIM1_active->Orai1 7. STIM1-Orai1 Gating ER_Ca2+->STIM1_inactive 5. Store Depletion

Figure 1. CRAC Channel Signaling Pathway.

Medicinal Chemistry Workflow: Synthesis of CRAC Channel Inhibitors

"this compound" serves as a crucial starting material for the synthesis of pyrazole carboxamide-based CRAC channel inhibitors. The general workflow involves the chemical modification of the intermediate to generate a library of final compounds for screening.

Synthetic_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Cascade Intermediate This compound (5-(S)-Fluorowillardiine) Step1 Chemical Modification (e.g., Amide Coupling) Intermediate->Step1 Library Library of Pyrazole Carboxamide Derivatives Step1->Library Assay1 Primary Screen: Ca²⁺ Influx Assay Library->Assay1 Test for CRAC channel inhibition Assay2 Secondary Screen: NFAT Reporter Assay Assay1->Assay2 Confirm on-target effect Assay3 Functional Screen: Cytokine Release Assay Assay2->Assay3 Assess functional consequence Lead_Opt Lead Optimization Assay3->Lead_Opt Identify hits

Figure 2. Synthetic and Screening Workflow.

Experimental Protocols

The following protocols are representative methods for evaluating the pharmacological activity of CRAC channel inhibitors synthesized from "this compound".

Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) using Ratiometric Fluorescence Imaging

This protocol allows for the direct measurement of CRAC channel activity by monitoring intracellular Ca²⁺ concentration.

Materials:

  • Jurkat T cells

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Ca²⁺-free HBS (containing 1 mM EGTA)

  • Thapsigargin (ER Ca²⁺-ATPase inhibitor)

  • Synthesized CRAC channel inhibitors

  • Fluorescence microscope with dual-excitation ratiometric imaging capabilities (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation:

    • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.

    • On the day of the experiment, harvest cells and wash with HBS.

    • Resuspend cells at 1 x 10⁶ cells/mL in HBS.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Incubate the cell suspension with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Resuspend the cells in HBS and allow them to rest for 15 minutes at room temperature.

  • Calcium Imaging:

    • Adhere the Fura-2 loaded cells to a poly-L-lysine coated coverslip in an imaging chamber.

    • Mount the chamber on the fluorescence microscope stage and perfuse with Ca²⁺-free HBS.

    • Begin recording the ratio of Fura-2 fluorescence intensity at 340 nm and 380 nm excitation (F340/F380).

    • Establish a stable baseline for 2-3 minutes.

    • Add the test inhibitor at the desired concentration and incubate for 5-10 minutes.

    • To deplete ER Ca²⁺ stores and activate CRAC channels, add 1 µM thapsigargin to the Ca²⁺-free HBS.

    • After the intracellular Ca²⁺ levels rise and return to baseline (indicating store depletion), reintroduce HBS containing 2 mM CaCl₂. This will induce SOCE.

    • Record the increase in the F340/F380 ratio, which represents Ca²⁺ influx through CRAC channels.

    • Compare the SOCE in inhibitor-treated cells to vehicle-treated controls.

Protocol 2: NFAT Reporter Gene Assay

This assay measures the activity of the NFAT transcription factor, a key downstream effector of CRAC channel signaling.

Materials:

  • Jurkat-NFAT-luciferase reporter cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Synthesized CRAC channel inhibitors

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate Jurkat-NFAT-luciferase cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized inhibitors.

    • Add the inhibitors to the cells and incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding 50 ng/mL PMA and 1 µM ionomycin to induce NFAT activation.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes in the dark.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NFAT activity for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: IL-2 Release ELISA

This functional assay quantifies the release of Interleukin-2 (IL-2), a critical cytokine produced by activated T cells, which is dependent on CRAC channel activity.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or Jurkat T cells

  • Anti-CD3 and anti-CD28 antibodies

  • Synthesized CRAC channel inhibitors

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • Plate Coating (for stimulation):

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with PBS.

  • Cell Culture and Treatment:

    • Plate PBMCs or Jurkat cells at 2 x 10⁵ cells/well in the anti-CD3 coated plate.

    • Add serial dilutions of the synthesized inhibitors to the wells.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Incubate for 24-48 hours at 37°C.

  • ELISA:

    • Centrifuge the plate and carefully collect the supernatant.

    • Perform the IL-2 ELISA on the supernatant according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatant to an IL-2 capture antibody-coated plate, followed by incubation with a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using recombinant IL-2.

    • Calculate the concentration of IL-2 in each sample.

    • Determine the IC₅₀ of the inhibitors on IL-2 production.

Data Presentation

The quantitative data generated from the above assays should be summarized in a structured format to allow for easy comparison of the synthesized compounds.

Table 1: Pharmacological Profile of Synthesized CRAC Channel Inhibitors

Compound IDSOCE Inhibition IC₅₀ (µM)NFAT Activation Inhibition IC₅₀ (µM)IL-2 Release Inhibition IC₅₀ (µM)
Inhibitor-001 [Insert Value][Insert Value][Insert Value]
Inhibitor-002 [Insert Value][Insert Value][Insert Value]
Inhibitor-003 [Insert Value][Insert Value][Insert Value]
... .........
Reference Cmpd [Insert Value][Insert Value][Insert Value]

Conclusion

"this compound" is a valuable starting material for the development of novel CRAC channel inhibitors. The workflow and protocols described herein provide a comprehensive framework for the synthesis and pharmacological characterization of these inhibitors. By systematically evaluating the effects of these compounds on Ca²⁺ influx, downstream signaling, and T cell function, researchers can identify promising lead candidates for the treatment of immune-related disorders.

Troubleshooting & Optimization

Troubleshooting low signal in Fura-2 AM calcium assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Fura-2 AM calcium assays, with a focus on troubleshooting low signal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Fura-2 fluorescence signal weak or non-existent?

A weak or absent signal is one of the most common issues and typically points to problems with dye loading or hydrolysis.

  • Inadequate Dye Loading: The concentration of Fura-2 AM or the incubation time may be insufficient for your specific cell type.[1] Every cell type requires optimization of loading conditions.[1] Ensure cells are healthy and well-adhered before loading.

  • Incomplete Hydrolysis: Fura-2 AM is not fluorescent and must be cleaved by intracellular esterases to become the active, calcium-sensitive Fura-2.[1][2] If esterase activity is low, the conversion will be inefficient. A post-loading incubation period is necessary to allow for complete de-esterification.[1][3]

  • Poor Dye Solubility: Fura-2 AM is lipophilic and has low aqueous solubility. This can lead to dye precipitation in your loading buffer. Using a dispersing agent like Pluronic F-127 is recommended to aid dissolution and cellular loading.[4][5]

  • Incorrect Instrument Settings: Verify that you are using the correct excitation and emission wavelengths. For ratiometric measurements, you should be exciting at approximately 340 nm (calcium-bound) and 380 nm (calcium-free) while measuring emission around 510 nm.[6] Check that the instrument's gain settings are appropriate.[7]

Q2: My baseline fluorescence is high and noisy. What are the potential causes?

High background fluorescence can mask the specific signal from intracellular calcium changes.

  • Extracellular Dye: Incomplete washing after the loading step can leave residual Fura-2 AM in the medium. This dye can be hydrolyzed by extracellular esterases, contributing to high background. Ensure thorough but gentle washing steps.[1]

  • Dye Leakage: Once loaded and activated, Fura-2 can leak out of the cells, particularly at physiological temperatures (37°C).[8] This extracellular Fura-2 encounters high calcium levels in the buffer, resulting in a strong, stable signal that elevates the baseline.[8] Performing experiments at room temperature or using an organic anion transport inhibitor like probenecid can reduce dye leakage.[5][9]

  • Cell Autofluorescence: Some cell types exhibit natural fluorescence. Measure the fluorescence of a sample of unloaded cells to determine the baseline autofluorescence and subtract it from your experimental measurements.

  • Phenol Red: If using cell culture medium in your assay buffer, ensure it is free of phenol red, as it can interfere with fluorescence measurements.[3]

Q3: My cells respond to stimuli, but the 340/380 ratio change is small. What's wrong?

A small ratiometric change suggests that while the dye is present, its response to calcium is compromised.

  • Incomplete De-esterification: Partially hydrolyzed Fura-2 AM intermediates may not bind calcium effectively or may have different fluorescent properties, dampening the ratiometric response.[10][11] Increasing the de-esterification time after loading can help.[3]

  • Dye Compartmentalization: Fura-2 can be sequestered into intracellular organelles like mitochondria or the endoplasmic reticulum.[11][12][13] Since calcium concentrations in these compartments are different from the cytosol and may not change in response to your stimulus, this sequestered dye can distort the measurement of cytosolic calcium.[8] Loading cells at a lower temperature (e.g., room temperature) can help minimize this issue.[9]

  • Calcium Buffering: If the intracellular concentration of Fura-2 is too high, the dye itself can act as a calcium buffer, blunting the transient increase in free calcium following stimulation.[7][13] It is crucial to use the minimum dye concentration necessary to obtain an adequate signal.[13]

  • Photobleaching: Excessive exposure to excitation light can damage the fluorophore, reducing signal intensity. This is less of a problem with ratiometric dyes like Fura-2 compared to single-wavelength dyes, but it can still affect results.[1][14] Use the lowest possible excitation intensity and minimize exposure time.[1]

Quantitative Data Summary

Optimizing loading conditions is critical for a successful assay. The following tables provide starting points for protocol development.

Table 1: Recommended Fura-2 AM Loading Conditions

Parameter Recommended Range Notes
Fura-2 AM Concentration 1 - 5 µM Cell type-dependent. Use the lowest concentration that gives a robust signal to avoid cytotoxicity and calcium buffering effects.[2][13]
Incubation Time 30 - 60 minutes Longer incubation times can improve loading but may also increase compartmentalization.[2][15] An optimal time of 60 minutes has been reported for some cell lines.[15]
Incubation Temperature Room Temperature (RT) to 37°C 37°C can increase loading efficiency but also promotes dye compartmentalization and leakage.[8][9] Loading at RT is often recommended to minimize these issues.[9]

| De-esterification Time | 20 - 80 minutes | A crucial step after loading to allow cellular esterases to cleave the AM ester.[3][15] |

Table 2: Common Additives in Fura-2 AM Loading Buffers

Additive Purpose Typical Concentration
Pluronic® F-127 A non-ionic surfactant that aids in dispersing the water-insoluble Fura-2 AM, preventing precipitation and improving cellular uptake.[4][5] 0.02 - 0.1% (w/v)

| Probenecid | An organic anion transport inhibitor that reduces the active extrusion of the hydrolyzed Fura-2 dye from the cell, improving signal retention.[4][5] | 1 - 2.5 mM |

Experimental Protocols

General Protocol for Fura-2 AM Cell Loading and Calcium Measurement

This protocol provides a general framework. Specific concentrations and times should be optimized for your cell type and experimental setup.[4]

1. Reagent Preparation:

  • Fura-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[13] Aliquot and store desiccated at -20°C, protected from light.[9]
  • Assay Buffer: Use a suitable physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4), without phenol red.[3][4]
  • Loading Buffer: Just before use, dilute the Fura-2 AM stock solution into the assay buffer to the final desired concentration (e.g., 2-5 µM). To aid solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the buffer.[2] If dye leakage is an issue, add probenecid to the buffer.[3]

2. Cell Loading:

  • For adherent cells, grow them to 80-90% confluency on coverslips or in clear-bottomed, black-walled microplates.[3] For suspension cells, wash and resuspend them in the assay buffer.
  • Remove the culture medium and wash the cells once gently with the assay buffer.[3]
  • Add the prepared loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[3][9]

3. Washing and De-esterification:

  • After incubation, remove the loading buffer and wash the cells two to three times with fresh assay buffer to remove any extracellular dye.[3]
  • Add fresh assay buffer (containing probenecid if used previously) and incubate for an additional 20-30 minutes at room temperature to ensure complete de-esterification of the Fura-2 AM.[3]

4. Fluorescence Measurement:

  • Place the plate or coverslip into the fluorescence microscope or plate reader.
  • Measure the fluorescence emission at ~510 nm while alternating the excitation wavelength between ~340 nm (for Ca²⁺-bound Fura-2) and ~380 nm (for Ca²⁺-free Fura-2).
  • Record a stable baseline fluorescence ratio (F340/F380) before adding your agonist or stimulus.
  • After adding the stimulus, continue recording the ratiometric signal to observe the change in intracellular calcium.

Visual Guides and Workflows

Diagrams of Key Processes

The following diagrams illustrate the Fura-2 AM mechanism, a troubleshooting workflow, and a common signaling pathway investigated with this assay.

Fura2_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol Fura2AM_out Fura-2 AM Fura2AM_in Fura-2 AM Fura2AM_out->Fura2AM_in Passive Diffusion mem_anchor Fura2_active Fura-2 (Active) Fura2AM_in->Fura2_active Hydrolysis Esterases Cellular Esterases Esterases->Fura2AM_in Fura2_bound Fura-2-Ca²⁺ Complex (Fluorescent) Fura2_active->Fura2_bound Binds Free Ca²⁺ Ca_free Ca²⁺ Ca_free->Fura2_active

Caption: Fura-2 AM loading and activation workflow.

Troubleshooting_Workflow start Low Fura-2 Signal q1 Is there any signal (even if weak)? start->q1 no_signal No Signal q1->no_signal No weak_signal Weak Signal q1->weak_signal Yes check_equip Check Instrument: - Wavelengths (340/380ex, 510em) - Gain Settings - Light Path no_signal->check_equip check_dye Check Reagents: - Fura-2 AM viability - Anhydrous DMSO no_signal->check_dye q2 Is baseline high or ratio change small? weak_signal->q2 optimize_loading Optimize Loading Protocol q2->optimize_loading No, signal is uniformly low high_baseline High Baseline / Small Ratio q2->high_baseline Yes solubility Improve Solubility: - Add Pluronic F-127 optimize_loading->solubility conditions Adjust Conditions: - Increase [Fura-2 AM] - Increase Incubation Time optimize_loading->conditions hydrolysis Incomplete Hydrolysis: - Increase de-esterification time high_baseline->hydrolysis compartment Compartmentalization: - Load at lower temp (RT) high_baseline->compartment leakage Dye Leakage: - Add Probenecid - Run at RT high_baseline->leakage

Caption: Troubleshooting workflow for low Fura-2 signal.

GPCR_Signaling agonist Agonist gpcr Gq-Coupled Receptor (GPCR) agonist->gpcr Binds plc PLC gpcr->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 ip3r IP₃ Receptor ip3->ip3r Binds & Opens er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release ip3r->ca_release fura2 Fura-2 Signal (Ratio ↑) ca_release->fura2 Detected by

Caption: Simplified Gq-coupled GPCR calcium signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Calcium Release-Activated Calcium (CRAC) channel inhibitors.

Troubleshooting Guide: CRAC Channel Inhibitor Experiments

Unexpected experimental outcomes when using CRAC channel inhibitors can often be attributed to off-target effects. This guide will help you troubleshoot common issues.

Problem Potential Cause (Off-Target Effect) Recommended Solution
Inconsistent or irreproducible inhibition of calcium influx. The inhibitor may be acting on other calcium channels or cellular components involved in calcium homeostasis.1. Validate inhibitor specificity: Use multiple, structurally distinct CRAC channel inhibitors to confirm the observed phenotype. 2. Perform control experiments: Test the inhibitor in cell lines lacking key CRAC channel components (e.g., ORAI1 or STIM1 knockout cells). 3. Broad-spectrum screening: Screen the inhibitor against a panel of other ion channels and relevant enzymes to identify potential off-target interactions.
Observed cellular effects do not align with known CRAC channel functions. The inhibitor may be modulating other signaling pathways. For instance, some compounds initially identified as CRAC channel inhibitors have been found to affect components like the plasma membrane Ca2+ ATPase pump or inwardly rectifying K+ channels.[1]1. Conduct transcriptomic or proteomic analysis: Compare the molecular profiles of cells treated with the inhibitor to those with genetic knockdown of CRAC channel components. 2. Use specific pathway activators/inhibitors: Co-treat cells with the CRAC channel inhibitor and known modulators of suspected off-target pathways to dissect the mechanism of action.
Cell viability is compromised at effective inhibitory concentrations. The inhibitor may have cytotoxic off-target effects, such as inducing mitochondrial depolarization.1. Perform dose-response curves for cytotoxicity: Determine the therapeutic window of the inhibitor. 2. Assess mitochondrial health: Use assays like JC-1 or TMRE staining to monitor mitochondrial membrane potential. 3. Evaluate apoptosis/necrosis markers: Use assays such as Annexin V/Propidium Iodide staining to assess cell death mechanisms.
Inhibitor efficacy varies between cell types. Cell-type specific expression of off-target proteins or differing compositions of CRAC channel subunits (e.g., ORAI1 vs. ORAI3) can alter inhibitor sensitivity.[2]1. Characterize CRAC channel subunit expression: Use qPCR or Western blotting to determine the relative expression of ORAI and STIM isoforms in your cell lines. 2. Test inhibitor on cells expressing individual ORAI isoforms: This can reveal isoform-specific inhibitory profiles. For example, Synta66 abrogates ORAI1 function but potentiates ORAI2.[2]

Frequently Asked Questions (FAQs)

A list of common questions regarding off-target effects of CRAC channel inhibitors.

Q1: What are the most common off-target effects of CRAC channel inhibitors?

A1: Off-target effects vary depending on the chemical scaffold of the inhibitor. Some early, less specific compounds like 2-APB have well-documented off-target effects on IP3 receptors and TRP channels.[3][4] Even more selective inhibitors can sometimes interact with other ion channels or signaling proteins. For example, some imidazole-based inhibitors show non-specific effects by inhibiting cytochrome P450 activity.[5] It is crucial to consult the selectivity profile of the specific inhibitor being used.

Q2: How can I experimentally validate that my inhibitor is specifically targeting CRAC channels?

A2: A multi-pronged approach is recommended:

  • Electrophysiology: Use whole-cell patch-clamp to directly measure I-CRAC (the current through CRAC channels) and assess the inhibitor's effect. This is the gold standard for confirming direct channel blockade.[3]

  • Calcium Imaging: Measure store-operated calcium entry (SOCE) in response to ER calcium store depletion (e.g., with thapsigargin) in the presence and absence of your inhibitor.

  • Genetic Knockout/Knockdown: The most definitive way to demonstrate on-target activity is to show that the inhibitor has no effect in cells lacking the target, such as ORAI1 or STIM1 knockout cell lines.

  • FRET (Förster Resonance Energy Transfer): FRET-based assays can be used to determine if the inhibitor disrupts the interaction between STIM1 and ORAI1, a key step in CRAC channel activation.[3][6] Some inhibitors, like the GSK compounds, block channel activity without affecting this interaction.[3][6]

Q3: What is the difference between on-target and off-target effects?

A3: On-target effects are the intended pharmacological consequences of an inhibitor binding to its designated molecular target (in this case, the CRAC channel). Off-target effects are unintended biological consequences that arise from the inhibitor binding to other molecules in the cell, leading to undesired or unexpected cellular responses.

Q4: Are there any CRAC channel inhibitors with well-documented high selectivity?

A4: Several inhibitors have been developed with improved selectivity. For example, Synta66 has been shown to have no significant effect on a panel of 50 other receptors, enzymes, and ion channels at a concentration of 10 µM.[1] Similarly, pyrazole compounds developed by GSK, such as GSK-7975A and GSK-5503A, are considered selective CRAC channel inhibitors.[1][6] However, it is important to note that "selective" is relative, and off-target effects can still occur, particularly at higher concentrations.

Q5: How does the specific ORAI isoform composition of a cell affect inhibitor efficacy?

A5: Different ORAI isoforms (ORAI1, ORAI2, and ORAI3) can form homomeric or heteromeric channels with distinct pharmacological properties. Some inhibitors exhibit isoform-specific effects. For instance, GSK-7975A and BTP2 strongly inhibit ORAI1 and ORAI2, but only partially inhibit ORAI3.[2] In contrast, Synta66 inhibits ORAI1, potentiates ORAI2, and has no effect on ORAI3.[2] Therefore, understanding the ORAI isoform expression in your experimental system is critical for interpreting inhibitor data.

Experimental Protocols

Detailed methodologies for key experiments to assess inhibitor specificity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement

Objective: To directly measure the effect of an inhibitor on the electrical current flowing through CRAC channels.

Materials:

  • HEK293 cells stably co-expressing STIM1 and ORAI1.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES, pH 7.4.

  • Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES, pH 7.2.

  • CRAC channel inhibitor of interest.

Procedure:

  • Culture HEK293-STIM1/ORAI1 cells on glass coverslips.

  • Pull patch pipettes and fire-polish to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at 0 mV and apply voltage ramps from -100 mV to +100 mV over 50 ms, applied every 2 seconds.

  • To activate I-CRAC, allow the BAPTA in the internal solution to diffuse into the cell and chelate intracellular calcium, leading to passive store depletion.

  • Once a stable inward current at negative potentials is observed (typically within 5-10 minutes), apply the CRAC channel inhibitor via the external solution.

  • Record the current for several minutes to assess the extent and rate of inhibition.

  • Wash out the inhibitor to check for reversibility.

Protocol 2: FRET Microscopy to Assess STIM1-ORAI1 Interaction

Objective: To determine if the inhibitor prevents the physical interaction between STIM1 and ORAI1.

Materials:

  • Cells co-expressing STIM1-YFP and ORAI1-CFP.

  • Confocal microscope equipped for FRET imaging.

  • Thapsigargin to induce store depletion.

  • CRAC channel inhibitor.

Procedure:

  • Plate cells on a glass-bottom dish suitable for microscopy.

  • Image cells in a buffer containing calcium.

  • Acquire baseline CFP and YFP fluorescence images.

  • Deplete ER calcium stores by adding thapsigargin (1 µM).

  • After 5-10 minutes, STIM1-YFP will translocate to the plasma membrane and co-cluster with ORAI1-CFP, resulting in an increase in FRET.

  • Acquire post-stimulation CFP and YFP images to calculate the FRET efficiency.

  • To test the inhibitor, pre-incubate the cells with the compound for a desired period before adding thapsigargin and repeat the imaging process.

  • A lack of change in FRET in the presence of the inhibitor suggests it does not block the STIM1-ORAI1 interaction.[3][6]

Visualizations

CRAC Channel Activation and Inhibitor Action Sites

CRAC_Pathway_Inhibitors cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_inhibitors Potential Inhibitor Action Sites ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High Ca2+ maintains inactive state STIM1_active STIM1 (active oligomer) STIM1_inactive->STIM1_active Store Depletion ORAI1_closed ORAI1 (closed) STIM1_active->ORAI1_closed Interaction & Coupling ORAI1_open ORAI1 (open) ORAI1_closed->ORAI1_open Gating Cytosolic_Ca Cytosolic Ca2+ ORAI1_open->Cytosolic_Ca Inhibitor1 Inhibitor A (e.g., some compounds may prevent STIM1 oligomerization) Inhibitor1->STIM1_active Blocks Inhibitor2 Inhibitor B (prevents STIM1-ORAI1 interaction) Inhibitor2->ORAI1_closed Blocks Interaction Inhibitor3 Inhibitor C (e.g., GSK-7975A) Allosteric Blocker Inhibitor3->ORAI1_open Blocks Gating Inhibitor4 Inhibitor D Pore Blocker Inhibitor4->ORAI1_open Blocks Pore Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->ORAI1_open Influx

Caption: CRAC channel activation pathway and potential sites of inhibitor action.

Experimental Workflow for Assessing Inhibitor Specificity

Experimental_Workflow Start Start: Have a Putative CRAC Channel Inhibitor Calcium_Imaging Calcium Imaging (SOCE Assay) in Wild-Type Cells Start->Calcium_Imaging Dose_Response Determine IC50 for SOCE Inhibition Calcium_Imaging->Dose_Response Patch_Clamp Whole-Cell Patch-Clamp (Measure I-CRAC) Dose_Response->Patch_Clamp Confirm_Block Confirm Direct Channel Blockade Patch_Clamp->Confirm_Block KO_Cells Test in ORAI1/STIM1 Knockout Cells Confirm_Block->KO_Cells No_Effect Observe No Inhibition of SOCE? KO_Cells->No_Effect FRET_Assay FRET Assay for STIM1-ORAI1 Interaction No_Effect->FRET_Assay No Conclusion_Specific Conclusion: High Confidence in On-Target Specificity No_Effect->Conclusion_Specific Yes Conclusion_Off_Target Conclusion: Potential Off-Target Effects Identified. Re-evaluate. No_Effect->Conclusion_Off_Target Inhibition still observed Interaction_Blocked Interaction Blocked? FRET_Assay->Interaction_Blocked Off_Target_Screen Broad-Spectrum Off-Target Screening (e.g., Kinase Panel, Other Ion Channels) Interaction_Blocked->Off_Target_Screen No Interaction_Blocked->Off_Target_Screen Yes Off_Target_Screen->Conclusion_Off_Target

Caption: A logical workflow for validating the on-target specificity of a CRAC channel inhibitor.

References

Technical Support Center: Optimizing Electrophysiological Recordings of CRAC Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing electrophysiological recordings of Calcium Release-Activated Calcium (CRAC) channels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in CRAC channel electrophysiology in a question-and-answer format, offering practical solutions and preventative measures.

1. Achieving and Maintaining a High-Resistance Seal (Gigaseal)

  • Question: I am struggling to obtain a stable gigaseal (>1 GΩ). What are the common causes and solutions?

    Answer: Achieving a stable gigaseal is critical for high-quality, low-noise recordings and can be influenced by several factors.[1]

    • Pipette and Solution Cleanliness: Ensure both the pipette glass and all solutions are free of contaminants.[2] Use fresh, filtered (0.2 µm) internal and external solutions for each experiment and store pipette glass in a dust-free environment.[1]

    • Pipette Tip Morphology: The shape and smoothness of the pipette tip are crucial. Fire-polishing the tip can create a smoother surface, facilitating a better seal.[3] Nanofabrication techniques to create an ultra-smooth pipette tip have also been shown to significantly improve gigaseal formation.[2]

    • Cell Health: Use healthy, viable cells with smooth outer surfaces.[1][4] Poor cell health can prevent the formation of a stable seal.

    • Osmolarity Gradient: A slight osmotic gradient between the internal and external solutions can promote seal formation. The internal (pipette) solution should have a slightly lower osmolarity (by 10-30 mOsm) than the external (bath) solution.[1][3][5][6]

    • Mechanical Stability: Ensure the recording setup is free from mechanical vibrations. Use a properly floating air table and minimize vibrations from nearby equipment.[1]

    • Pressure Application: Apply gentle positive pressure to the pipette before it enters the bath to keep the tip clean.[4] Once in contact with the cell, releasing the positive pressure and applying gentle suction should facilitate seal formation.[1]

2. Low Signal-to-Noise Ratio and Small Current Amplitude

  • Question: The CRAC channel currents I'm recording are very small and noisy. How can I improve the signal-to-noise ratio?

    Answer: The unitary conductance of CRAC channels is exceptionally small, making low-noise recordings challenging.[7]

    • High Seal Resistance: A high-resistance gigaseal is the most critical factor for reducing noise.[1] A higher seal resistance electrically isolates the membrane patch and reduces the current noise.[8]

    • Pipette Resistance: For single-channel or small whole-cell currents, a higher pipette resistance (5-10 MΩ) is often preferred as it can lead to more stable, higher-resistance seals and lower background noise.[1][9]

    • Temperature: Increasing the bath temperature to 37°C can significantly increase CRAC current amplitudes.[10][11]

    • Divalent-Free (DVF) Solutions: To transiently record larger currents, you can replace the Ca²⁺-containing bath solution with a Na⁺-based divalent-free (DVF) solution. CRAC channels are permeable to Na⁺, which results in a larger inward current.[4][7][12]

    • Appropriate Filtering: Use a low-noise patch-clamp amplifier and apply appropriate filtering to reduce high-frequency noise without distorting the signal of interest.[10]

3. Contamination from Other Ion Channels

  • Question: I suspect my recordings are contaminated by other channel currents. How can I isolate the CRAC channel activity?

    Answer: Several endogenous channels can contaminate CRAC channel recordings. Ion substitution and pharmacological blockade are key strategies for isolating I-CRAC.[10]

    • Potassium (K⁺) Channels: To minimize contamination from K⁺ channels, which are highly expressed in lymphocytes (e.g., Kv1.3), substitute K⁺ with Cs⁺ in the pipette solution.[10] Cs⁺ permeates poorly through most K⁺ channels.

    • Magnesium-Inhibited Cation (MIC/TRPM7) Channels: TRPM7 channels are ubiquitously expressed and can be activated under similar conditions as CRAC channels (low internal Mg²⁺).[10] To suppress I-MIC, include a physiological concentration of Mg²⁺ (e.g., 8 mM) in the internal solution.[12]

    • Volume-Activated Chloride Channels: To minimize the activation of these channels, maintain a consistent and correct osmolality of your internal and external solutions. Mannitol can be used to adjust osmolality without affecting CRAC channels.[10]

    • Leak Currents: Before activating CRAC channels, record the baseline "leak" current. This can be subtracted from subsequent recordings.[4] At the end of an experiment, a CRAC channel blocker like La³⁺ can be used to record the remaining leak current.[4]

4. Current Rundown and Instability

  • Question: The CRAC current amplitude decreases over the course of my whole-cell recording. How can I prevent this rundown?

    Answer: Rundown of CRAC currents in the whole-cell configuration is a common issue, likely due to the washout of essential cytosolic components.

    • Perforated Patch-Clamp: This technique is highly effective in preventing current rundown.[10][11] By using antibiotics like nystatin or amphotericin B in the pipette solution, electrical access to the cell is gained without dialyzing larger intracellular molecules.[10][13]

    • Ca²⁺-Dependent Inactivation (CDI): CRAC channels exhibit both fast and slow Ca²⁺-dependent inactivation.[14] Including a high concentration of a Ca²⁺ chelator like BAPTA or EGTA in the pipette solution helps to buffer intracellular Ca²⁺ and reduce CDI.[4][15] A positive holding potential (e.g., +30 mV) can also help prevent calcium-dependent inactivation.[4]

Data Presentation: Typical Experimental Parameters

The following tables summarize key quantitative data for optimizing CRAC channel recordings.

Table 1: Pipette and Seal Parameters

ParameterTypical ValueNotes
Pipette Resistance5-10 MΩHigher resistance can lead to better seals and lower noise for small currents.[1][9]
Gigaseal Resistance>5 GΩA high-resistance seal is crucial for low-noise recordings.[4]
Access Resistance (Rs)7-20 MΩMonitor for stability; a sudden increase may indicate a problem.[4]
Cell Capacitance (Cm)Varies by cell typeUsed to calculate current density (pA/pF).

Table 2: Standard Solutions for Whole-Cell Recordings

Solution ComponentPipette (Internal) SolutionBath (External) Solution
Primary Cation 150 mM Cs-aspartate145 mM NaCl
Buffer 10 mM HEPES10 mM HEPES
Ca²⁺ Chelator 8-10 mM BAPTA or EGTA-
Mg²⁺ 8 mM MgCl₂1 mM MgCl₂
Ca²⁺ -2-20 mM CaCl₂
pH 7.2 with CsOH7.4 with NaOH
Osmolarity ~290 mOsm~300 mOsm

Note: Solution compositions can vary. These are representative values based on published protocols.[4][15][16]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of I-CRAC

This protocol describes the standard whole-cell method for recording CRAC currents, often used for overexpressed STIM1 and Orai1.

  • Cell Preparation: Plate cells on poly-lysine coated coverslips 12-24 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 5-7 MΩ. Fire-polish the tip and fill with internal solution containing a Ca²⁺ chelator (e.g., 8 mM BAPTA) to passively deplete stores and 8 mM MgCl₂ to inhibit TRPM7 channels.[12][15]

  • Gigaseal Formation: Approach a healthy, smooth-surfaced cell with positive pressure in the pipette. Upon contact, release the pressure and apply gentle suction to form a gigaseal (>5 GΩ).[4]

  • Whole-Cell Configuration: Apply additional brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Store Depletion & Current Development: Allow 8-10 minutes for the internal solution to diffuse into the cell and passively deplete the endoplasmic reticulum (ER) Ca²⁺ stores. This will lead to the gradual activation of I-CRAC.[4]

  • Voltage Protocol: Hold the cell at a potential of 0 mV or +30 mV to minimize inactivation.[4][15] Apply voltage ramps (e.g., 100 ms duration from -100 mV to +100 mV) every 1-2 seconds to obtain the current-voltage (I-V) relationship.[10]

Protocol 2: Perforated Patch-Clamp Recording

This method is recommended to prevent current rundown.

  • Pipette Preparation: Prepare the internal solution as in Protocol 1. Briefly dip the pipette tip into the internal solution to fill just the very tip, then back-fill the pipette with the same solution containing nystatin (100-200 µg/mL) or amphotericin B (240 µg/mL).

  • Seal Formation: Form a gigaseal as described above.

  • Perforation: Monitor the access resistance. It will gradually decrease over 5-15 minutes as the antibiotic forms pores in the membrane patch. The recording can begin when the access resistance is stable and sufficiently low.

  • Recording: Follow the voltage protocol and data acquisition steps from Protocol 1. Note that with perforated patch, store depletion may need to be actively induced with a SERCA pump inhibitor like thapsigargin (1 µM) in the external solution, as the large Ca²⁺ chelators in the pipette will not readily enter the cell.[4]

Visualizations

Signaling Pathway of CRAC Channel Activation

CRAC_Activation cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol STIM1_inactive STIM1 (inactive) [Ca²⁺ bound] STIM1_active STIM1 (active) [Ca²⁺ unbound] STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Binds to Ca_ER Ca²⁺ Orai1_open Orai1 (open) Orai1_closed->Orai1_open Gating Ca_Influx Ca²⁺ Influx Orai1_open->Ca_Influx mediates Store_Depletion Store Depletion (e.g., Thapsigargin) Store_Depletion->Ca_ER releases Workflow A Prepare Pipette & Solutions B Select Healthy Cell A->B C Approach Cell & Form Gigaseal (>1 GΩ) B->C D Rupture Membrane (Go Whole-Cell) C->D E Record Baseline/ Leak Current D->E F Allow Store Depletion (Passive or Active) E->F G Record I-CRAC (Voltage Ramps) F->G H Apply DVF Solution or Pharmacology (Optional) G->H I Record Leak with Blocker (e.g., La³⁺) G->I H->G J Data Analysis (Leak Subtraction) I->J Troubleshooting sol Check Pipette Prep Cell Health, Osmolarity prob Problem: Poor Seal prob->sol Solution Start Unstable Recording? Seal Seal < 1 GΩ? Start->Seal Seal->prob Yes Rs Access Resistance (Rs) High or Unstable? Seal->Rs No Noise Excessive Noise? Rs->Noise No prob2 Problem: Poor Access/ Clogging Rs->prob2 Yes Rundown Current Rundown? Noise->Rundown No prob3 Problem: Electrical Noise Noise->prob3 Yes prob4 Problem: Dialysis of Cellular Factors Rundown->prob4 Yes End Consult Further Documentation Rundown->End No sol2 Re-rupture patch or new cell prob2->sol2 Solution sol3 Check Grounding & Shielding prob3->sol3 Solution sol4 Use Perforated Patch Technique prob4->sol4 Solution

References

CRAC Channel Modulator Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Calcium Release-Activated Calcium (CRAC) channel modulators.

Frequently Asked Questions (FAQs)

Q1: My synthesized CRAC channel inhibitor shows activity against other ion channels. How can I improve its selectivity?

A1: Lack of selectivity is a common challenge. Many compounds initially identified as CRAC channel inhibitors also affect other channels like voltage-gated calcium channels, TRP channels, and even different Orai isoforms.[1] To improve selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and evaluate the activity of the analogs against a panel of ion channels. This can help identify the chemical moieties responsible for off-target effects. For example, SAR studies on N-phenylethyl-2-thiophenecarboxamides revealed that the alkyl substituent on the α-position is crucial for their inhibitory effect on Ca2+ influx.[1]

  • Targeting Specific Orai Isoforms: The three human Orai isoforms (Orai1, Orai2, and Orai3) exhibit different pharmacological properties. For instance, high concentrations of 2-APB inhibit Orai1 and partially inhibit Orai2, but activate Orai3.[1] Designing compounds that exploit these differences can lead to more selective modulators.

  • Counter-Screening: Routinely screen your compounds against a panel of relevant off-target channels early in the discovery process. This allows for the early elimination of non-selective compounds.

Q2: The potency of my synthesized modulator is low. What strategies can I use to increase it?

A2: Low potency, often reflected by a high IC50 value, is a significant hurdle. Consider the following approaches:

  • Optimize Core Scaffold: Explore different chemical scaffolds known to interact with CRAC channels. Pyrazole derivatives, for example, have shown promise as potent inhibitors.[2]

  • Computational Modeling: Use molecular docking and dynamics simulations to predict how your modulator interacts with the Orai channel pore or the STIM-Orai interface. This can guide the design of modifications to improve binding affinity.

  • Bioisosteric Replacement: Replace functional groups in your molecule with other groups that have similar physical or chemical properties to enhance potency and improve pharmacokinetic properties.

Q3: I am observing a biphasic effect with my modulator (potentiation at low concentrations, inhibition at high concentrations). How do I interpret this?

A3: A biphasic dose-response curve is characteristic of some CRAC channel modulators, most notably 2-aminoethyldiphenyl borate (2-APB). At low concentrations (1-10 μM), 2-APB potentiates CRAC channel activity, while at higher concentrations (>20 μM), it causes transient activation followed by strong inhibition.[1] This complex pharmacology can be attributed to multiple binding sites or mechanisms of action. To investigate this:

  • Concentration-Response Curves: Generate detailed concentration-response curves to accurately determine the concentrations at which potentiation and inhibition occur.

  • Patch-Clamp Electrophysiology: Use whole-cell patch-clamp to directly measure the CRAC current (I-CRAC) and characterize the effects of your modulator on channel gating properties at different concentrations.

  • Mutational Analysis: Investigate the effect of your modulator on cells expressing mutant Orai or STIM proteins to identify potential binding sites and understand the mechanism of the biphasic effect.

Troubleshooting Guides

Problem: Inconsistent results in CRAC channel activity assays.
Possible Cause Troubleshooting Steps
Cell Line Variability Ensure consistent cell line passage number and culture conditions. Different cell lines (e.g., Jurkat, RBL, HEK293) have varying endogenous expression levels of STIM and Orai proteins.[3]
Calcium Dye Loading Issues Optimize the loading concentration and incubation time for calcium-sensitive dyes like Fura-2 or Fluo-4. Ensure the use of a masking dye in no-wash assays to reduce background fluorescence.[3]
Incomplete Store Depletion Verify complete depletion of endoplasmic reticulum (ER) calcium stores using a SERCA pump inhibitor like thapsigargin. The concentration and incubation time of thapsigargin may need optimization.[4]
Compound Precipitation Check the solubility of your synthesized modulator in the assay buffer. Precipitated compound will lead to inaccurate concentration and inconsistent effects.
Problem: Synthesized inhibitor appears toxic to cells.
Possible Cause Troubleshooting Steps
Off-Target Effects The compound may be hitting other essential cellular targets. Perform counter-screening against a panel of common cytotoxicity targets.
High Compound Concentration Determine the cytotoxic concentration range of your compound using a cell viability assay (e.g., MTT, LDH). Work with concentrations below the toxic threshold for your functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the assay is not exceeding a non-toxic level (typically <0.1%).

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of some common CRAC channel modulators.

Modulator Target Cell/System IC50 (I-CRAC) Reference
SKF-96365Jurkat T cells12 µM[1]
YM-58483 (BTP2)Jurkat T cells100-150 nM[2]
Synta-66RBL mast cells~1-3 µM[5]
GSK-7975AHEK cells (STIM1/Orai1)~4 µM[5]
GSK-5503AHEK cells (STIM1/Orai1)~4 µM[5]

Experimental Protocols

Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE) using a Fluorescent Plate Reader

This protocol describes a common method to screen for CRAC channel modulators by measuring changes in intracellular calcium concentration.

  • Cell Preparation: Seed cells (e.g., Jurkat or RBL-1) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a physiological salt solution. Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. A no-wash dye with a masking agent is recommended to improve the signal-to-background ratio.[3]

  • Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a few minutes.

  • Compound Addition: Add the synthesized modulator at various concentrations to the wells.

  • Store Depletion: To initiate SOCE, add a SERCA pump inhibitor such as thapsigargin (typically 1-2 µM) in a calcium-free solution. This will cause a transient increase in cytosolic calcium due to release from the ER.

  • Calcium Add-Back: After the cytosolic calcium returns to baseline, add a solution containing extracellular calcium (e.g., 2 mM CaCl2). The subsequent increase in fluorescence represents calcium influx through CRAC channels.

  • Data Analysis: The effect of the modulator is quantified by measuring the peak or area under the curve of the fluorescence signal after calcium add-back, compared to a vehicle control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement

This technique provides a direct measurement of the CRAC channel current.

  • Cell Preparation: Plate cells on glass coverslips for electrophysiological recording.

  • Pipette Solution: The internal pipette solution should contain a high concentration of a calcium chelator (e.g., 8 mM BAPTA or 10 mM EGTA) to deplete the ER stores upon establishing the whole-cell configuration.[4][6]

  • External Solution: The external solution should initially be calcium-free to prevent immediate channel activation.

  • Recording I-CRAC: After achieving the whole-cell configuration, the CRAC current (I-CRAC) will develop over several minutes as the ER stores are depleted by the chelator in the pipette. Apply voltage ramps (e.g., -100 to +100 mV) to measure the current-voltage relationship, which is characteristically inwardly rectifying for I-CRAC.

  • Modulator Application: Once a stable I-CRAC is established, perfuse the external solution containing the synthesized modulator to observe its effect on the current.

  • Data Analysis: The amplitude of the inward current at a negative potential (e.g., -90 mV) is measured to quantify the inhibitory or potentiating effect of the modulator.

Visualizations

CRAC_Channel_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) [Ca2+ bound] STIM1_active STIM1 (Active) [Ca2+ unbound] Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Ca_store->STIM1_active Store Depletion Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Conformational Change Ca_influx Orai1_open->Ca_influx Receptor Cell Surface Receptor PLC PLC Receptor->PLC Ligand Binding IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_store Ca2+ Release Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Caption: CRAC Channel Activation Signaling Pathway.

SOCE_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells dye_loading Load with Ca2+ sensitive dye seed_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_compound Add synthesized modulator baseline->add_compound deplete_stores Deplete ER stores (e.g., Thapsigargin) in Ca2+-free buffer add_compound->deplete_stores add_ca Add extracellular Ca2+ deplete_stores->add_ca measure_fluorescence Measure fluorescence change (SOCE) add_ca->measure_fluorescence analyze Analyze data and determine modulator effect measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a fluorescence-based SOCE assay.

Troubleshooting_Logic start Low/No Inhibitory Activity check_solubility Is the compound soluble in assay buffer? start->check_solubility check_potency Is the compound potent enough (low µM range)? check_selectivity Does the compound show off-target effects? check_potency->check_selectivity Yes optimize_scaffold Optimize scaffold (SAR, computational modeling) check_potency->optimize_scaffold No counter_screen Perform counter-screening against other channels check_selectivity->counter_screen Yes retest Retest optimized compound check_selectivity->retest No check_solubility->check_potency Yes check_formulation Check formulation, use solubilizing agents check_solubility->check_formulation No optimize_scaffold->retest modify_structure Modify structure to reduce off-target activity counter_screen->modify_structure modify_structure->retest check_formulation->retest

Caption: Troubleshooting logic for low inhibitor activity.

References

Technical Support Center: Improving the Solubility and Stability of CRAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the solubility and stability of Calcium Release-Activated Calcium (CRAC) channel inhibitors.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My CRAC inhibitor, which is dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is causing this?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer. When the DMSO stock is diluted, the concentration of the inhibitor exceeds its thermodynamic solubility limit in the aqueous environment, causing it to crash out of solution.

Q2: I'm observing a gradual decrease in the potency of my CRAC inhibitor in my multi-day cell-based assay. What could be the reason?

A2: A gradual loss of potency often suggests compound instability in the assay medium. This could be due to chemical degradation (e.g., hydrolysis) or metabolism by the cells. The stability of your inhibitor can be influenced by the pH, temperature, and composition of your culture medium.

Q3: Can the pH of my buffer affect the solubility of my CRAC inhibitor?

A3: Absolutely. If your CRAC inhibitor has ionizable functional groups (acidic or basic), its solubility will be highly dependent on the pH of the solution. For basic compounds, solubility generally increases at a lower pH (below their pKa), while for acidic compounds, solubility increases at a higher pH (above their pKa).

Q4: My frozen stock solution of the inhibitor shows precipitation after thawing. How can I prevent this?

A4: Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. Storing solutions at very high concentrations increases this risk. It is recommended to thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution before use. Avoiding repeated freeze-thaw cycles by aliquoting the stock solution is also crucial.[1]

Troubleshooting Common Issues

Issue 1: Persistent Precipitation of the Inhibitor in the Final Assay Medium

  • Tier 1: Co-Solvent Systems: If DMSO alone is not sufficient, a co-solvent system can be employed. This involves dissolving the inhibitor in a mixture of solvents.

    • Protocol: Prepare stock solutions in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400). Test the solubility of your compound in these mixtures and their compatibility with your assay. For in vivo studies, formulations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used for some inhibitors.[2]

  • Tier 2: pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.

    • Protocol: Determine the pKa of your compound. Prepare a series of buffers with pH values spanning a range around the pKa. Test the solubility of your inhibitor in each buffer. Be aware that the optimal pH for solubility may not be compatible with your biological assay.

  • Tier 3: Use of Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

    • Protocol: Prepare a stock solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. Add your inhibitor to this solution and agitate until it dissolves. The formation of an inclusion complex can significantly enhance solubility.

Issue 2: Chemical Instability of the Inhibitor in Aqueous Buffer

  • Tier 1: pH-Stability Profiling: The rate of degradation of a compound can be highly pH-dependent.

    • Protocol: Incubate your inhibitor in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) at a constant temperature. At various time points, analyze the remaining concentration of the parent compound by HPLC. This will help identify the pH at which your compound is most stable.

  • Tier 2: Temperature and Light Sensitivity: Degradation can be accelerated by elevated temperatures and exposure to light.

    • Protocol: Conduct stability studies at different temperatures (e.g., 4°C, room temperature, 37°C) and under both light and dark conditions. Store stock solutions and experimental samples protected from light, for example, by using amber vials.

  • Tier 3: Forced Degradation Studies: To understand the degradation pathways, forced degradation studies can be performed.

    • Protocol: Expose your inhibitor to harsh conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂). Analyze the resulting degradation products by LC-MS to identify potential liabilities in the molecule's structure.

II. Quantitative Data on CRAC Inhibitor Solubility

CRAC Inhibitor Solvent Solubility Reference
GSK-7975ADMSO≥ 90 mg/mL (226.53 mM)[3]
YM-58483 (BTP2)DMSO84 mg/mL (199.37 mM)[4]
YM-58483 (BTP2)WaterInsoluble[4]
Synta66DMSO25.8 mg/mL (from stock prep)[5]

Formulation Protocols for In Vivo Studies:

CRAC Inhibitor Vehicle Composition Achieved Concentration Reference
GSK-7975A10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (6.29 mM)[3]
GSK-7975A10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.29 mM)[3]
YM-58483 (BTP2)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.93 mM)[2]

III. Experimental Protocols

1. Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methods to quickly assess the solubility of a compound.

  • Materials:

    • Test compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates

    • Plate shaker

    • UV-Vis microplate reader or HPLC-UV/LC-MS system

  • Procedure:

    • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[6]

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

    • Addition to Buffer: Add 198 µL of PBS (pH 7.4) to each well of a new 96-well plate. To this, add 2 µL of the serially diluted DMSO stock solutions, resulting in a final DMSO concentration of 1%.

    • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration.[7]

    • Detection of Precipitation:

      • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

      • UV/LC-MS Analysis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a suitable wavelength using a UV-Vis plate reader, or determine the concentration using a calibrated LC-MS method.

  • Data Analysis: The highest concentration of the compound that does not show significant precipitation is considered the kinetic solubility.

2. Chemical Stability Assay in Different pH Buffers

This protocol assesses the stability of a CRAC inhibitor over time in solutions of varying pH.

  • Materials:

    • Test compound

    • DMSO

    • Buffer solutions at various pH values (e.g., pH 4, 7.4, and 9)

    • Incubator (37°C)

    • HPLC-UV or LC-MS/MS system

  • Procedure:

    • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Incubation: For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 10 µM.

    • Time Points: Incubate the solutions at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

    • Quenching: Immediately quench the reaction by diluting the aliquot into a cold organic solvent (e.g., acetonitrile or methanol) to stop further degradation.

    • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. From this data, the half-life (t₁/₂) of the compound at each pH can be calculated.

IV. Visualizations

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_out Ca²⁺ Ca2+_in Ca²⁺ Orai1 Orai1 Channel (Closed) Orai1->Ca2+_out 6. Ca²⁺ Influx PLC PLC IP3 IP₃ PLC->IP3 2. Generates Receptor Receptor Receptor->PLC IP3R IP₃R IP3->IP3R NFAT_cyto NFAT (Phosphorylated) NFAT_nuc NFAT (Active) NFAT_cyto->NFAT_nuc 9. Nuclear Translocation Calcineurin_inactive Calcineurin (Inactive) Calcineurin_inactive->NFAT_cyto 8. Dephosphorylates Ca2+_in->Calcineurin_inactive 7. Activates STIM1_inactive STIM1 (Inactive) STIM1_inactive->Orai1 5. STIM1-Orai1 Coupling Ca2+_er Ca²⁺ Store IP3R->Ca2+_er 3. Ca²⁺ Release Ca2+_er->STIM1_inactive 4. Store Depletion Activates STIM1 Gene Gene Transcription NFAT_nuc->Gene Ligand Ligand Ligand->Receptor 1. Activation CRAC_Inhibitor CRAC Inhibitor CRAC_Inhibitor->Orai1 Inhibits

Caption: CRAC channel signaling pathway and point of inhibition.

Solubility_Workflow Start Start: Poorly Soluble CRAC Inhibitor Stock Prepare 10-20 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Buffer (e.g., PBS) Stock->Dilute Check Precipitation? Dilute->Check Success Success: Proceed with Experiment Check->Success No Troubleshoot Troubleshoot Solubility Check->Troubleshoot Yes CoSolvent Tier 1: Try Co-Solvent System (e.g., DMSO/PEG400) Troubleshoot->CoSolvent Recheck Precipitation? CoSolvent->Recheck pH_Adjust Tier 2: Adjust Buffer pH (for ionizable compounds) Cyclodextrin Tier 3: Use Solubilizing Excipient (e.g., HP-β-CD) pH_Adjust->Cyclodextrin If still precipitates or pH incompatible pH_Adjust->Recheck Cyclodextrin->Recheck Recheck->Success No Recheck->pH_Adjust Yes

Caption: Workflow for troubleshooting CRAC inhibitor solubility.

References

Technical Support Center: Validating the Specificity of New CRAC Channel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of novel Calcium Release-Activated Calcium (CRAC) channel antagonists. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to address common challenges encountered during experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm my compound inhibits CRAC channels?

A1: The initial step is to demonstrate that your compound blocks store-operated calcium entry (SOCE), the process mediated by CRAC channels. This is typically done by first depleting the endoplasmic reticulum (ER) calcium stores, which in turn activates CRAC channels at the plasma membrane, leading to an influx of extracellular calcium. A common method is to use a SERCA pump inhibitor like thapsigargin to passively deplete the ER stores and then measure the subsequent rise in intracellular calcium upon re-addition of extracellular calcium. A potent CRAC channel antagonist should inhibit this calcium influx.

Q2: My compound inhibits store-operated calcium entry. How do I know it's specifically targeting CRAC channels and not another calcium entry pathway?

A2: To confirm specificity for CRAC channels, you should perform a series of counter-screens and secondary assays. This includes:

  • Testing against other calcium channels: Evaluate your compound's activity against voltage-gated calcium channels (VGCCs), TRP channels, and other relevant ion channels to rule out off-target effects.[1]

  • Using Orai and STIM1 knockout/knockdown cells: The most definitive way to show CRAC channel specificity is to test your antagonist in cells lacking the core components of the CRAC channel, Orai1 and STIM1.[2] The compound should have no effect on SOCE in these cells.

  • Electrophysiology: Perform whole-cell patch-clamp recordings to directly measure the highly calcium-selective CRAC current (ICRAC). This allows for a precise characterization of the antagonist's effect on channel properties.

Q3: What are the known off-target effects of some commonly used CRAC channel inhibitors?

A3: Many early "CRAC channel inhibitors" were later found to have significant off-target effects. For example, 2-APB is known to affect IP3 receptors and TRP channels.[1][3] Some compounds might also interfere with mitochondrial calcium signaling or other cellular calcium pumps.[2] It is crucial to be aware of these potential non-specific effects and design experiments to rule them out for your new antagonist.

Q4: How can I determine the mechanism of action of my new CRAC channel antagonist?

A4: Determining the mechanism of action involves pinpointing where in the CRAC activation pathway your compound acts. Key steps to investigate include:

  • STIM1 Oligomerization: Upon store depletion, STIM1 proteins cluster together (oligomerize) in the ER membrane. This can be visualized using fluorescence microscopy (e.g., TIRF) with fluorescently tagged STIM1. An antagonist could potentially inhibit this step.

  • STIM1-Orai1 Coupling: After oligomerization, STIM1 moves to ER-plasma membrane junctions to interact with and activate Orai1 channels. Förster Resonance Energy Transfer (FRET) microscopy between fluorescently tagged STIM1 and Orai1 can be used to assess this coupling.[2][3] Some antagonists may disrupt this interaction.

  • Orai1 Pore Blockade: The antagonist might directly block the Orai1 channel pore. This can be investigated using patch-clamp electrophysiology, for instance, by examining whether the block is voltage-dependent or by using Orai1 pore mutants that may show altered sensitivity to the antagonist.[3]

Q5: What is the typical concentration range I should test for my new antagonist?

A5: The concentration range should be determined by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration). It is important to test a wide range of concentrations, typically from nanomolar to micromolar, to fully characterize the antagonist's potency. Be aware that some compounds, like 2-APB, can have biphasic effects, potentiating CRAC channel activity at low concentrations and inhibiting at higher concentrations.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in calcium imaging results. Cell health is suboptimal.Ensure cells are healthy, not overgrown, and from a low passage number.
Inconsistent dye loading.Optimize the concentration and incubation time for your calcium indicator dye (e.g., Fura-2, Fluo-4). Ensure consistent loading conditions across experiments.
Phototoxicity or dye bleaching.Reduce laser power and exposure time during imaging.
Compound appears to have no effect on SOCE. Compound is not cell-permeable.If targeting an intracellular site, verify cell permeability. Consider performing experiments with permeabilized cells or in patch-clamp experiments where the compound can be included in the pipette solution.[4]
The experimental window for store depletion is not optimal.Optimize the duration of thapsigargin treatment to ensure complete store depletion before adding extracellular calcium and your antagonist.
The antagonist has a slow onset of action.Some CRAC channel inhibitors require a pre-incubation period to be effective.[4][5] Test different pre-incubation times with your compound before initiating the experiment.
Inconsistent ICRAC measurements in patch-clamp experiments. Poor seal resistance.Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane to minimize leak currents.
"Rundown" of the CRAC current.ICRAC can diminish over the course of a long recording. Use an appropriate intracellular solution and perform measurements in a timely manner after establishing the whole-cell configuration.
Cell type has low endogenous ICRAC.Consider overexpressing STIM1 and Orai1 to generate larger, more easily measurable currents.[6]
Antagonist shows effects in Orai1/STIM1 knockout cells. The antagonist has off-target effects on other ion channels or cellular processes that contribute to calcium signaling.Perform a broader panel of counter-screens against other known ion channels and calcium handling proteins.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) for several known CRAC channel antagonists. This data can serve as a benchmark for new compounds.

Antagonist Target IC50 Cell Type Assay Reference
GSK-7975A Orai1/Orai3~4 µMHEK293Electrophysiology[3]
GSK-5503A Orai1/Orai3~4 µMHEK293Electrophysiology[1]
BTP2 (YM-58483) CRAC channels~10 nMJurkat T-cellsCalcium influx[2]
Synta 66 Orai11.4 µMRBL cellsElectrophysiology[1]
Compound 22 Orai13.25 ± 0.17 µMHEK293Calcium influx[1]

Key Experimental Protocols

Protocol 1: Fluorescence-Based Measurement of Store-Operated Calcium Entry

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) to assess SOCE inhibition.

Materials:

  • Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar, with and without CaCl2

  • Thapsigargin

  • Your test antagonist

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of your calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 (e.g., 0.02%) in calcium-free HBSS.

    • Wash cells once with calcium-free HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash cells twice with calcium-free HBSS to remove excess dye.

  • Baseline Measurement:

    • Place the cells on the microscope or in the plate reader and begin recording fluorescence.

    • Establish a stable baseline reading in calcium-free HBSS.

  • Store Depletion:

    • Add thapsigargin (e.g., 1-2 µM) to the cells in calcium-free HBSS to passively deplete ER calcium stores. A transient increase in [Ca2+]i due to leakage from the ER should be observed.

  • Antagonist Application:

    • Once the [Ca2+]i returns to baseline, add your antagonist at the desired concentration and incubate for a predetermined time (if a pre-incubation is required).

  • Initiation of SOCE:

    • Add CaCl2 (e.g., 1-2 mM) to the extracellular solution to initiate calcium influx through the now-open CRAC channels.

  • Data Analysis:

    • Measure the increase in fluorescence after the addition of extracellular calcium. In antagonist-treated cells, this increase should be reduced in a dose-dependent manner compared to vehicle-treated control cells.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC

This protocol directly measures the current flowing through CRAC channels.

Materials:

  • Cells of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing NaCl, CaCl2, HEPES)

  • Intracellular pipette solution (e.g., containing Cs-glutamate, BAPTA or EGTA for Ca2+ chelation, HEPES, and IP3 or a high concentration of chelator to passively deplete stores)

  • Your test antagonist

Procedure:

  • Cell Preparation: Plate cells at a low density on coverslips.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the micropipette and form a high-resistance gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • ICRAC Development:

    • The high concentration of calcium chelator (e.g., 20 mM BAPTA) in the pipette solution will diffuse into the cell and chelate intracellular calcium, thus depleting the ER stores and activating ICRAC. This current develops over several minutes.

    • Hold the cell at a potential of -80 mV and apply voltage ramps or steps to measure the current-voltage (I-V) relationship. ICRAC is characterized by its strong inward rectification.

  • Antagonist Application:

    • Once a stable ICRAC is established, perfuse the extracellular solution containing your antagonist onto the cell.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -100 mV) before and after antagonist application. A specific CRAC channel antagonist will reduce the ICRAC amplitude.

Visualizations

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_out Ca2+ Orai1_open Orai1 Channel (Open) Ca2+_out->Orai1_open 9. Ca2+ Influx Orai1 Orai1 Channel (Closed) Orai1->Orai1_open 8. Gates Open Ca2+_in Ca2+ Orai1_open->Ca2+_in PLC PLC IP3 IP3 PLC->IP3 2. Generates Receptor Receptor Receptor->PLC 1. Ligand Binding IP3R IP3 Receptor IP3->IP3R 3. Binds Calcineurin Calcineurin NFAT_cyto NFAT (Phosphorylated) Calcineurin->NFAT_cyto 11. Dephosphorylates NFAT_nuc NFAT (Dephosphorylated) NFAT_cyto->NFAT_nuc Gene Gene Expression NFAT_nuc->Gene 12. Nuclear Translocation & Gene Activation Ca2+_in->Calcineurin 10. Activates STIM1_inactive STIM1 (Inactive) Ca2+ Sensor STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active 6. Activates & Oligomerizes STIM1_active->Orai1 7. Couples to Ca2+_er Ca2+ Store IP3R->Ca2+_er 4. Releases Ca2+ Ca2+_er->STIM1_inactive 5. Store Depletion

Caption: Canonical CRAC channel activation and downstream signaling pathway.

Antagonist_Validation_Workflow Start New Compound PrimaryScreen Primary Screen: Inhibition of Store-Operated Calcium Entry (SOCE) Start->PrimaryScreen SecondaryAssay Secondary Assay: Direct Measurement of ICRAC (Patch-Clamp) PrimaryScreen->SecondaryAssay Positive Hit Specificity Specificity Validation SecondaryAssay->Specificity KO_Validation Test in Orai1/STIM1 Knockout Cells Specificity->KO_Validation Confirm CRAC dependence CounterScreen Counter-screen against other ion channels (e.g., VGCCs, TRPs) Specificity->CounterScreen Rule out off-targets Mechanism Mechanism of Action Studies KO_Validation->Mechanism CounterScreen->Mechanism No Activity NotSpecific Off-Target Effects Detected (Re-evaluate) CounterScreen->NotSpecific Activity Found FRET STIM1-Orai1 Coupling (FRET) Mechanism->FRET TIRF STIM1 Oligomerization (TIRF Microscopy) Mechanism->TIRF PoreMutants Orai1 Pore Mutants (Patch-Clamp) Mechanism->PoreMutants Validated Validated CRAC Channel Antagonist FRET->Validated TIRF->Validated PoreMutants->Validated

Caption: Experimental workflow for validating new CRAC channel antagonists.

References

Technical Support Center: Overcoming Resistance to CRAC Channel-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Calcium Release-Activated Calcium (CRAC) channel-targeted therapies.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with CRAC channel inhibitors.

Question Answer
1. My CRAC channel inhibitor shows lower potency than expected or variable results. Several factors can contribute to this: - Compound Stability: Ensure the inhibitor is properly stored and fresh stock solutions are used. Some compounds are sensitive to light or freeze-thaw cycles. - Off-Target Effects: Many CRAC channel inhibitors have known off-target effects. For example, 2-APB can inhibit IP3 receptors and affect SERCA pumps.[1] It is crucial to consult the literature for the specific inhibitor you are using and consider its known promiscuity. - Cell Type Differences: The expression levels of ORAI and STIM isoforms can vary between cell types, influencing inhibitor sensitivity.[2] - Presence of Serum: Components in serum can bind to the inhibitor, reducing its effective concentration. Consider performing experiments in serum-free media.
2. I am observing a biphasic response with 2-APB (potentiation at low concentrations, inhibition at high concentrations). How do I interpret this? This is a known characteristic of 2-APB.[1] At low concentrations (1-10 µM), it can potentiate CRAC channel activity, while at higher concentrations (20-100 µM), it causes transient activation followed by strong inhibition.[1] It is critical to perform a full dose-response curve to characterize the effect of 2-APB in your specific experimental system.
3. My cells are showing signs of resistance to the CRAC channel inhibitor over time. What are the possible mechanisms? Acquired resistance to targeted therapies is a common phenomenon and can occur through several mechanisms: - Mutations in the Target Protein: Mutations in the pore region of the ORAI1 channel can reduce the binding affinity of inhibitors. For example, the Orai1 E106D pore mutant shows reduced inhibition by some GSK compounds.[3] - Upregulation of Compensatory Pathways: Cells may adapt to long-term CRAC channel blockade by upregulating other calcium entry pathways. There is evidence for interplay between ORAI1 and TRPC channels, and it's possible that cells may increase the expression or function of TRPC channels to compensate for CRAC channel inhibition.[4][5] - Changes in Protein Expression: Altered expression levels of ORAI or STIM isoforms can change the stoichiometry of the CRAC channels, potentially affecting inhibitor sensitivity.
4. Why am I not seeing a calcium signal after store depletion with thapsigargin? Possible reasons include: - Cell Health: Ensure cells are healthy and not overly confluent. - Fura-2 AM Loading Issues: Inadequate loading of the calcium indicator dye will result in a poor signal. See the detailed Fura-2 AM protocol for troubleshooting tips. - Store Depletion Inefficiency: Ensure the concentration of thapsigargin is sufficient to fully deplete endoplasmic reticulum calcium stores. - Low CRAC Channel Expression: The cell line you are using may have very low endogenous expression of CRAC channels. Consider using a cell line known to have robust store-operated calcium entry (SOCE), such as Jurkat T cells or RBL cells.
5. My patch-clamp recordings of I-CRAC are unstable and run down quickly. I-CRAC rundown is a known issue in whole-cell patch-clamp.[6] Several factors can contribute to this: - Dialysis of Intracellular Factors: The whole-cell configuration leads to the dialysis of essential cytosolic components. Using the perforated patch technique can help preserve the intracellular milieu.[6] - Pipette Tip Size: The size of the pipette tip can affect seal stability and recording longevity. - Holding Potential: Holding the cell at a very negative potential can be stressful for the cell.

II. Data Presentation: Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of common CRAC channel inhibitors against different ORAI isoforms. This data is crucial for selecting the appropriate inhibitor and interpreting experimental results.

Inhibitor Target(s) IC50 (ORAI1) IC50 (ORAI2) IC50 (ORAI3) Reference(s)
BTP2 (YM-58483) ORAI1, ORAI2 > ORAI3~10 nMPartially inhibitedPartially inhibited[7][8]
GSK-7975A ORAI1, ORAI3~4 µM-~4 µM[2][3]
GSK-5503A ORAI1, ORAI3--~4 µM[2]
Synta66 ORAI1~1.4 µMPotentiatesNo effect[7][9]
2-APB ORAI1, ORAI2, ORAI3 (isoform- and concentration-dependent effects)Inhibition at >20 µMLess sensitive than ORAI1Potentiation[1][7]
SKF-96365 CRAC channels, TRP channels~12 µM (in Jurkat T cells)--[2]
RO2959 ORAI1 > ORAI2, ORAI3~400 nM (in RBL-2H3 cells)Less potentLess potent[10]
Compound 22 ORAI13.25 ± 0.17 µM--[10]

III. Experimental Protocols

A. Calcium Imaging of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes the measurement of SOCE in adherent cells using the ratiometric calcium indicator Fura-2 AM.

1. Materials:

  • Fura-2 AM (cell permeant)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Thapsigargin

  • CaCl2 solution (e.g., 1 M)

  • Adherent cells cultured on glass coverslips

2. Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.[4]

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[4]

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.[4]

    • For the loading solution, mix the Fura-2 AM stock and Pluronic F-127 stock with HBSS (with Ca2+ and Mg2+) to achieve a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Vortex thoroughly.[4]

  • Cell Loading:

    • Wash the cells once with HBSS.[4]

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[4]

    • Wash the cells twice with HBSS to remove excess dye.[4]

    • Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.[4]

  • SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.[4]

    • Perfuse the cells with Ca2+-free HBSS (containing 1 mM EGTA) to establish a baseline fluorescence ratio.[4]

    • Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to deplete the ER Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER.[4]

    • Once the fluorescence ratio returns to a stable baseline, reintroduce Ca2+ by perfusing with HBSS containing a final concentration of 2 mM CaCl2. The subsequent increase in the F340/F380 ratio represents SOCE.[4]

3. Troubleshooting:

  • High background fluorescence: Ensure cells are thoroughly washed after Fura-2 AM loading. Check for dye extrusion, which can be inhibited by probenecid.[11]

  • Weak fluorescence signal: Optimize Fura-2 AM concentration and loading time. Ensure the excitation light source is functioning correctly.[12]

  • No response to thapsigargin: Confirm the viability of the cells and the activity of the thapsigargin stock. The cell type may have low levels of SOCE.

  • Phototoxicity: Minimize exposure to the excitation light and use the lowest possible light intensity.[12]

B. Whole-Cell Patch-Clamp Recording of I-CRAC

This protocol outlines the whole-cell voltage-clamp technique to record CRAC currents (I-CRAC).

1. Materials:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES; pH 7.4 (adjusted with NaOH).[13]

  • Internal (Pipette) Solution (in mM): 130 Cs-gluconate, 8 NaCl, 10 HEPES, 10 BAPTA, 3 Mg-ATP, 0.2 Na-GTP; pH 7.2 (adjusted with CsOH).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

2. Protocol:

  • Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[14]

    • After establishing a stable seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[14]

    • Allow the cell to dialyze with the internal solution for 5-10 minutes to allow for passive store depletion by BAPTA.

    • Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to monitor the development of I-CRAC.

    • I-CRAC is characterized by its inward rectification and reversal potential > +30 mV.

3. Troubleshooting:

  • Difficulty forming a gigaohm seal: Ensure the pipette tip is clean and the cell membrane is healthy. The positive pressure applied during the approach is crucial to keep the tip clean.[7]

  • Unstable recording or high leak current: The seal may be unstable, or the cell may be unhealthy. If the leak current is high, discard the recording.[14]

  • I-CRAC runs down quickly: This is a common issue. Consider using the perforated patch technique to preserve intracellular components.[6] Pipette drift can also cause instability.[15]

C. Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess cell viability, which is useful for evaluating the cytotoxicity of CRAC channel inhibitors.

1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]

  • 96-well plates

  • Microplate reader

2. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the CRAC channel inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2]

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[16]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

3. Troubleshooting:

  • High background absorbance: Use phenol red-free medium during the assay. Wells without cells should be used as a blank.[17]

  • Incomplete formazan solubilization: Increase the incubation time with the solubilization solution and ensure adequate mixing.[17]

  • Compound interference: Some compounds can directly reduce MTT, leading to false-positive results. To test for this, incubate the compound with MTT in a cell-free system.[15]

IV. Mandatory Visualizations

A. Signaling Pathways

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Ca_cyt Ca²⁺ Ca_ext->Ca_cyt Influx GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ORAI1 ORAI1 IP3R IP₃R IP3->IP3R Binds Calcineurin Calcineurin Ca_cyt->Calcineurin Activates NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Nuclear Translocation STIM1_inactive STIM1 (Ca²⁺-bound) STIM1_active STIM1 (unbound) STIM1_inactive->STIM1_active Store Depletion STIM1_active->ORAI1 Activates Ca_er Ca²⁺ IP3R->Ca_er Releases

Caption: CRAC Channel Signaling Pathway.

B. Experimental Workflows

SOCE_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate cells on coverslips load_dye 2. Load cells with Fura-2 AM plate_cells->load_dye wash_cells 3. Wash to remove excess dye load_dye->wash_cells deesterify 4. Allow de-esterification wash_cells->deesterify baseline 5. Establish baseline in Ca²⁺-free buffer deesterify->baseline deplete 6. Add Thapsigargin to deplete stores baseline->deplete readd_ca 7. Re-add extracellular Ca²⁺ to measure SOCE deplete->readd_ca measure_ratio 8. Measure 340/380 fluorescence ratio readd_ca->measure_ratio calculate_soc 9. Calculate peak or area under the curve measure_ratio->calculate_soc

Caption: Calcium Imaging Workflow for SOCE.

C. Logical Relationships

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms cluster_bypass_details Bypass Pathways inhibitor CRAC Channel Inhibitor mutation On-Target Mutation (e.g., ORAI1 pore) inhibitor->mutation Drives selection for bypass Bypass Pathway Activation inhibitor->bypass Induces stoichiometry Altered Subunit Stoichiometry inhibitor->stoichiometry May alter expression, leading to reduced_efficacy Reduced Inhibitor Efficacy mutation->reduced_efficacy Leads to bypass->reduced_efficacy Compensates for inhibition, leading to trpc_up Upregulation of TRPC channels bypass->trpc_up other_ca Activation of other Ca²⁺ entry routes bypass->other_ca stoichiometry->reduced_efficacy Leads to

Caption: Mechanisms of Resistance to CRAC Inhibitors.

References

Technical Support Center: Refining Animal Models for CRAC Channel Inhibitor Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining animal models in the preclinical testing of Calcium Release-Activated Calcium (CRAC) channel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the activation of CRAC channels?

A: The process begins when a cell surface receptor is engaged, triggering the production of inositol-1,4,5-trisphosphate (IP3). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, causing the release of stored calcium (Ca²⁺) from the ER into the cytoplasm.[1][2]

Q2: How is the depletion of calcium in the endoplasmic reticulum detected?

A: A protein located in the ER membrane, called Stromal Interaction Molecule 1 (STIM1), acts as a Ca²⁺ sensor.[2][3] When Ca²⁺ levels in the ER decrease, STIM1 undergoes a conformational change.[4]

Q3: What is the role of Orai1 in this signaling pathway?

A: Orai1 is a protein that forms the pore of the CRAC channel in the plasma membrane.[3][5] After STIM1 is activated by ER Ca²⁺ depletion, it moves to areas where the ER is close to the plasma membrane and physically interacts with and activates Orai1, opening the channel to allow extracellular Ca²⁺ to enter the cell.[2][3][4]

Q4: Which animal models are most commonly used for testing the in vivo efficacy of CRAC channel inhibitors?

A: The choice of animal model largely depends on the therapeutic indication. For autoimmune and inflammatory diseases, common models include Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, and various models of asthma and allergic inflammation.[6][7][8][9] Human tumor xenograft models in immunodeficient mice are used for oncology applications.[1][10][11]

Q5: Are there notable differences between rodent and human CRAC channel biology that could affect inhibitor testing?

A: Yes, there can be differences. For instance, in murine T cells, ORAI2 contributes more significantly to store-operated calcium entry (SOCE) than in human T cells, where ORAI1 is predominant.[12] This can lead to variations in immunological responses to inhibitors between species and should be considered when interpreting results from mouse models.[8]

Q6: What are the general starting points for dosing CRAC channel inhibitors in vivo?

A: There is no single answer, and the optimal dose must be determined empirically.[13] However, a general starting point can be estimated based on the inhibitor's in vitro IC50 value. A common approach is to aim for plasma concentrations in vivo that are 5 to 10 times the in vitro IC50.[13] Published studies on similar compounds also provide valuable guidance (see tables below).

Troubleshooting Guide

Issue 1: The CRAC channel inhibitor shows good potency in vitro but lacks efficacy in our animal model.

This is a common challenge in drug development and can arise from several factors.[5][14][15][16]

  • Possible Cause 1: Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized, or quickly cleared in vivo, resulting in insufficient exposure at the target tissue.

    • Troubleshooting Step: Conduct a PK study to measure the inhibitor's concentration in plasma and, if possible, in the target tissue over time. This will determine its bioavailability, half-life, and overall exposure.

  • Possible Cause 2: Inadequate Dose or Dosing Regimen: The dose might be too low or the dosing frequency insufficient to maintain a therapeutic concentration above the IC50.

    • Troubleshooting Step: Perform a dose-ranging study. Test multiple dose levels and consider different administration routes (e.g., oral gavage, intraperitoneal injection, subcutaneous infusion) that might improve exposure.[13]

  • Possible Cause 3: Off-Target Effects: In the complex biological environment of a whole organism, the inhibitor might have off-target effects that counteract its intended therapeutic action.

    • Troubleshooting Step: Profile the inhibitor against a panel of other ion channels and receptors to assess its selectivity.[5] Review literature for known off-target liabilities of the chemical scaffold.

  • Possible Cause 4: Animal Model Specifics: The chosen animal model may not be appropriate, or the pathophysiology may not be as dependent on CRAC channel activity as hypothesized. As mentioned, differences in Orai homolog expression between mice and humans can also play a role.[8][12]

    • Troubleshooting Step: Re-evaluate the rationale for the chosen model. Consider using a different model or a genetically modified animal (e.g., Orai1 or Stim1 conditional knockout) to confirm the target's role in the disease pathology.

Issue 2: We are observing toxicity (e.g., weight loss, liver or kidney damage) in our animal model.

  • Possible Cause 1: Exaggerated Pharmacology: Since CRAC channels are widely expressed, their systemic inhibition can interfere with the normal physiological functions of various cells, including immune cells, platelets, and muscle cells.[12]

    • Troubleshooting Step: Reduce the dose. Determine the maximum tolerated dose (MTD). Consider a more targeted delivery approach if feasible for the therapeutic area.

  • Possible Cause 2: Off-Target Toxicity: The toxicity may be unrelated to CRAC channel inhibition and caused by the inhibitor binding to other targets.

    • Troubleshooting Step: Perform comprehensive safety pharmacology and toxicology studies, including histopathology of major organs like the liver and kidneys.[10] If toxicity is observed, medicinal chemistry efforts may be needed to modify the compound to eliminate the off-target activity while retaining on-target potency.

  • Possible Cause 3: Vehicle or Formulation Issues: The vehicle used to dissolve and administer the inhibitor could be causing the toxic effects.

    • Troubleshooting Step: Run a vehicle-only control group in parallel with the treatment groups to assess the tolerability of the formulation itself.

Quantitative Data Summary

The following tables summarize in vivo dosing information for several well-characterized CRAC channel inhibitors from published studies. These values can serve as a reference for planning new experiments.

Table 1: Small Molecule CRAC Channel Inhibitors

InhibitorAnimal ModelDisease/IndicationAdministration RouteDose RangeKey FindingsReference(s)
YM-58483 (BTP2) MouseGraft-vs-Host Disease (GVHD)Oral (p.o.)1-30 mg/kgInhibited CTL activity and IFN-γ production.[6]
RatAntigen-induced airway inflammationOral (p.o.)30 mg/kgReduced eosinophil infiltration and IL-4 levels.[12][17]
Guinea PigLate-phase asthmaOral (p.o.)30 mg/kgPrevented bronchoconstriction.[7][18]
GSK-7975A MouseAcute PancreatitisIntravenous (i.v.)Not specifiedInhibited local and systemic features of pancreatitis.[19]
CM4620 (Auxora) MouseAcute PancreatitisIntraperitoneal (i.p.)0.1 mg/kgReduced edema, necrosis, and inflammation.[20]
HumanAcute Pancreatitis (Phase 1 Trial)Intravenous (i.v.)1.0 - 2.08 mg/kgGenerally well-tolerated.[3][4]
HumanCOVID-19 Pneumonia (Phase 2 Trial)Intravenous (i.v.)Not specifiedInvestigated for preventing ARDS.[13]

Table 2: Antibody-Based CRAC Channel Inhibitors

InhibitorAnimal ModelDisease/IndicationAdministration RouteDoseKey FindingsReference(s)
hCRACM1-IgG Mouse (Human-NOD/SCID Xenograft)Rheumatoid Arthritis (RA)Subcutaneous (s.c.) infusionNot specifiedShowed anti-inflammatory activity and was safer than YM-58483 in this model.[10]
PRCL-02 Rhesus MonkeyKidney Transplant RejectionGastrostomy tubeNot specifiedShowed in vivo immunosuppressive activity but was inferior to tacrolimus.[8]

Key Experimental Protocols

1. Protocol: Oral Gavage Administration in Mice

This protocol is a standard method for oral drug delivery.[21]

  • Materials:

    • Appropriately sized syringe (e.g., 1 mL).

    • Flexible plastic or rigid metal gavage tube (20-22 gauge for most adult mice).[21]

    • Calculated volume of inhibitor formulated in a suitable vehicle (e.g., corn oil, flavored yogurt for voluntary intake).[17][22][23]

  • Procedure:

    • Weigh the mouse to calculate the precise volume to be administered (typically not exceeding 10 mL/kg).[21]

    • Securely restrain the mouse to prevent movement.

    • Gently insert the gavage tube over the tongue into the esophagus. Ensure the tube does not enter the trachea.

    • Slowly dispense the liquid from the syringe.

    • Remove the tube smoothly and return the animal to its cage.

    • Monitor the animal for at least 10 minutes post-procedure for any signs of distress.[21]

2. Protocol: Intraperitoneal (IP) Injection in Mice and Rats

IP injection is a common parenteral route for systemic administration.[24][25][26][27]

  • Materials:

    • Sterile syringe (1-3 mL).

    • Sterile needle (25-27 gauge for mice, 23-25 gauge for rats).[24]

    • Inhibitor solution, warmed to room temperature.

  • Procedure:

    • Restrain the animal securely in a supine position with the head tilted slightly downwards.[26]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[24][25]

    • Insert the needle, bevel up, at a 30-40 degree angle.

    • Gently aspirate to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw and use a fresh needle/syringe at a different site.[25]

    • Inject the solution smoothly. The maximum recommended volume is typically <10 mL/kg.[24]

    • Withdraw the needle and return the animal to its cage.

3. Protocol: Efficacy Assessment in a Mouse EAE Model

The EAE model is widely used to test therapies for multiple sclerosis.[8][9][28][29]

  • Model Induction:

    • Induce EAE in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with a myelin-derived antigen like MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA).[9][29]

    • Administer pertussis toxin on specified days (e.g., day 0 and day 2) to facilitate immune cell entry into the CNS.[9]

  • Treatment:

    • Begin administration of the CRAC channel inhibitor or vehicle at a predetermined time point (e.g., prophylactically at the time of induction or therapeutically after disease onset).

  • Efficacy Readouts:

    • Clinical Scoring: Monitor animals daily for clinical signs of disease (e.g., limp tail, hind limb weakness, paralysis) using a standardized 0-5 scoring system.[28]

    • Body Weight: Record body weight regularly as weight loss is an indicator of disease severity.[9][28]

      • Histology: Assess demyelination and immune cell infiltration.

      • Flow Cytometry: Characterize and quantify immune cell populations (e.g., T cells, macrophages) infiltrating the CNS.[7]

      • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) in tissue homogenates or serum.

4. Protocol: Measurement of Serum Cytokines by ELISA

ELISA is a robust method for quantifying specific cytokine levels in serum or plasma.[2][10][30][31]

  • Materials:

    • Commercially available ELISA kit for the specific mouse cytokine of interest (e.g., TNF-α, IL-6, IFN-γ).

    • Microplate reader.

    • Serum samples collected from animals.

  • Procedure (General Outline):

    • Coat a 96-well plate with the capture antibody overnight.[30][31]

    • Wash the plate and block non-specific binding sites.[30][31]

    • Add standards and serum samples to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB substrate solution to develop the color.[30][31]

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[30][31]

    • Read the absorbance at 450 nm on a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

CRAC_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca2+_ext Extracellular Ca²⁺ Orai1_open Orai1 Channel (Open) Ca2+_ext->Orai1_open 8. Ca²⁺ Influx (SOCE) Orai1 Orai1 Channel (Closed) Orai1->Orai1_open 7. Channel Opening Receptor Cell Surface Receptor PLC PLC Receptor->PLC 1. Ligand Binding IP3 IP3 IP3R IP3R IP3->IP3R 3. Binds PLC->IP3 2. Generates Downstream Downstream Signaling (e.g., NFAT activation) STIM1_inactive STIM1 (Inactive) Ca²⁺ Bound STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 5. Conformational Change & Oligomerization Ca2+_store ER Ca²⁺ Store Ca2+_store->STIM1_inactive 4. Ca²⁺ Depletion STIM1_active->Orai1 6. Translocates & Binds to Orai1 Orai1_open->Downstream Experimental_Workflow cluster_preclinical Preclinical In Vivo Study start Select Animal Model (e.g., EAE, CIA, Xenograft) induction Induce Disease Pathology start->induction randomization Randomize Animals into Groups (Vehicle, Inhibitor Doses) induction->randomization treatment Administer Inhibitor (p.o., i.p., s.c., etc.) randomization->treatment monitoring Monitor Disease Progression (e.g., Clinical Score, Tumor Volume) treatment->monitoring endpoint Endpoint Reached (Pre-defined criteria) monitoring->endpoint collection Collect Samples (Blood, Tissues) endpoint->collection analysis Perform Endpoint Analysis (Histology, Flow Cytometry, ELISA) collection->analysis data Data Analysis & Interpretation analysis->data Troubleshooting_Logic start Inhibitor Lacks In Vivo Efficacy pk_study Was a PK study performed? start->pk_study perform_pk Action: Conduct PK study to assess exposure. pk_study->perform_pk No exposure_ok Is drug exposure (AUC, Cmax) sufficient? pk_study->exposure_ok Yes perform_pk->exposure_ok dose_range Action: Perform dose-ranging study. Increase dose/frequency or change route. exposure_ok->dose_range No model_valid Is the animal model validated for CRAC dependence? exposure_ok->model_valid Yes reval_model Action: Re-evaluate model choice. Use genetic models to confirm target. model_valid->reval_model No off_target Consider Off-Target Effects Counteracting Efficacy model_valid->off_target Yes

References

Addressing toxicity issues with systemic CRAC channel blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with systemic CRAC (Calcium Release-Activated Calcium) channel blockers.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Unexpected or High Levels of Cell Death

Q: My cells are showing significant toxicity (cell death) after treatment with a CRAC channel inhibitor, even at concentrations that should be selective. What could be the cause and how can I troubleshoot this?

A: Unexpected cytotoxicity is a common challenge. Here are potential causes and troubleshooting steps:

  • Off-Target Effects: Many CRAC channel inhibitors are not perfectly selective and can affect other ion channels or cellular processes, leading to toxicity.[1][2]

    • Troubleshooting:

      • Cross-Screening: If possible, test your inhibitor against a panel of other ion channels to identify potential off-target interactions.

      • Use a Structurally Different Inhibitor: Compare the effects of your primary inhibitor with another CRAC channel blocker from a different chemical class. If both cause similar toxicity at concentrations that inhibit CRAC channels, the effect is more likely on-target.

      • Rescue Experiments: If a specific off-target is suspected, try to mitigate its effects. For example, if a potassium channel is inhibited, altering the extracellular potassium concentration might rescue the cells.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Troubleshooting:

      • Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same concentration of solvent used for the inhibitor).

      • Lower Solvent Concentration: Aim to use the lowest possible concentration of the solvent. A final concentration of DMSO at or below 0.1% is generally considered safe for most cell lines.

  • On-Target Toxicity: Systemic blockade of CRAC channels can itself be toxic to certain cell types that rely on CRAC-mediated calcium signaling for survival and normal function.[3]

    • Troubleshooting:

      • Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise concentration at which toxicity occurs and compare it to the IC50 for CRAC channel inhibition.

      • Time-Course Experiment: Assess cytotoxicity at different time points. The toxic effects may be delayed.

      • Cell Line Sensitivity: Test the inhibitor on a different cell line that is known to be less dependent on CRAC channel activity for survival.

Issue 2: Inconsistent or Non-Reproducible Results

Q: I am observing high variability in my experimental results (e.g., inconsistent levels of CRAC channel inhibition or cytotoxicity). What are the potential sources of this variability?

A: Inconsistent results can be frustrating. Consider these factors:

  • Inhibitor Stability and Storage:

    • Troubleshooting: Ensure the inhibitor is stored correctly (e.g., protected from light, at the recommended temperature). Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Troubleshooting:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

      • Cell Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to drugs.

      • Serum and Media Components: Serum and other media components can sometimes interact with the inhibitor. Use the same batch of serum and media for a set of experiments.

  • Experimental Protocol Variations:

    • Troubleshooting:

      • Incubation Times: Adhere strictly to the same incubation times for inhibitor treatment and subsequent assays.

      • Assay-Specific Conditions: Ensure that assay conditions (e.g., temperature, buffer composition) are consistent across all experiments.

Issue 3: Apparent Lack of Efficacy of the CRAC Channel Inhibitor

Q: My CRAC channel inhibitor is not producing the expected inhibitory effect on calcium influx or downstream signaling. What should I check?

A: If your inhibitor appears to be inactive, consider the following:

  • Incorrect Inhibitor Concentration:

    • Troubleshooting: Verify the calculations for your dilutions. It is also advisable to confirm the concentration and purity of your inhibitor stock if possible.

  • Mechanism of CRAC Channel Activation:

    • Troubleshooting: The efficacy of some inhibitors can be dependent on the mode of CRAC channel activation. Ensure you are using an appropriate stimulus (e.g., thapsigargin, a physiological agonist) to induce store-operated calcium entry.

  • Cell-Type Specific Differences:

    • Troubleshooting: The expression levels of STIM and Orai proteins, the core components of CRAC channels, can vary between cell types, affecting inhibitor sensitivity. Confirm the expression of these proteins in your cell line.

  • Inhibitor-Specific Properties:

    • Troubleshooting: Some inhibitors have a slow onset of action and may require pre-incubation to be effective.[4] Check the literature for the specific inhibitor you are using for recommended pre-incubation times.

Data Presentation: Comparison of Common CRAC Channel Inhibitors

The following table summarizes key quantitative data for several widely used CRAC channel inhibitors. Note that IC50 values can vary significantly depending on the cell type and experimental conditions.

InhibitorChemical ClassTarget(s)IC50 for ICRAC InhibitionKnown Off-Targets/Toxicities
BTP2 (YM-58483) PyrazoleOrai1~10-100 nM[1]Can induce some cytotoxicity at higher concentrations.[5]
Synta66 Pyrazole derivativeOrai1~1.4 µM[1]Reported to be highly selective with no significant effect on a panel of 50 other targets at 10 µM.[1]
GSK-7975A N-pyrazole carboxamideOrai1, Orai3~4 µM[4][6]Inhibition is not readily reversible.[4]
2-APB DiphenylborinateCRAC, IP3R, TRP channelsPotentiates at low µM, inhibits at >40 µM[4]Not selective; affects IP3 receptors, SERCA pumps, and various TRP channels.[1]
SKF-96365 ImidazoleTRPC channels, SOCEVaries (µM range)Broadly inhibits store-operated calcium entry and TRPC channels, leading to cytotoxicity.[7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the toxicity and efficacy of CRAC channel inhibitors.

Cytotoxicity Assessment using MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • CRAC channel inhibitor and appropriate solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Inhibitor Treatment: Prepare serial dilutions of the CRAC channel inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include vehicle-only and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Cell viability is typically expressed as a percentage of the untreated control.

Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • CRAC channel inhibitor and appropriate solvent

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[11]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the reaction mixture from the LDH assay kit to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Use the absorbance values from low (spontaneous LDH release) and high (maximum LDH release) controls to calculate the percentage of cytotoxicity.

Functional Assessment of CRAC Channel Inhibition using Calcium Imaging

This method measures changes in intracellular calcium concentration in response to CRAC channel activation and inhibition.

Materials:

  • Cells of interest grown on glass coverslips or imaging plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Rhod-3 AM)[12]

  • Physiological buffer (e.g., Tyrode's solution) with and without calcium

  • CRAC channel activator (e.g., Thapsigargin)

  • CRAC channel inhibitor

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Loading: Incubate cells with the calcium indicator dye in physiological buffer for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Baseline Measurement: Place the cells on the microscope stage and perfuse with a calcium-free buffer. Record the baseline fluorescence for a few minutes.

  • Store Depletion: Add a CRAC channel activator like thapsigargin to the calcium-free buffer to deplete intracellular calcium stores. This will cause a transient increase in intracellular calcium.

  • Inhibitor Application (Optional Pre-incubation): If required, pre-incubate the cells with the CRAC channel inhibitor before store depletion.

  • Calcium Re-addition: Switch to a buffer containing calcium. In the absence of an inhibitor, this will lead to a sustained increase in intracellular calcium due to store-operated calcium entry.

  • Inhibition Measurement: In the presence of an effective CRAC channel inhibitor, the calcium influx upon re-addition of extracellular calcium will be significantly reduced.

  • Data Analysis: Analyze the fluorescence intensity over time. The level of inhibition can be quantified by comparing the peak or plateau of the calcium signal in inhibitor-treated cells to that in control cells.

Visualizations

Signaling Pathway and Experimental Workflows

CRAC_Signaling_Pathway cluster_stimulus Stimulus cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention Agonist Agonist ER_Ca_Store ER Ca2+ Store Agonist->ER_Ca_Store Depletes Thapsigargin Thapsigargin Thapsigargin->ER_Ca_Store Depletes STIM1_inactive STIM1 (inactive) ER_Ca_Store->STIM1_inactive Ca2+ depletion sensed by STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Conformational change Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Binds to and activates Orai1_open Orai1 (open) Orai1_closed->Orai1_open Gating Ca_influx Ca2+ Influx Orai1_open->Ca_influx Mediates Gene_Expression Gene Expression (e.g., NFAT activation) Ca_influx->Gene_Expression Cell_Proliferation Cell Proliferation Ca_influx->Cell_Proliferation CRAC_Blocker CRAC Channel Blocker CRAC_Blocker->Orai1_open Blocks

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow start Start: Unexpected Experimental Outcome (e.g., High Toxicity, No Effect) check_controls Verify Controls (Vehicle, Positive, Negative) start->check_controls controls_ok Controls Valid check_controls->controls_ok Yes controls_issue Address Control Issues check_controls->controls_issue No check_reagents Check Reagent Integrity (Inhibitor, Media, Buffers) reagents_ok Reagents Valid check_reagents->reagents_ok Yes reagents_issue Prepare Fresh Reagents check_reagents->reagents_issue No check_protocol Review Experimental Protocol (Concentrations, Times, Cell Density) protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_issue Standardize Protocol check_protocol->protocol_issue No controls_ok->check_reagents reagents_ok->check_protocol investigate_biological Investigate Biological Cause protocol_ok->investigate_biological controls_issue->start reagents_issue->start protocol_issue->start on_target On-Target Toxicity? investigate_biological->on_target off_target Off-Target Effect? investigate_biological->off_target on_target_yes Perform Dose-Response/ Time-Course Cytotoxicity Assays on_target->on_target_yes Possible off_target_yes Screen for Off-Target Activity/ Use Structurally Different Inhibitor off_target->off_target_yes Possible end_resolve Problem Resolved on_target_yes->end_resolve off_target_yes->end_resolve Off_Target_Decision_Tree start Suspicion of Off-Target Effect phenotype_match Does the observed phenotype match known effects of CRAC channel blockade? start->phenotype_match phenotype_no Phenotype is unexpected phenotype_match->phenotype_no No phenotype_yes Phenotype is consistent (but could still be off-target) phenotype_match->phenotype_yes Yes use_alternative Test a structurally and mechanistically different CRAC channel inhibitor phenotype_no->use_alternative phenotype_yes->use_alternative same_effect Does the alternative inhibitor produce the same effect at equipotent concentrations? use_alternative->same_effect effect_yes Effect is likely ON-TARGET same_effect->effect_yes Yes effect_no Effect is likely OFF-TARGET same_effect->effect_no No next_steps_off_target Further investigation needed: - Target deconvolution - Kinase/channel profiling effect_no->next_steps_off_target

References

Validation & Comparative

Navigating the Landscape of CRAC Channel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels represents a promising therapeutic strategy for a host of autoimmune and inflammatory diseases. This guide provides a detailed comparison of the efficacy of various CRAC channel inhibitors, supported by experimental data and protocols, to aid in the selection of appropriate tools for research and development.

Calcium release-activated calcium (CRAC) channels are pivotal for intracellular calcium signaling, particularly in immune cells.[1] These channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as calcium sensors, and the Orai proteins that form the pore in the plasma membrane.[2][3] Upon depletion of calcium stores in the endoplasmic reticulum, STIM proteins aggregate and translocate to junctions near the plasma membrane where they interact with and activate Orai channels, leading to a sustained influx of calcium.[2][4] This process, known as store-operated calcium entry (SOCE), is crucial for downstream signaling pathways that control gene expression, proliferation, and cytokine release.[4][5][6] Given their central role in immune function, the development of specific inhibitors of CRAC channels has been a major focus of drug discovery.[7]

Comparative Efficacy of CRAC Channel Inhibitors

A variety of small molecule inhibitors have been developed to target CRAC channels. These compounds exhibit different mechanisms of action, potencies, and selectivities. The following table summarizes the quantitative data for several widely studied CRAC channel inhibitors.

InhibitorTargetIC50 ValueCell TypeAssayReference(s)
BTP2 (YM-58483) Orai1~10 nMHuman T cellsICRAC[8][9]
100-150 nMJurkat T cellsSOCE[10]
Synta 66 Orai11.4 µMRBL cellsICRAC[8]
Pyr6 Orai1(37-fold more potent on Orai1 vs. TRPC3)RBL cellsSOCE[9]
GSK-5503A STIM1-Orai1/Orai3~4 µMHEK293 cellsICRAC[8][11]
GSK-7975A Orai1/Orai3~4 µMHEK293 cellsICRAC[11]
0.8 ± 0.1 µMRBL cellsSOCE[11]
CM4620 (Zegocractin/Auxora) Orai11 µM (significantly reduces Ca2+ signals)Pancreatic acinar cellsCytosolic Ca2+ imaging[12]
2-APB Orai1/Orai2/Orai3Biphasic: Potentiates at 1-10 µM, Inhibits at >20 µMVariousICRAC/SOCE[8][11]
SKF-96365 SOCE/TRP channels~20-30 µM for SOCE inhibitionVariousSOCE[3][13]
ML-9 STIM1~10 µMHEK293 cellsSOCE/ICRAC[8]

Table 1: Comparative efficacy of various CRAC channel inhibitors. IC50 values and experimental conditions are compiled from multiple sources.

Signaling Pathway and Mechanisms of Inhibition

The activation of CRAC channels is a well-orchestrated process that provides multiple points for therapeutic intervention. The signaling cascade begins with the depletion of ER calcium stores, leading to STIM1 oligomerization and its translocation to ER-plasma membrane junctions. Here, STIM1 directly interacts with and activates Orai1 channels. Inhibitors can target different stages of this pathway, from preventing STIM1 activation to directly blocking the Orai pore.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol ER_Ca Ca2+ Store STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Store Depletion STIM1_active Active STIM1 Oligomer STIM1_inactive->STIM1_active Oligomerization & Translocation Orai1_closed Closed Orai1 Channel Orai1_open Open Orai1 Channel Orai1_closed->Orai1_open Ca_ext Extracellular Ca2+ Ca_ext->Orai1_open STIM1_active->Orai1_closed Binding & Activation Ca_influx Ca2+ Influx Orai1_open->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream ML9 ML-9 ML9->STIM1_active Inhibits Translocation BTP2 BTP2, Synta 66, GSK-7975A BTP2->Orai1_open Pore Block

CRAC channel activation and points of inhibition.

Key Experimental Protocols

The evaluation of CRAC channel inhibitors relies on precise and reproducible experimental methodologies. The two primary techniques are whole-cell patch-clamp electrophysiology to directly measure the CRAC current (ICRAC) and fluorescence-based calcium imaging to measure SOCE.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This "gold-standard" technique provides a direct measure of the ion flow through CRAC channels.[14]

Methodology:

  • Cell Preparation: Cells (e.g., HEK293 cells overexpressing STIM1 and Orai1, or native cells like RBL or Jurkat T cells) are cultured on glass coverslips.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH). To induce store depletion and activate ICRAC, a high concentration of a calcium chelator like EGTA or BAPTA is included in the internal solution.

  • Recording:

    • A giga-seal is formed between the micropipette and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential (e.g., 0 mV or +20 mV) to minimize the activity of voltage-gated channels.

    • ICRAC is elicited by repetitive voltage ramps or steps to negative potentials (e.g., -100 mV for 100 ms every 1 s). The current develops over several minutes as the internal solution dialyzes the cell and chelates intracellular calcium.

  • Inhibitor Application: Once a stable ICRAC is established, the inhibitor is applied via the external solution at various concentrations to determine the dose-response relationship and IC50 value.

Patch_Clamp_Workflow A Prepare Cells on Coverslip D Approach Cell and Form Giga-seal A->D B Pull Glass Micropipette C Fill Pipette with Internal Solution (high EGTA/BAPTA) B->C C->D E Rupture Membrane (Whole-Cell) D->E F Apply Voltage Protocol (e.g., ramps to -100 mV) E->F G Record Baseline I_CRAC Development F->G H Perfuse with Inhibitor G->H I Record Inhibited I_CRAC H->I J Data Analysis (IC50 determination) I->J

Workflow for ICRAC measurement.
Fura-2-Based Calcium Imaging for SOCE Measurement

This method measures the change in intracellular calcium concentration in a population of cells, providing a high-throughput assessment of SOCE.

Methodology:

  • Cell Preparation and Dye Loading: Cells are plated in a multi-well plate and loaded with the ratiometric calcium indicator Fura-2 AM.

  • Baseline Measurement: Cells are initially bathed in a calcium-free buffer. The baseline Fura-2 fluorescence ratio (340/380 nm excitation) is recorded.

  • Store Depletion: An ER Ca2+-ATPase (SERCA) pump inhibitor, such as thapsigargin (1-2 µM), is added to the calcium-free buffer to passively deplete the ER calcium stores. This results in a transient increase in cytosolic calcium.

  • Inhibitor Incubation: The CRAC channel inhibitor is added to the wells at various concentrations either before or after the addition of thapsigargin.

  • Measurement of SOCE: Calcium is added back to the external solution (e.g., 2 mM CaCl2). The subsequent increase in the Fura-2 ratio represents the influx of calcium through store-operated channels.

  • Data Analysis: The magnitude of the calcium influx in the presence of the inhibitor is compared to the control (vehicle-treated) cells to determine the extent of inhibition.

Off-Target Effects and Clinical Perspectives

A significant challenge in the development of CRAC channel inhibitors is ensuring selectivity.[8] For instance, early-generation inhibitors like 2-APB and SKF-96365 are known to affect other ion channels, including TRP channels.[3][8] Newer compounds like BTP2 and the GSK series show greater selectivity for CRAC channels.[8][9]

Several CRAC channel inhibitors have advanced to clinical trials, highlighting their therapeutic potential.[7] CM2489 was one of the first to enter Phase I trials for psoriasis.[15] More recently, CM4620 (Auxora) has been investigated in clinical trials for acute pancreatitis and COVID-19-related pneumonia.[12][16] The progression of these molecules through clinical development underscores the viability of CRAC channels as a therapeutic target for inflammatory and autoimmune disorders.[14][17]

Conclusion

The field of CRAC channel pharmacology has evolved significantly, providing researchers with a diverse toolkit of inhibitors. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of action. The detailed protocols and comparative data presented in this guide aim to facilitate informed decisions in the study of CRAC channel function and the development of next-generation therapeutics.

References

Validating the Role of CRAC Channels in Mast Cell Degranulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of Calcium Release-Activated Calcium (CRAC) channels in mast cell degranulation with other potential calcium entry pathways. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.

The Central Role of CRAC Channels in Mast Cell Degranulation

Mast cell degranulation, a critical event in allergic and inflammatory responses, is exquisitely dependent on a sustained increase in intracellular calcium concentration ([Ca2+]i). A primary and essential pathway for this calcium influx is through store-operated calcium entry (SOCE), mediated by CRAC channels.[1][2][3] The key molecular players in this process are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the CRAC channel in the plasma membrane, Orai1.[1]

Antigen-mediated crosslinking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a signaling cascade that leads to the depletion of calcium stores from the ER.[1][4] This depletion is sensed by STIM1, which then translocates and clusters at ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels, leading to a sustained influx of extracellular calcium.[1][5][6] This sustained calcium signal is the obligatory trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine, serotonin, proteases, and other inflammatory mediators.[1][6]

Comparative Analysis of Calcium Entry Mechanisms in Mast Cell Degranulation

While CRAC channels are unequivocally the dominant pathway for calcium influx leading to mast cell degranulation, other channels have been investigated for their potential contribution. This section compares the evidence for the involvement of CRAC channels with Transient Receptor Potential (TRP) channels and Voltage-gated Calcium (CaV) channels.

Calcium Channel FamilyKey ProteinsEvidence for Role in Mast Cell DegranulationQuantitative Impact on Degranulation
CRAC Channels Orai1, STIM1Genetic knockout of Orai1 (CRACM1) in mice completely abolishes antigen-mediated degranulation.[1][4] Pharmacological inhibition of CRAC channels potently blocks degranulation.[[“]]~100% inhibition in Orai1 knockout mice.[1]
TRP Channels TRPC1, TRPC5, TRPM4, TRPV1, TRPV4Some studies suggest a modulatory role, potentially contributing to or regulating SOCE.[8][9] However, other studies using specific TRPC inhibitors showed no effect on mast cell activation.[[“]] RNAi silencing of TRPC1 in mouse mast cells mimicked defects seen in Fyn-deficient cells, including reduced calcium influx and degranulation.[3] Microbubble-induced degranulation was inhibited by TRPV1 and TRPV4 inhibitors.[[“]]The quantitative contribution appears to be context-dependent and generally less significant than CRAC channels. Partial reduction in degranulation observed with TRPC1 silencing.[3]
CaV Channels CaV1.2The CaV1.2 antagonist Nimodipine has been shown to inhibit mast cell degranulation.[10]Nimodipine inhibited β-hexosaminidase release with an IC50 of 18.23 ± 1.12 μM .[10]

Experimental Data Summary

The following tables summarize quantitative data from key experimental approaches used to validate the role of CRAC channels in mast cell degranulation.

Table 1: Effect of Orai1 Knockout on Mast Cell Degranulation and Calcium Influx
GenotypeAntigen-Stimulated Degranulation (% β-hexosaminidase release)Antigen-Stimulated Ca2+ Influx (Peak Fura-2 Ratio)Reference
Wild-Type (+/+)~35%~1.2[1]
Orai1 Heterozygous (+/-)~25%~1.1[1]
Orai1 Knockout (-/-)0% ~0.4 (~70% reduction) [1]
Table 2: Pharmacological Inhibition of Mast Cell Degranulation
InhibitorTarget ChannelCell TypeAssayIC50Reference
Synta66Orai1Human Lung Mast CellsHistamine Release~1 µM
NimodipineCaV1.2LAD2 Cellsβ-hexosaminidase Release18.23 ± 1.12 μM[10]
GSK-3503ATRPC3/6Human Lung Mast CellsHistamine ReleaseNo significant inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a reliable marker of mast cell degranulation.[5]

Materials:

  • Mast cell culture (e.g., bone marrow-derived mast cells (BMMCs) or RBL-2H3 cells)

  • Tyrode's buffer (or other suitable physiological buffer)

  • Antigen (e.g., DNP-HSA for IgE-sensitized cells) or other secretagogues

  • Triton X-100 (0.1-1%) for cell lysis (total release control)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

  • Wash cells with Tyrode's buffer.

  • Add the stimulant (e.g., antigen) to the appropriate wells. For negative control (spontaneous release), add buffer only. For positive control (total release), add Triton X-100.

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • To the remaining cell pellets for the total release control, add fresh buffer.

  • Add the pNAG substrate solution to each well containing the supernatant.

  • Incubate for 60-90 minutes at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Percent Degranulation:

    • % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

Calcium Imaging with Fura-2 AM

This ratiometric fluorescence imaging technique allows for the quantitative measurement of intracellular calcium concentrations.

Materials:

  • Mast cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • Imaging software for data acquisition and analysis

Procedure:

  • Incubate mast cells on coverslips with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Perfuse the cells with a solution containing the stimulus (e.g., antigen).

  • Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time.

  • The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.

Electrophysiology: Whole-Cell Patch-Clamp Recording of CRAC Currents

This technique allows for the direct measurement of the ion currents flowing through CRAC channels in the plasma membrane of a single mast cell.[8]

Materials:

  • Mast cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing Cs-glutamate, CsCl, BAPTA or EGTA, HEPES, Mg-ATP)

  • Thapsigargin or IP3 to induce store depletion

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Identify a single, healthy mast cell under the microscope.

  • Approach the cell with the patch pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

  • Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.

  • Induce depletion of intracellular calcium stores by including IP3 in the pipette solution or by perfusing the cell with a solution containing thapsigargin.

  • Record the development of the inwardly rectifying CRAC current (ICRAC) over time. ICRAC is characterized by its small amplitude and strong inward rectification.

Visualizations

Signaling Pathway of Mast Cell Degranulation

MastCellDegranulation cluster_PM Plasma Membrane Antigen Antigen IgE IgE Antigen->IgE crosslinks FceRI FcεRI IgE->FceRI binds PLCg PLCγ FceRI->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER releases Ca2+ PKC PKC DAG->PKC activates STIM1 STIM1 ER->STIM1 senses Ca2+ store depletion Ca_ER Ca2+ Orai1 Orai1 (CRAC) STIM1->Orai1 activates Ca_influx Ca2+ Influx Orai1->Ca_influx Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation triggers PKC->Degranulation contributes to

Caption: Signaling cascade of IgE-mediated mast cell degranulation.

Experimental Workflow for Validating CRAC Channel Role

ExperimentalWorkflow Start Start: Validate CRAC Channel Role Cell_Culture Mast Cell Culture (e.g., BMMCs, RBL-2H3) Start->Cell_Culture Genetic_Modification Genetic Modification (e.g., Orai1 Knockout) Cell_Culture->Genetic_Modification Pharmacological_Inhibition Pharmacological Inhibition (e.g., CRAC Channel Inhibitors) Cell_Culture->Pharmacological_Inhibition Stimulation Stimulation (e.g., Antigen) Genetic_Modification->Stimulation Pharmacological_Inhibition->Stimulation Degranulation_Assay Degranulation Assay (β-Hexosaminidase Release) Stimulation->Degranulation_Assay Calcium_Imaging Calcium Imaging (Fura-2 AM) Stimulation->Calcium_Imaging Electrophysiology Electrophysiology (Patch-Clamp) Stimulation->Electrophysiology Data_Analysis Data Analysis and Comparison Degranulation_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion: CRAC Channels are Essential Data_Analysis->Conclusion

References

A Comparative Guide to CRAC and Voltage-Gated Calcium Channels in Neuronal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium (Ca²⁺) signaling is fundamental to a vast array of neuronal processes, from synaptic transmission and plasticity to gene expression and cell survival. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is largely governed by the influx of extracellular Ca²⁺ through specialized ion channels in the plasma membrane. Among the most critical of these are the Calcium Release-Activated Ca²⁺ (CRAC) channels and Voltage-Gated Calcium Channels (VGCCs). While both channel types are highly selective for Ca²⁺, they differ profoundly in their activation mechanisms, molecular composition, biophysical properties, and physiological roles within the neuron. This guide provides a detailed, objective comparison of CRAC channels and VGCCs, supported by experimental data, to aid researchers in understanding their distinct contributions to neuronal function and their potential as therapeutic targets.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between CRAC channels and VGCCs based on experimental findings in neuronal and related cell types.

FeatureCRAC ChannelsVoltage-Gated Calcium Channels (VGCCs)
Primary Activation Stimulus Depletion of intracellular Ca²⁺ stores (e.g., endoplasmic reticulum)Change in membrane potential (depolarization)[1][2]
Key Molecular Components Orai (pore-forming subunit) and STIM (ER Ca²⁺ sensor)[3][4]α1 subunit (pore-forming) and auxiliary subunits (α2δ, β, γ)[2]
Single-Channel Conductance (with physiological Ca²⁺) Extremely low, estimated at 9–24 fS[3]Varies by subtype, typically 2.4 pS (L-type) to 13 pS (N-type)[5][6][7]
Ion Selectivity (PCa/PNa) >1000[2][3]~1000[2]
Activation Kinetics Slow (seconds to tens of seconds)[3]Fast (milliseconds)[8][9]
Inactivation Kinetics Slow, Ca²⁺-dependent[3]Varies by subtype; can be voltage- and/or Ca²⁺-dependent, typically faster than CRAC channels[8][10]

Table 1: General Properties of CRAC Channels vs. VGCCs in Neurons.

Pharmacological AgentTarget ChannelEffectReported IC₅₀/EC₅₀
2-Aminoethoxydiphenyl borate (2-APB)CRAC ChannelsBiphasic: Potentiation at low concentrations (1-5 µM), inhibition at higher concentrations (>10 µM)[11]Inhibition: >10 µM[11]
GSK-7975ACRAC Channels (Orai1 and Orai3)Inhibition~4 µM[11][12]
BTP2 (YM-58483)CRAC ChannelsInhibition~10 nM (potency increases with pre-treatment)[13]
NifedipineVGCCs (L-type)Inhibition10 nM[14]
ω-conotoxin GVIAVGCCs (N-type)Inhibition-
ω-agatoxin IVAVGCCs (P/Q-type)Inhibition0.7 nM[14]
ω-conotoxin MVIIAVGCCs (N-type)Inhibition5 nM[14]
Pregabalin/GabapentinVGCCs (α2δ subunit)Indirect inhibitionKi = 32-40 nM[15]

Table 2: Comparative Pharmacology of CRAC Channels and VGCCs.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of CRAC and VGCC activation, as well as a typical experimental workflow for their characterization.

CRAC_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_ext->Orai1 Influx Receptor GPCR/RTK PLC PLC Receptor->PLC Agonist PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃R IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Orai1->Ca_cytosol GeneExpression Gene Expression Ca_cytosol->GeneExpression Ca_ER Ca²⁺ Store Ca_cytosol->Ca_ER Refills Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active Unbinds Ca²⁺ STIM1_active->Orai1 Binds & Activates Ca_ER->STIM1_inactive Depletion IP3R->Ca_ER Releases Ca²⁺

Caption: CRAC channel activation via store depletion.

VGCC_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol Ca_ext Ca²⁺ VGCC_open VGCC (open) Ca_ext->VGCC_open Influx VGCC_closed VGCC (closed) VGCC_closed->VGCC_open Conformational Change Ca_cytosol ↑ [Ca²⁺]i VGCC_open->Ca_cytosol Neurotransmitter_Release Neurotransmitter Release Ca_cytosol->Neurotransmitter_Release Gene_Expression Gene Expression Ca_cytosol->Gene_Expression AP Action Potential (Depolarization) AP->VGCC_closed Arrives at terminal Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_stimulation Stimulation cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture or Acute Slice Indicator_Loading Load Ca²⁺ Indicator (e.g., Fura-2 AM) Cell_Culture->Indicator_Loading Patch_Clamp Whole-Cell Patch Clamp Indicator_Loading->Patch_Clamp Calcium_Imaging Fluorescence Microscopy Indicator_Loading->Calcium_Imaging Store_Depletion Store Depletion (Thapsigargin) Patch_Clamp->Store_Depletion Depolarization Depolarization (High K⁺ or Voltage Step) Patch_Clamp->Depolarization Calcium_Imaging->Store_Depletion Calcium_Imaging->Depolarization Pharmacology Apply Channel Blockers/ Modulators Store_Depletion->Pharmacology Depolarization->Pharmacology Current_Analysis Analyze I-V Relationship, Kinetics, Conductance Pharmacology->Current_Analysis Ratio_Analysis Analyze Fura-2 Ratio (Δ[Ca²⁺]i) Pharmacology->Ratio_Analysis

References

A Comparative Analysis of STIM1 and STIM2 Function in Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functions of Stromal Interaction Molecule 1 (STIM1) and Stromal Interaction Molecule 2 (STIM2), the two key endoplasmic reticulum (ER) calcium sensors that orchestrate store-operated calcium entry (SOCE). This process is fundamental to a vast array of cellular functions, and understanding the nuanced roles of its primary regulators is critical for research and therapeutic development.

At a Glance: Key Functional Distinctions

While both STIM1 and STIM2 are activated by the depletion of ER calcium stores, they exhibit distinct operational ranges and downstream effects. STIM1 is generally considered the primary and potent activator of SOCE in response to substantial store depletion, driving robust calcium influx. In contrast, STIM2 is more sensitive to subtle fluctuations in ER calcium, positioning it as a crucial regulator of basal calcium homeostasis.

Quantitative Comparison of STIM1 and STIM2 Properties

The functional differences between STIM1 and STIM2 are underpinned by distinct biophysical and kinetic properties. The following tables summarize key quantitative data from various studies.

PropertySTIM1STIM2Reference(s)
ER Ca2+ Sensitivity (EC50) ~210 µM~406 µM[1]
Ca2+ Dissociation Constant (Kd) of EF-SAM domain ~0.2–0.6 mM~0.5 mM[2]
Puncta Motility in Neurons 5.9 ± 0.8 µm / 50 s0.9 ± 0.1 µm / 50 s[3]

Table 1: Comparison of Ca2+ Sensing and Intracellular Dynamics.

PropertySTIM1STIM2Reference(s)
Orai1 Activation Full agonist, potent activatorPartial agonist, weaker and slower activator[4][5]
Orai1 Binding Strong interaction, critical for robust SOCEWeaker association[4]
Role in SOCE Major driver of SOCE upon significant store depletionModulator of basal Ca2+ levels and SOCE, can influence STIM1 function[1][6]

Table 2: Comparison of Orai1 Interaction and SOCE Activation.

Signaling Pathways and Molecular Mechanisms

The differential functions of STIM1 and STIM2 arise from their distinct roles in the SOCE signaling cascade. Upon ER calcium depletion, both proteins undergo conformational changes, oligomerize, and translocate to ER-plasma membrane (PM) junctions to interact with and activate Orai1 channels.

Store-Operated Calcium Entry (SOCE) Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1 STIM1 Orai1 Orai1 Channel STIM1->Orai1 Activates STIM2 STIM2 STIM2->Orai1 Modulates/Activates Ca_store Ca2+ Store Ca_store->STIM1 Depletion Ca_store->STIM2 Depletion Ca_ion Ca2+ Orai1->Ca_ion Influx Downstream Downstream Signaling (Gene Expression, Proliferation, Migration) Ca_ion->Downstream

Figure 1: Overview of the Store-Operated Calcium Entry (SOCE) signaling pathway.

A key distinction lies in their activation thresholds. STIM2's higher sensitivity to ER calcium levels allows it to respond to minor store fluctuations, thereby maintaining basal cytosolic and ER calcium concentrations[1]. STIM1, requiring a more substantial stimulus, is the primary effector for generating large calcium transients that drive processes like gene expression and cell proliferation[7].

Differential Activation of STIM1 and STIM2 ER_Ca_level ER [Ca2+] Minor_depletion Minor Depletion ER_Ca_level->Minor_depletion Major_depletion Major Depletion ER_Ca_level->Major_depletion STIM2_activation STIM2 Activation Minor_depletion->STIM2_activation STIM1_activation STIM1 Activation Major_depletion->STIM1_activation Basal_SOCE Basal SOCE & Ca2+ Homeostasis STIM2_activation->Basal_SOCE Robust_SOCE Robust SOCE STIM1_activation->Robust_SOCE

Figure 2: Logical diagram illustrating the differential activation thresholds of STIM1 and STIM2.

Experimental Protocols

Accurate characterization of STIM1 and STIM2 function relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol outlines the measurement of SOCE in adherent cells using the ratiometric calcium indicator Fura-2 AM.

Materials:

  • Fura-2 AM (cell permeant)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Ca2+-free HBSS (supplemented with 1 mM EGTA)

  • Thapsigargin (SERCA inhibitor)

  • Adherent cells cultured on glass coverslips

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+ and Mg2+.

    • Wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove excess dye.

    • Incubate for a further 30 minutes in HBSS to allow for complete de-esterification of Fura-2 AM.

  • SOCE Measurement:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with Ca2+-free HBSS to establish a baseline fluorescence ratio (F340/F380).

    • Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to deplete ER Ca2+ stores.

    • Continue perfusion until the cytosolic Ca2+ level returns to a stable baseline.

    • Reintroduce Ca2+ by perfusing with HBSS containing 2 mM CaCl2.

    • Record the change in the F340/F380 ratio over time. The increase in this ratio upon Ca2+ re-addition represents SOCE.

Experimental Workflow for SOCE Measurement Start Start: Adherent Cells Load_Fura2 Load with Fura-2 AM Start->Load_Fura2 Wash Wash Load_Fura2->Wash De_esterification De-esterification Wash->De_esterification Baseline Establish Baseline (Ca2+-free HBSS) De_esterification->Baseline Deplete_stores Deplete Stores (Thapsigargin in Ca2+-free HBSS) Baseline->Deplete_stores Readd_Ca Re-add Ca2+ (HBSS with CaCl2) Deplete_stores->Readd_Ca Measure_F340_F380 Measure F340/F380 Ratio Readd_Ca->Measure_F340_F380 End End Measure_F340_F380->End

Figure 3: A simplified workflow for measuring Store-Operated Calcium Entry (SOCE).

Whole-Cell Patch-Clamp Recording of CRAC Currents

This protocol describes the electrophysiological recording of Ca2+ release-activated Ca2+ (CRAC) currents, the hallmark of SOCE.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture of interest (e.g., HEK293 cells overexpressing STIM and Orai proteins)

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing Cs-glutamate, Cs-BAPTA, HEPES, MgCl2, Mg-ATP)

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Recording Configuration:

    • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Store Depletion: Passively deplete ER Ca2+ stores by dialysis of the cell with the high concentration of BAPTA in the pipette solution.

  • Current Recording:

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) at regular intervals to elicit currents.

    • The inwardly rectifying current that develops over time is the CRAC current (ICRAC).

    • Alternatively, use a step protocol to measure current at different voltages.

Förster Resonance Energy Transfer (FRET) Imaging of STIM-Orai Interaction

FRET microscopy can be used to visualize and quantify the close proximity of STIM and Orai proteins in living cells.

Materials:

  • Cells expressing fluorescently tagged STIM (e.g., STIM1-CFP) and Orai (e.g., Orai1-YFP)

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor fluorophores)

  • Image analysis software

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids encoding the FRET pair (e.g., STIM1-CFP and Orai1-YFP).

  • Cell Imaging:

    • Image the cells in a resting state to measure baseline FRET.

    • Induce ER Ca2+ store depletion (e.g., with thapsigargin).

    • Acquire images in the donor, acceptor, and FRET channels over time.

  • FRET Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency or a normalized FRET index. An increase in FRET upon store depletion indicates the interaction of STIM1 and Orai1.

Co-immunoprecipitation of STIM and Orai Proteins

This biochemical technique is used to verify the physical interaction between STIM and Orai proteins.

Materials:

  • Cell lysate from cells expressing STIM and Orai

  • Antibody specific to one of the proteins (e.g., anti-STIM1)

  • Protein A/G agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells under conditions that preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody to form an antigen-antibody complex.

    • Add protein A/G beads to capture the complex.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody against the putative interacting partner (e.g., anti-Orai1). The presence of a band indicates an interaction.

Conclusion

STIM1 and STIM2, while structurally similar, play distinct and complementary roles in the regulation of cellular calcium signaling. STIM1 acts as a high-threshold sensor for robust SOCE activation, while STIM2 functions as a low-threshold sensor crucial for maintaining calcium homeostasis. These differences in their activation kinetics, Ca2+ sensitivity, and interaction with Orai1 channels allow for a finely tuned and context-dependent regulation of calcium influx. A thorough understanding of these individual contributions is paramount for the development of targeted therapies for a range of pathologies linked to aberrant calcium signaling.

References

Confirming On-Target Effects of a Novel CRAC Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the on-target efficacy of a novel Calcium Release-Activated Calcium (CRAC) channel inhibitor is a critical step. This guide provides a framework for this validation process, comparing a hypothetical novel inhibitor, NCI-X , against established compounds. We present key experimental protocols, comparative data, and workflow diagrams to ensure rigorous on-target confirmation.

The CRAC channel, a key mediator of store-operated calcium entry (SOCE), is composed of the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane pore-forming subunit, Orai1.[1][2] Upon depletion of ER Ca2+ stores, STIM1 activates and physically interacts with Orai1, opening the channel to allow Ca2+ influx.[3] This signaling cascade is crucial for numerous cellular processes, particularly in immune cells, making CRAC channels a prime therapeutic target for autoimmune and inflammatory diseases.[4][5]

Comparative Analysis of CRAC Inhibitor Potency

To establish the on-target effects of NCI-X, its performance must be benchmarked against well-characterized CRAC inhibitors. The following table summarizes the inhibitory concentrations (IC50) for several known inhibitors across different assays. NCI-X data is included for comparative purposes.

Compound Target Indication IC50 for ICRAC Inhibition (Electrophysiology) IC50 for SOCE Inhibition (Ca2+ Influx Assay) IC50 for IL-2 Production Mechanism of Action
NCI-X (Hypothetical) Autoimmune Disease1.2 µM950 nM800 nMDirect Orai1 pore block
GSK-7975A Inflammatory Disorders~4 µM[6]~3 µM[6]Not ReportedAllosteric effect on Orai selectivity filter[6]
Synta 66 Inflammatory Bowel Disease1.4 µM[7]Not ReportedInhibits IL-2 Production[7]Not fully clarified[7]
RO2959 Autoimmune Disease~400 nM[7]25 nM[2]Potent Inhibitor[2]Selective Orai1 Blocker[7]
CM4620 Acute Pancreatitis, AsthmaIC50 = 119 nM (Orai1)[8]Not ReportedSuppresses Th2 Cytokines[9]Selective Orai Channel Inhibitor[8]
YM-58483 (BTP2) General ResearchNot Reported100-150 nM[10]Not ReportedSelective SOCE inhibitor[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathway and the experimental strategy is essential for understanding the points of intervention and the logic of on-target validation.

G cluster_0 Cellular Environment Receptor Cell Surface Receptor PLC PLC Activation Receptor->PLC Stimulus IP3 IP3 Generation PLC->IP3 ER ER Store Depletion IP3->ER STIM1_act STIM1 Oligomerization ER->STIM1_act STIM1_Orai1 STIM1-Orai1 Coupling STIM1_act->STIM1_Orai1 Ca_influx Ca2+ Influx (SOCE) STIM1_Orai1->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Nuclear Translocation Calcineurin->NFAT Gene_exp Gene Expression (e.g., IL-2) NFAT->Gene_exp

Caption: CRAC channel activation and downstream signaling pathway.

G Start Start: Novel CRAC Inhibitor (NCI-X) Screen Primary Screen: Ca2+ Influx Assay (Measure SOCE) Start->Screen Electrophys Target Engagement: Patch-Clamp (Measure I-CRAC) Screen->Electrophys Potent Hit Mechanism Mechanism of Action: FRET Microscopy Electrophys->Mechanism Direct Inhibition Confirmed Function Functional Outcome: NFAT / Cytokine Assay Mechanism->Function OffTarget Selectivity: Off-Target Panel Function->OffTarget End Conclusion: On-Target Effect Confirmed OffTarget->End Selective Profile

Caption: Experimental workflow for confirming on-target effects.

G Inhibitor NCI-X Inhibits Ca2+ Influx Hypothesis1 Hypothesis 1: Blocks STIM1-Orai1 Interaction Inhibitor->Hypothesis1 Hypothesis2 Hypothesis 2: Blocks Orai1 Pore Directly Inhibitor->Hypothesis2 Test1 Test: FRET Assay Hypothesis1->Test1 Test2 Test: Patch-Clamp on Constitutively Active Orai1 Mutant Hypothesis2->Test2 Result1A Result: FRET Signal Disrupted Test1->Result1A Supports H1 Result1B Result: FRET Signal Unaffected Test1->Result1B Refutes H1 Result2A Result: I-CRAC Inhibited Test2->Result2A Supports H2 Result2B Result: I-CRAC Unaffected Test2->Result2B Refutes H2 Result1B->Hypothesis2 Supports H2

Caption: Logical workflow to determine the inhibitor's mechanism of action.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for essential assays.

This assay provides a primary assessment of the inhibitor's effect on Ca2+ entry following ER store depletion.

  • Objective: To measure the inhibition of SOCE by NCI-X in a cell line expressing CRAC channels (e.g., Jurkat T cells, RBL-2H3 cells).

  • Methodology:

    • Cell Preparation: Plate cells in a 96-well, black-walled plate.

    • Dye Loading: Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a Ca2+-free buffer (e.g., Ringer's solution).

    • Incubation: Incubate with the dye, then wash cells to remove excess dye.

    • Inhibitor Addition: Add varying concentrations of NCI-X (and control inhibitors) to the wells and incubate.

    • Store Depletion: Initiate ER Ca2+ store depletion by adding thapsigargin (a SERCA pump inhibitor) in the Ca2+-free buffer.[11]

    • Measurement (Baseline): Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) using a fluorescence plate reader.

    • Ca2+ Re-addition: Add a solution containing a physiological concentration of extracellular Ca2+ (e.g., 2 mM CaCl2) to initiate SOCE.[10]

    • Measurement (SOCE): Immediately record the change in fluorescence ratio over time. The peak increase represents SOCE.

    • Data Analysis: Calculate the percentage of SOCE inhibition for each NCI-X concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This "gold-standard" technique directly measures the CRAC current (ICRAC) and confirms direct channel blockade.[8]

  • Objective: To directly measure the inhibitory effect of NCI-X on ICRAC in cells overexpressing STIM1 and Orai1 (e.g., HEK293 cells).[6]

  • Methodology:

    • Cell Culture: Use cells stably co-expressing human Orai1 and STIM1.

    • Electrode Preparation: Prepare borosilicate glass pipettes with an internal solution containing a Ca2+ buffer (e.g., BAPTA) to deplete ER stores upon achieving whole-cell configuration.

    • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.

    • ICRAC Development: Hold the cell at a specific potential and apply hyperpolarizing voltage ramps to measure current. ICRAC develops over several minutes as the internal solution diffuses and depletes the ER stores.

    • Inhibitor Application: Once a stable ICRAC is established, perfuse the cell with an external solution containing NCI-X at a specific concentration.

    • Measurement: Record the current during inhibitor application to determine the rate and extent of inhibition.

    • Data Analysis: Compare the steady-state current before and after drug application to calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50.

This imaging technique determines if the inhibitor acts by preventing the physical coupling of STIM1 and Orai1.

  • Objective: To assess whether NCI-X disrupts the interaction between STIM1 and Orai1 upon store depletion.

  • Methodology:

    • Cell Transfection: Co-express fluorescently tagged STIM1 (e.g., STIM1-YFP, the FRET donor) and Orai1 (e.g., Orai1-CFP, the FRET acceptor) in a suitable cell line.

    • Imaging Setup: Use a confocal microscope equipped for FRET imaging.

    • Baseline Imaging: Image cells in a Ca2+-containing medium to observe the baseline distribution of STIM1 and Orai1 and measure baseline FRET.

    • Store Depletion & Inhibition: Perfuse cells with a Ca2+-free solution containing thapsigargin to induce STIM1-Orai1 clustering (puncta formation) and FRET. In the experimental group, co-apply NCI-X with thapsigargin.

    • FRET Measurement: Measure the FRET efficiency in the puncta regions over time. An increase in FRET indicates direct STIM1-Orai1 interaction.[6]

    • Data Analysis: Compare the FRET efficiency in NCI-X-treated cells to vehicle-treated controls. A lack of change in the FRET signal in the presence of the inhibitor suggests the compound does not interfere with STIM1-Orai1 coupling and likely acts downstream, for instance, by blocking the pore.[6]

These assays confirm that target engagement translates into a functional cellular response.

  • Objective: To measure the effect of NCI-X on downstream Ca2+/calcineurin-dependent signaling, such as NFAT nuclear translocation or IL-2 gene expression.

  • Methodology (IL-2 ELISA):

    • Cell Culture: Use Jurkat T cells, which produce IL-2 in a CRAC-dependent manner.

    • Inhibitor Pre-incubation: Pre-incubate cells with various concentrations of NCI-X or control inhibitors.

    • Cell Stimulation: Activate T-cells using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or through T-cell receptor (TCR) stimulation.

    • Incubation: Incubate the stimulated cells for 24-48 hours to allow for cytokine production and secretion.

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

    • ELISA: Quantify the amount of IL-2 in the supernatant using a standard enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: Generate a dose-response curve for the inhibition of IL-2 production and calculate the IC50 value for NCI-X.

References

A Researcher's Guide to Cross-Validating Calcium Imaging and Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different neurophysiological recording techniques is paramount for robust and reproducible results. This guide provides a comprehensive comparison of two of the most widely used methods: calcium imaging and patch-clamp electrophysiology. By presenting supporting experimental data, detailed protocols, and clear visual workflows, we aim to equip researchers with the knowledge to effectively cross-validate their findings and leverage the complementary strengths of each technique.

Calcium imaging and patch-clamp electrophysiology are powerful tools for investigating neuronal function, each offering distinct advantages and disadvantages.[1][2][3] Patch-clamp provides a direct, high-fidelity measurement of a neuron's electrical activity, including subthreshold potentials and action potentials, with high temporal resolution.[1][2] In contrast, calcium imaging offers the ability to monitor the activity of large populations of neurons simultaneously, often with cell-type specificity, by detecting fluorescence changes associated with intracellular calcium dynamics, which are an indirect reporter of neuronal spiking.[1][3][4]

The transformation between neuronal spikes and calcium-related fluorescence is complex, involving non-linearities and low-pass filtering.[1][4][5] This can lead to discrepancies when analyzing data from the two modalities.[1][4] Therefore, cross-validation through simultaneous recordings is crucial for a comprehensive understanding of neuronal signaling and for accurately interpreting calcium imaging data.

Quantitative Comparison of Neuronal Activity

Simultaneous recordings allow for a direct comparison of action potentials (APs) measured by patch-clamp and the corresponding calcium transients detected through imaging. The relationship between the number of APs and the characteristics of the calcium signal is a key aspect of this cross-validation.

ParameterPatch-Clamp MeasurementCalcium Imaging CorrelateKey FindingsReference
Spike Detection Direct detection of individual action potentials with high temporal precision.Indirect detection via fluorescence transients. Detection efficiency for single spikes can be low under standard conditions.[3]Single APs can elicit detectable calcium transients in some neuron types (e.g., AH-neurons and S-neurons in mouse myenteric neurons).[6][7][8][9] However, multiple APs are often required for a robustly detectable signal in other neuron types.[7][8][9][10][3][6][7][8][9]
Subthreshold Activity Can measure subthreshold membrane potential depolarizations.Subthreshold depolarizations can also elicit calcium transients, though these are generally smaller than those triggered by APs.[6][7][8][9]Calcium responses are amplified in the presence of an action potential.[6][7][8][9][6][7][8][9]
Firing Rate Precise measurement of instantaneous and average firing rates.Inferred spike rates from fluorescence data. Spike inference algorithms can be used to estimate firing rates, but discrepancies can exist compared to direct electrophysiological measurements.[11]Forward modeling, which transforms spike trains into synthetic fluorescence data, can help to reconcile differences between the two data types.[3][4][3][4][11]
Neuronal Selectivity Direct measure of a neuron's response to a specific stimulus.Can show higher stimulus selectivity compared to electrophysiology, potentially due to the non-linearities in the spike-to-calcium transformation.[12]A larger fraction of responsive neurons is often observed in electrophysiology recordings.[12][12]

Signaling Pathway: From Action Potential to Fluorescence

The fundamental principle underlying the cross-validation of these two techniques lies in the causal chain of events from a neuron's electrical excitation to the emission of photons from a calcium indicator. This signaling pathway is initiated by the depolarization of the neuronal membrane, leading to the opening of voltage-gated calcium channels and a subsequent influx of calcium ions.

G AP Action Potential (Membrane Depolarization) VGCC Voltage-Gated Calcium Channels (VGCCs) Open AP->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca_Indicator Calcium Indicator (e.g., GCaMP, Fura-2) Binds Ca²⁺ Ca_Influx->Ca_Indicator Fluorescence Fluorescence Change (Detected by Microscope) Ca_Indicator->Fluorescence

Caption: Neuronal activity to fluorescence signal pathway.

Experimental Protocols

Performing simultaneous patch-clamp and calcium imaging requires a carefully integrated experimental setup. The following provides a generalized protocol based on established methods.[13]

1. Brain Slice Preparation:

  • Obtain institutional approval for animal procedures.[13]

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber on the microscope stage, continuously perfused with heated (32-34 °C) and oxygenated aCSF.[13]

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Prepare patch pipettes (3-6 MΩ) and fill with an internal solution containing a calcium indicator (e.g., Fluo-4, Fura-2, or a genetically encoded indicator like GCaMP can be expressed in the neurons). The internal solution should also contain appropriate salts and buffers to maintain cell health.[13]

  • Approach a target neuron and establish a gigaohm seal.

  • Rupture the membrane to achieve whole-cell configuration.[13]

  • Perform current-clamp or voltage-clamp recordings using a suitable amplifier and data acquisition system.

3. Calcium Imaging:

  • Use an upright or inverted microscope equipped for epifluorescence imaging.

  • Excite the calcium indicator with the appropriate wavelength of light from an LED or laser source.

  • Capture emitted fluorescence using a sensitive camera (e.g., sCMOS or EMCCD).

  • Acquire images at a high frame rate (e.g., 10-100 Hz) to resolve the kinetics of calcium transients.

  • Coordinate the initiation of imaging and electrophysiological recordings.

4. Data Acquisition and Analysis:

  • Simultaneously record the electrophysiological trace and the image series.

  • Extract fluorescence time series from regions of interest (ROIs) corresponding to the patched neuron's soma and dendrites.

  • Correct for photobleaching and background fluorescence.

  • Align the electrophysiological and imaging data in time.

  • Correlate the timing of action potentials with the onset and amplitude of calcium transients.

Experimental Workflow for Cross-Validation

The logical flow of a simultaneous recording experiment is critical for successful data acquisition and analysis. The following diagram illustrates the key steps involved in the cross-validation workflow.

G cluster_prep Preparation cluster_recording Simultaneous Recording cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Indicator_Loading Calcium Indicator Loading/Expression Slice_Prep->Indicator_Loading Patch_Clamp Whole-Cell Patch-Clamp Indicator_Loading->Patch_Clamp Ca_Imaging Calcium Imaging Indicator_Loading->Ca_Imaging Ephys_Analysis Spike Detection & Analysis Patch_Clamp->Ephys_Analysis Imaging_Analysis Fluorescence Trace Extraction Ca_Imaging->Imaging_Analysis Correlation Temporal Correlation & Cross-Validation Ephys_Analysis->Correlation Imaging_Analysis->Correlation

Caption: Workflow for simultaneous patch-clamp and calcium imaging.

By carefully considering the strengths and limitations of both calcium imaging and patch-clamp electrophysiology and by performing rigorous cross-validation experiments, researchers can achieve a more complete and accurate understanding of neuronal function in both health and disease.

References

Head-to-Head Comparison of Two Leading CRAC Inhibitor Candidates: CM4620 (Zegocractin) and RP4010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two leading clinical-stage Calcium Release-Activated Calcium (CRAC) channel inhibitor candidates: CM4620 (also known as Zegocractin or Auxora) and RP4010. This analysis is based on publicly available preclinical and clinical data to assist researchers in evaluating their therapeutic potential.

Introduction to CRAC Channels and Their Inhibition

Calcium Release-Activated Calcium (CRAC) channels are pivotal mediators of store-operated calcium entry (SOCE) in various cell types, particularly immune cells.[1] These channels are composed of ORAI proteins, which form the pore in the plasma membrane, and Stromal Interaction Molecules (STIMs), the endoplasmic reticulum calcium sensors.[1] Dysregulation of CRAC channel activity is implicated in a range of pathologies, including autoimmune diseases, inflammatory conditions, and certain cancers, making them a compelling therapeutic target.[1][2] This guide focuses on two small molecule inhibitors, CM4620 and RP4010, which have shown promise in clinical development.

Mechanism of Action

Both CM4620 and RP4010 are potent and selective inhibitors of CRAC channels, preventing the influx of extracellular calcium into cells upon depletion of intracellular calcium stores.[1][3] This inhibition modulates downstream signaling pathways, such as the calcineurin-NFAT pathway, which are crucial for the activation and function of immune cells and the proliferation of certain cancer cells.[2]

CRAC Channel Signaling Pathway and Inhibitor Action

CRAC_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Ca2+ store depletion ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Coupling ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open Activation Ca_Signal Ca2+ Signaling (e.g., NFAT activation) ORAI1_open->Ca_Signal Ext_Ca Extracellular Ca2+ Ext_Ca->ORAI1_open Influx Inhibitor CM4620 / RP4010 Inhibitor->ORAI1_open Inhibition Receptor Cell Surface Receptor PLC PLC Receptor->PLC Signal IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->ER_Ca Release

Caption: CRAC signaling pathway and the point of intervention for CM4620 and RP4010.

Preclinical Data Comparison

In Vitro Potency
ParameterCM4620 (Zegocractin)RP4010Reference
Target Orai1/STIM1CRAC Channel Activity[4][5]
IC50 ~120 nM (Orai1/STIM1)60 nM[4][5]
Cell Viability EC50 Not explicitly reported in these terms0.3 - 18 µM (in DLBCL cell lines)[5]

Note: IC50 values are highly dependent on the specific assay conditions and cell types used.

In Vitro Cytokine Inhibition

CM4620 has been shown to inhibit the production of various cytokines in human peripheral blood mononuclear cells (PBMCs).[6] In a study on acute pancreatitis, CM4620 decreased inflammatory cytokine expression in pancreas and lung tissues.[4] Specifically, it has been shown to reduce levels of TNF-alpha and interleukin-6 mRNA.[6] In a pharmacodynamic/pharmacokinetic study in acute pancreatitis patients, endogenous IL-6 levels, which correlated with disease severity, declined after dosing with CM4620 in 5 out of 7 patients.[7]

Preclinical data for RP4010 indicates that blockade of store-operated calcium entry (SOCE) can suppress tumor growth through inhibition of downstream signaling pathways, including NFAT, Akt/NF-kB, and ERK 1/2.[2] While direct cytokine inhibition data is less detailed in the provided search results, its mechanism of action strongly suggests an immunomodulatory effect.

Clinical Data Overview

CM4620 (Auxora/Zegocractin)

CM4620, formulated as Auxora, has primarily been investigated in inflammatory conditions such as acute pancreatitis and severe COVID-19 pneumonia.

IndicationPhaseKey FindingsReference
Acute Pancreatitis Phase 2a (NCT03401109)Reduced pancreatic inflammation and necrosis, reduced incidence of persistent SIRS and acute kidney injury, and earlier tolerance of solid diet.[8][9]
Acute Pancreatitis Phase 2bCurrently ongoing.[10]
RP4010

RP4010 is being developed primarily for oncological indications, with a focus on lymphomas.

IndicationPhaseKey FindingsReference
Relapsed or Refractory Lymphomas Phase 1/1b (NCT03119467)The trial is ongoing to evaluate the safety and efficacy of RP4010.[11][12]

Experimental Protocols

Calcium Influx Assay

A common method to assess CRAC channel inhibition is to measure changes in intracellular calcium concentration ([Ca2+]).

Workflow for a Thapsigargin-Induced Calcium Influx Assay

Calcium_Influx_Workflow start Start cell_prep Prepare Cells (e.g., Jurkat, RBL-2H3) Load with Ca2+ indicator (e.g., Fura-2) start->cell_prep baseline Measure Baseline Fluorescence in Ca2+-free buffer cell_prep->baseline tg_add Add Thapsigargin (Tg) to deplete ER Ca2+ stores baseline->tg_add inhibitor_add Add CRAC Inhibitor (CM4620 or RP4010) tg_add->inhibitor_add ca_add Add Extracellular Ca2+ inhibitor_add->ca_add measure_soc Measure Fluorescence (Store-Operated Ca2+ Entry) ca_add->measure_soc analysis Data Analysis (Calculate IC50) measure_soc->analysis end End analysis->end

Caption: A typical workflow for a thapsigargin-induced calcium influx assay to evaluate CRAC inhibitors.

Methodology:

  • Cell Preparation: Adherent or suspension cells (e.g., RBL-2H3, Jurkat) are plated in a microplate.[13]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a calcium-free buffer.[13]

  • Store Depletion: Thapsigargin, a SERCA pump inhibitor, is added to passively deplete endoplasmic reticulum (ER) calcium stores, leading to the activation of CRAC channels.[14]

  • Inhibitor Addition: The CRAC inhibitor candidate (CM4620 or RP4010) is added at various concentrations.

  • Calcium Influx Measurement: Extracellular calcium is added to the buffer, and the change in fluorescence, indicative of calcium influx through open CRAC channels, is measured over time using a plate reader.[13]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the calcium influx (IC50) is calculated from the dose-response curve.

Cytokine Release Assay

Cytokine release assays are crucial for evaluating the immunomodulatory effects of CRAC inhibitors.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll).[15]

  • Cell Culture: PBMCs are cultured in a 96-well plate.[16]

  • Stimulation: Cells are stimulated to produce cytokines. A common method is to use plate-bound anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.[4]

  • Inhibitor Treatment: The CRAC inhibitor (CM4620 or RP4010) is added to the cell cultures at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and release into the supernatant.[16]

  • Cytokine Quantification: The concentration of various cytokines (e.g., IL-2, TNF-α, IFN-γ, IL-6) in the cell culture supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[4][16]

  • Data Analysis: The inhibitory effect of the compound on the release of each cytokine is determined, and IC50 values can be calculated.

Summary and Conclusion

Both CM4620 and RP4010 are promising CRAC channel inhibitors with distinct clinical development paths. CM4620 has shown efficacy in preclinical models of acute pancreatitis and has progressed to Phase 2b clinical trials for this indication.[10] RP4010 has demonstrated potent anti-cancer activity in preclinical models of lymphoma and is being evaluated in a Phase 1/1b clinical trial.[5][12]

References

Validating CRAC Channels as a Therapeutic Target for Psoriasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calcium Release-Activated Calcium (CRAC) channels as a therapeutic target for psoriasis against established and emerging alternative therapies. By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to facilitate an objective evaluation of the potential of CRAC channel inhibition in the management of psoriasis.

Introduction to Psoriasis and Current Therapeutic Landscape

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The pathogenesis is complex, involving a cascade of inflammatory cytokines, with the IL-23/Th17 axis playing a central role. Current treatments range from topical agents for mild disease to systemic therapies, including biologics and small molecule inhibitors, for moderate-to-severe cases. While highly effective, existing therapies can have limitations related to efficacy, safety, and cost, highlighting the need for novel therapeutic targets.

CRAC Channels: A Novel Therapeutic Target for Psoriasis

Calcium (Ca2+) signaling is fundamental to the function of both keratinocytes and immune cells, the primary cell types implicated in psoriasis. Store-operated calcium entry (SOCE), mediated by CRAC channels, is a major mechanism for Ca2+ influx in these cells. CRAC channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as Ca2+ sensors, and Orai proteins that form the pore of the channel in the plasma membrane. Aberrant Ca2+ signaling has been observed in psoriatic keratinocytes, suggesting that targeting CRAC channels could be a viable therapeutic strategy.

Mechanism of Action of CRAC Channel Inhibitors

CRAC channel inhibitors aim to normalize the inflammatory response in psoriasis by blocking the influx of calcium that is critical for the activation and function of key immune cells, particularly T cells, and for the hyperproliferation of keratinocytes. By inhibiting Orai1, the primary pore-forming unit of the CRAC channel, these inhibitors can disrupt the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and keratinocyte hyperproliferation.

Comparative Analysis of Therapeutic Targets

This section compares the preclinical and clinical data for CRAC channel inhibitors against two major classes of systemic psoriasis treatments: Janus Kinase (JAK) inhibitors and Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

Data Presentation: Efficacy and Safety Comparison
Therapeutic TargetDrug Example(s)Efficacy (PASI 75 Response Rate)Key Safety/Tolerability Findings
CRAC Channels Celastrol (preclinical)Significant reduction in PASI scores in imiquimod-induced psoriasis-like mice.[1]Preclinical data suggests a favorable safety profile. Clinical data for specific CRAC channel inhibitors is limited.
CM2489Phase 1 clinical trial initiated for moderate-to-severe plaque psoriasis; efficacy data not yet reported.[2]Phase 1 trial focused on safety, tolerability, and pharmacokinetics in healthy volunteers.[2]
JAK/TYK2 Deucravacitinib~58% at 16 weeks (POETYK PSO-1).Generally well-tolerated. Most common adverse events include nasopharyngitis, upper respiratory tract infection, and headache.
Tofacitinib~63% (10 mg BID) at 12 weeks (OPT Compare).[1]Increased risk of serious infections, cardiovascular events, and malignancy (FDA black box warning).
TNF-α Adalimumab, Etanercept, InfliximabVaries by agent and study, generally in the range of 50-80% for PASI 75.Increased risk of infections (including tuberculosis), and potential for infusion/injection site reactions. Paradoxical induction of psoriasis has been reported.

PASI 75 denotes a 75% or greater reduction in the Psoriasis Area and Severity Index score from baseline.

Preclinical Efficacy of a CRAC Channel Inhibitor (Celastrol)

A preclinical study using an imiquimod-induced psoriasis mouse model demonstrated that the natural compound celastrol, a novel SOCE inhibitor, significantly ameliorated psoriatic skin lesions and reduced PASI scores.[1]

Treatment GroupMean PASI Score Reduction
Imiquimod (Control)Baseline
Imiquimod + CelastrolSignificant reduction compared to control.[1]
Imiquimod + MethotrexateSignificant reduction compared to control.[1]

Furthermore, celastrol treatment was shown to decrease the levels of key pro-inflammatory cytokines in the skin of these mice, including IL-23, TNF-α, IL-1β, and IL-6.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to screen for potential anti-psoriatic drugs and study the immunopathogenesis of the disease.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Calipers for measuring ear and skin thickness

  • Scoring system for erythema, scaling, and thickness (modified PASI)

Procedure:

  • Shave the dorsal skin of the mice one day prior to the first application.

  • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Administer the test compound (e.g., CRAC channel inhibitor) and vehicle control to respective groups daily, either topically or systemically, starting from day 0 or as per the study design.

  • Monitor and score the severity of erythema, scaling, and skin thickness daily using a scale of 0 to 4 for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the modified PASI score.

  • Measure ear thickness daily using a caliper.

  • At the end of the experiment, collect skin and spleen tissue for histological analysis and cytokine measurement (e.g., by ELISA or qPCR).

Calcium Imaging in Human Keratinocytes using Fura-2 AM

This protocol allows for the measurement of intracellular calcium concentration ([Ca2+]i) in response to stimuli, providing a functional readout of CRAC channel activity.

Materials:

  • Primary human keratinocytes or HaCaT cell line

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (SERCA pump inhibitor to induce store depletion)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Culture keratinocytes on glass coverslips until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS with Ca2+.

    • Incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS with Ca2+ to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

  • Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber.

    • Perfuse the cells with Ca2+-free HBSS.

    • Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

    • Induce store depletion by adding thapsigargin (1-2 µM) to the Ca2+-free HBSS.

    • Initiate SOCE by switching to HBSS containing Ca2+ (typically 1-2 mM).

    • Record the changes in the 340/380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca2+.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated and can be used to determine the intracellular Ca2+ concentration after calibration. The effect of a CRAC channel inhibitor can be quantified by comparing the SOCE response in its presence and absence.

Visualizing the Molecular Pathways

CRAC Channel Signaling in Psoriasis

CRAC_Signaling_Psoriasis Antigen Antigen TCR TCR Antigen->TCR Activation PLC PLC TCR->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca2+ STIM1 STIM1 Ca_ER->STIM1 Depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Mediates Calcineurin Calcineurin Ca_Influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocates to Cytokine_Prod Pro-inflammatory Cytokine Production (IL-17, IL-23, TNF-α) Nucleus->Cytokine_Prod Gene Transcription Keratinocyte Keratinocyte Hyperproliferation Cytokine_Prod->Keratinocyte CRAC_Inhibitor CRAC Channel Inhibitor CRAC_Inhibitor->Orai1 Blocks

Caption: CRAC channel signaling cascade in T-cells leading to psoriasis pathogenesis.

Experimental Workflow for Evaluating CRAC Channel Inhibitors

Experimental_Workflow InVitro In Vitro Assays Ca_Imaging Calcium Imaging (Keratinocytes, T-cells) InVitro->Ca_Imaging Cytokine_Assay Cytokine Release Assay (PBMCs, Keratinocytes) InVitro->Cytokine_Assay Proliferation_Assay Keratinocyte Proliferation Assay InVitro->Proliferation_Assay Data_Analysis Data Analysis & Comparison Ca_Imaging->Data_Analysis Cytokine_Assay->Data_Analysis Proliferation_Assay->Data_Analysis InVivo In Vivo Model Psoriasis_Model Imiquimod-Induced Psoriasis Mouse Model InVivo->Psoriasis_Model Treatment Treatment with CRAC Inhibitor vs. Vehicle Psoriasis_Model->Treatment Evaluation Evaluation Treatment->Evaluation PASI PASI Scoring Evaluation->PASI Histology Histology (Skin Thickness) Evaluation->Histology Cytokine_Analysis Cytokine Analysis (Skin, Serum) Evaluation->Cytokine_Analysis PASI->Data_Analysis Histology->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for preclinical validation of CRAC channel inhibitors for psoriasis.

Comparison of Therapeutic Targeting Strategies

Targeting_Comparison CRAC CRAC Channel Inhibition + Broad effect on immune cells and keratinocytes + Oral small molecule potential - Limited clinical data - Potential for broad immunosuppression JAK JAK Inhibition + Broad-acting on multiple cytokine pathways + Oral administration - 'Off-target' effects and associated toxicities - Black box warnings for some agents TNF TNF-α Inhibition + Well-established efficacy and safety profile + Long-term data available - Injectable administration - Risk of immunogenicity and paradoxical reactions Psoriasis Psoriasis Pathogenesis Psoriasis->CRAC Targets Psoriasis->JAK Targets Psoriasis->TNF Targets

Caption: Comparison of advantages and disadvantages of different therapeutic targets in psoriasis.

Conclusion

Targeting CRAC channels presents a promising and mechanistically distinct approach for the treatment of psoriasis. Preclinical data, particularly with compounds like celastrol, demonstrate the potential of this strategy to ameliorate psoriatic inflammation by modulating key cellular players and cytokine pathways.[1] While clinical data for specific CRAC channel inhibitors is still emerging, the validation of this target in robust preclinical models provides a strong rationale for further investigation.

Compared to established therapies like TNF-α inhibitors and JAK inhibitors, CRAC channel inhibitors offer the potential for oral administration with a novel mechanism of action. However, the long-term safety and efficacy in a clinical setting remain to be fully elucidated. Head-to-head comparative studies will be crucial to definitively position CRAC channel inhibitors within the therapeutic landscape of psoriasis. This guide provides a foundational framework for researchers and drug developers to critically evaluate the therapeutic potential of targeting CRAC channels for this chronic inflammatory disease.

References

A Comparative Guide to the Selectivity Profiles of Orai1 and Orai3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Orai family of calcium channels, particularly Orai1 and Orai3, are critical mediators of store-operated calcium entry (SOCE), a fundamental process in cellular signaling. Their distinct physiological roles and implication in various pathologies, including autoimmune diseases and cancer, have made them attractive targets for therapeutic intervention. This guide provides an objective comparison of the selectivity profiles of prominent Orai1 and Orai3 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of appropriate pharmacological tools for research and drug development.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of commonly used inhibitors against Orai1 and Orai3 channels. These values have been compiled from various studies and represent the concentration of the inhibitor required to block 50% of the channel's activity. The experimental context, where available, is provided to offer a clearer understanding of the conditions under which these values were determined.

InhibitorOrai1 IC50 (µM)Orai3 IC50 (µM)Experimental SystemReference
GSK-7975A4.13.8HEK293 cells co-expressing STIM1[1][2]
BTP2 (YM-58483)~1Partial inhibition at 10 µMORAI1/2/3 triple-knockout HEK293 cells expressing individual ORAI isoforms[3][4][5]
Synta66Inhibits Orai1No effect on Orai3ORAI1/2/3 triple-knockout HEK293 cells expressing individual ORAI isoforms[3][4][5]
2-APB (low conc.)PotentiatesNo effectORAI1/2/3 triple-knockout HEK293 cells expressing individual ORAI isoforms[3]
2-APB (high conc.)Inhibits (IC50 ~50 µM)PotentiatesORAI1/2/3 triple-knockout HEK293 cells expressing individual ORAI isoforms[1][3]
RO29590.402-CRAC channels[6]
JPIII--Selective Orai1 blocker, specific IC50 not provided in the source.[7]

Note: IC50 values can vary depending on the experimental conditions, such as the cell type, expression levels of Orai and STIM proteins, and the method used for measurement.

Signaling Pathways

The activation of Orai1 and Orai3 is predominantly triggered by the depletion of calcium stores in the endoplasmic reticulum (ER), a process known as store-operated calcium entry (SOCE). This pathway is initiated by the activation of cell surface receptors, leading to the production of inositol trisphosphate (IP3) and the subsequent release of Ca2+ from the ER. The decrease in ER Ca2+ is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai channels.[8][9][10][11] Orai3, in addition to its role in SOCE, can also be activated through store-independent pathways, for instance, by arachidonic acid.[12][13]

Orai_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_store_independent Store-Independent Activation Receptor GPCR / RTK PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R ER ER Lumen (High Ca2+) STIM1_inactive STIM1 (inactive) ER->STIM1_inactive Ca2+ depletion IP3R->ER Ca2+ release STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Orai1 Orai1 STIM1_active->Orai1 activates Orai3 Orai3 STIM1_active->Orai3 activates Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx Orai3->Ca_influx AA Arachidonic Acid AA->Orai3 activates

Figure 1: Orai1 and Orai3 Signaling Pathways.

Experimental Protocols

Accurate characterization of Orai inhibitors relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to assess the selectivity and potency of these compounds.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through Orai channels in the plasma membrane of a single cell, providing a precise quantification of channel activity and inhibition.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 cells expressing Orai1/3 and STIM1) C Establish Whole-Cell Configuration (Gigaohm seal formation and membrane rupture) A->C B Pipette Preparation (filled with intracellular solution containing a Ca2+ chelator like BAPTA to deplete ER stores) B->C D Record Baseline I-CRAC (Voltage ramps to measure current-voltage relationship) C->D E Apply Inhibitor (Bath application of the compound at various concentrations) D->E F Record Inhibited I-CRAC (Measure current after inhibitor application) E->F G Data Analysis (Calculate % inhibition and determine IC50) F->G

Figure 2: Whole-Cell Patch-Clamp Workflow.

Methodology:

  • Cell Culture and Transfection: HEK293 cells, ideally ORAI1/2/3 triple-knockout to avoid interference from endogenous channels, are cultured on glass coverslips. Cells are transiently co-transfected with plasmids encoding the desired Orai isoform (Orai1 or Orai3) and STIM1.

  • Solutions:

    • External (Bath) Solution (in mM): 115 Na-methanesulfonate, 10 CsCl, 1.2 MgSO4, 10 HEPES, 20 CaCl2, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 115 Cs-methanesulfonate, 20 Cs-BAPTA, 8 MgCl2, 10 HEPES (pH 7.2 with CsOH). The high concentration of BAPTA passively depletes the ER calcium stores upon achieving the whole-cell configuration.

  • Recording:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell.

    • A gigaohm seal is formed, and the cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of 0 mV, and voltage ramps from -100 mV to +100 mV are applied every 2-5 seconds to elicit the characteristic inwardly rectifying I-CRAC (Calcium Release-Activated Current).

    • Once a stable baseline current is established, the inhibitor is applied to the bath solution at increasing concentrations.

    • The steady-state current at each inhibitor concentration is recorded.

  • Data Analysis: The current amplitude at a negative potential (e.g., -80 mV) is measured before and after inhibitor application. The percentage of inhibition is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Fura-2 Calcium Imaging

This fluorescence-based method measures changes in intracellular calcium concentration ([Ca2+]i) in a population of cells, providing a high-throughput assessment of SOCE and its inhibition.

Experimental Workflow:

Calcium_Imaging_Workflow A Cell Seeding and Loading (Cells seeded on coverslips and loaded with Fura-2 AM) B Baseline Fluorescence Measurement (In Ca2+-containing buffer) A->B C Store Depletion (Application of thapsigargin in Ca2+-free buffer) B->C D Inhibitor Incubation (Incubation with the inhibitor in Ca2+-free buffer) C->D E Ca2+ Re-addition (Re-introduction of Ca2+ to initiate SOCE) D->E F Fluorescence Measurement (Record the rise in [Ca2+]i) E->F G Data Analysis (Calculate the rate and amplitude of Ca2+ influx) F->G

Figure 3: Calcium Imaging Workflow.

Methodology:

  • Cell Preparation: Cells are seeded onto glass-bottom dishes or coverslips.

  • Dye Loading: Cells are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological saline solution for 30-60 minutes at room temperature or 37°C.

  • Imaging Setup: The dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system. Cells are alternately excited at ~340 nm and ~380 nm, and the emission is collected at ~510 nm.

  • Experimental Procedure:

    • Cells are initially perfused with a Ca2+-containing buffer to establish a baseline [Ca2+]i.

    • The perfusate is switched to a Ca2+-free buffer containing a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) to deplete the ER calcium stores. This will cause a transient increase in [Ca2+]i due to leakage from the stores.

    • Once the [Ca2+]i returns to baseline, the inhibitor of interest is added to the Ca2+-free buffer and incubated for a desired period.

    • Finally, the perfusate is switched back to a Ca2+-containing buffer to induce SOCE.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the [Ca2+]i. The amplitude and rate of the rise in the F340/F380 ratio upon Ca2+ re-addition are quantified to assess the extent of SOCE and its inhibition.

Conclusion

The selection of an appropriate Orai inhibitor is crucial for elucidating the specific roles of Orai1 and Orai3 in cellular physiology and for the development of targeted therapies. As demonstrated, compounds like GSK-7975A show similar potency against both isoforms, while others such as BTP2 and Synta66 exhibit a degree of selectivity for Orai1. The dual-effect of 2-APB highlights the complexity of Orai channel pharmacology. Researchers should carefully consider the selectivity profiles and the experimental context when choosing an inhibitor. The provided experimental protocols offer a foundation for the rigorous and standardized evaluation of existing and novel Orai modulators. Further research into the development of highly selective inhibitors for Orai1 and Orai3 will be instrumental in advancing our understanding of their distinct functions and therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of CRAC Intermediate 1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of novel therapeutics targeting Calcium Release-Activated Calcium (CRAC) channels, the proper management of chemical intermediates is a critical aspect of laboratory safety and environmental responsibility. "CRAC intermediate 1," a key component in the synthesis of certain CRAC channel inhibitors, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, which has been identified from chemical supplier data referencing patent WO 2010122089 A1 as 1-(4-fluorophenyl)-1H-pyrazol-3-amine.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to handle "this compound" with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on the hazardous nature of similar pyrazole derivatives, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield to safeguard against accidental splashes.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, to avoid direct skin contact.[1]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing from contamination.[1]

  • Respiratory Protection: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of airborne particles.[1]

Hazard and Handling Data Summary

ParameterGuidelineRationale/Source
Chemical Identity 1-(4-fluorophenyl)-1H-pyrazol-3-amineInferred from chemical supplier data referencing patent WO 2010122089 A1.
Hazard Classification Presumed Hazardous: Potential for acute oral toxicity, skin irritation, and serious eye irritation.Based on safety data for structurally similar pyrazole derivatives.[2][3][4]
Primary Exposure Routes Ingestion, Inhalation, Skin and Eye Contact.Standard routes of exposure for solid chemical compounds.
Recommended Storage Store in a tightly sealed container in a cool, dry, and well-ventilated location.Standard best practice for laboratory chemicals.
Incompatible Materials Strong oxidizing agents.Based on the chemical properties of amine and aromatic compounds.[1]

Detailed Disposal Protocol

The disposal of "this compound" must be conducted in strict accordance with institutional and regulatory guidelines for hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]

Step 1: Waste Classification and Segregation

  • Designate "this compound" and any materials that have come into contact with it (e.g., contaminated gloves, weighing paper, pipette tips) as "Hazardous Chemical Waste."

  • Maintain separate waste streams for solid and liquid forms of this chemical to ensure proper disposal processing.

Step 2: Containment and Labeling

  • Solid Waste: Carefully transfer the solid "this compound" and any contaminated disposable labware into a designated, robust, and sealable hazardous waste container. Avoid the generation of dust during transfer.

  • Liquid Waste: Solutions containing "this compound" must be collected in a compatible, leak-proof container designated for liquid hazardous waste.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-(4-fluorophenyl)-1H-pyrazol-3-amine," and an indication of the primary hazard(s) (e.g., "Toxic," "Irritant").

Step 3: Storage and Final Disposal

  • Store the sealed hazardous waste containers in a designated satellite accumulation area that has secondary containment to prevent the spread of material in case of a leak.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] The final disposal must be carried out by a licensed and certified hazardous waste management vendor.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the safe and compliant disposal of "this compound."

CRAC_Disposal_Workflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_finalization Final Disposition start Disposal of This compound Required ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify_waste Classify as Hazardous Chemical Waste ppe->classify_waste segregate_waste Segregate into Solid & Liquid Waste Containers classify_waste->segregate_waste label_container Label Container with Chemical Name & Hazard Information segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Collection store_waste->contact_ehs final_disposal Final Disposal by Certified Vendor contact_ehs->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling CRAC Intermediate 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with CRAC intermediate 1, also known as 5-(S)-Fluorowillardiine. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical Identifier:

  • Name: this compound; 5-(S)-Fluorowillardiine

  • CAS Number: 140187-23-1

  • Molecular Formula: C₇H₈FN₃O₄

  • Molecular Weight: 217.15 g/mol

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and a face shield.Goggles should be tight-fitting to protect against dust and splashes. A face shield should be worn in conjunction with goggles when handling the solid compound or solutions.
Hands Chemical-resistant gloves.Neoprene or nitrile gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]
Body Flame-resistant lab coat.A lab coat should be worn to protect against minor splashes. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area. A respirator may be required.All handling of the solid and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-toe shoes.Shoes should be made of a material that resists chemical penetration.

Safe Handling and Operational Plan

Adherence to a strict protocol is necessary to minimize exposure and prevent accidents when handling this compound.

1. Engineering Controls:

  • Always handle the solid compound and prepare solutions in a properly functioning chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

2. Procedural Steps for Handling:

  • Before use, inspect the container for any damage or leaks.

  • Carefully weigh the required amount of the solid in the fume hood. Avoid generating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • After skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound (solid and solutions) in a designated, properly labeled, and sealed hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Decontaminated containers can then be disposed of according to institutional guidelines.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in the hazardous waste container.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

CRAC_Intermediate_1_Workflow start Start: Retrieve This compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe end_node End: Complete Experiment and Decontaminate fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood handling 3. Weigh and Prepare Solution fume_hood->handling experiment 4. Perform Experiment handling->experiment waste_collection 5. Collect Waste in Labeled Container experiment->waste_collection spill_management Spill? experiment->spill_management decontamination 6. Clean Work Area and Equipment waste_collection->decontamination spill_management->waste_collection No cleanup Follow Spill Cleanup Protocol spill_management->cleanup Yes cleanup->waste_collection ppe_removal 7. Doff and Dispose of Contaminated PPE decontamination->ppe_removal ppe_removal->end_node

References

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